Betamethasone EP Impurity D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H33FO7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl [2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] carbonate |
InChI |
InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3 |
InChI Key |
UMCZRAWDVZIYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Betamethasone EP Impurity D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Betamethasone EP Impurity D, a known related substance of the synthetic corticosteroid, Betamethasone. This document details its chemical identity, physicochemical properties, and analytical methodologies for its identification and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the quality and safety of betamethasone-containing pharmaceutical products.
Chemical Identity and Physicochemical Properties
This compound is chemically known as 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate.[1][2][3][4] It is also referred to as Betamethasone 21-O-Ethyl Carbonate.[1][3] This impurity is a critical reference standard in the analytical testing of Betamethasone to ensure the purity and consistency of the active pharmaceutical ingredient (API) and its formulations.[5]
A summary of the key chemical and physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Name | 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate | [1][2][4] |
| Synonym | Betamethasone 21-O-Ethyl Carbonate | [1][3] |
| CAS Number | 52619-05-3 | [1][2] |
| Molecular Formula | C25H33FO7 | [1][2][4] |
| Molecular Weight | 464.52 g/mol | [1][2][4] |
Potential Formation Pathway
The precise synthesis pathway for this compound as a standalone chemical entity is not extensively detailed in publicly available literature. However, its structure suggests it is likely formed as a process-related impurity during the synthesis of Betamethasone or as a degradation product. The presence of the ethoxycarbonyl group at the C21 position suggests a reaction involving an ethyl chloroformate derivative or a similar reagent with the 21-hydroxyl group of Betamethasone.
Below is a logical workflow illustrating a plausible formation pathway of this compound from the parent drug, Betamethasone.
Analytical Methodologies
The European Pharmacopoeia (EP) outlines methods for the determination of Betamethasone and its impurities. A common technique employed is High-Performance Liquid Chromatography (HPLC).
HPLC Method for Impurity Determination (Based on EP 8.0 Monograph)
A stability-indicating HPLC method is crucial for separating Betamethasone from its related substances, including Impurity D. The following provides a detailed, albeit generalized, experimental protocol based on typical reversed-phase HPLC methods for steroid analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase is commonly used. For example, a Thermo Scientific Syncronis C18 column.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile.
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at an elevated temperature, for instance, 50 °C, to ensure reproducibility.
Logical Workflow for HPLC Analysis:
The following diagram illustrates the general workflow for the analysis of Betamethasone and its impurities using HPLC.
Quantitative Data:
While specific quantitative data such as retention times can vary between HPLC systems and exact method parameters, Table 2 provides an example of typical chromatographic results based on the EP 8.0 monograph for Betamethasone impurities.
| Compound | Retention Time (min) (Example) |
| Betamethasone | 19.12 |
| Impurity A | 19.47 |
| Impurity E | 21.23 |
| Impurity C | 22.41 |
| Impurity B | 25.38 |
| Impurity D | 26.31 |
Note: The retention times are illustrative and may vary.
Pharmacological and Toxicological Profile
As an impurity, this compound is not intended for therapeutic use. Its pharmacological and toxicological profile is not well-characterized in public literature. The primary concern with any impurity is its potential to cause adverse effects, even at low levels. Regulatory guidelines necessitate the identification and control of impurities in pharmaceutical products to ensure patient safety. The European Pharmacopoeia sets limits for known and unknown impurities in Betamethasone.
Conclusion
This compound is a critical process-related impurity and potential degradation product of Betamethasone. Its effective identification and quantification are essential for the quality control of Betamethasone drug substances and products. This guide has provided a comprehensive overview of its chemical properties, a plausible formation pathway, and a detailed analytical methodology based on established pharmacopoeial methods. The use of robust, validated analytical techniques is paramount in ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby safeguarding public health. Researchers and drug development professionals are encouraged to utilize this information as a foundational resource in their quality control and drug development endeavors.
References
- 1. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Betamethasone EP Impurity D (CAS 52619-05-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone EP Impurity D is a known impurity of Betamethasone, a potent synthetic glucocorticoid with widespread anti-inflammatory and immunosuppressive applications. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing, necessitating thorough characterization and control to ensure the safety and efficacy of the final medicinal product. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, analytical methodologies for its identification, and a discussion of its potential biological relevance in the context of glucocorticoid action.
Chemical and Physical Properties
This compound, also known by its IUPAC name 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate, is a derivative of the betamethasone molecule.[1][2][3][4][5][6][7][8] Its formation is associated with the manufacturing process of betamethasone. The key identifying information and physical properties are summarized in the table below. It is important to note that specific experimental data such as melting and boiling points are not widely published and this substance is primarily available as a custom synthesis product for research and reference standard purposes.[2]
| Property | Value | Source |
| CAS Number | 52619-05-3 | [1][3][4] |
| Molecular Formula | C25H33FO7 | [1][3][4][5] |
| Molecular Weight | 464.52 g/mol | [1][2][3][5] |
| IUPAC Name | 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate | [1][4][5][8] |
| Synonyms | Betamethasone 21-O-Ethyl Carbonate, Betamethasone 21-(ethyl carbonate) | [2][5][6][9] |
| Appearance | White to Off-White Powder (typical for similar compounds) | [6] |
| Solubility | Data not publicly available. As a steroid ester, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol and methylene chloride. | |
| Storage | Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 2-8°C.[6] |
Experimental Protocols
General Protocol for Impurity Profiling of Betamethasone using HPLC
This protocol is a generalized representation based on established methods for the analysis of betamethasone and its impurities.[1][9][10]
Objective: To detect and quantify this compound and other related substances in a betamethasone API sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][10]
-
Reference standard for this compound
-
Betamethasone API sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Chromatographic Conditions (Illustrative Example):
-
Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient varying the proportions of Mobile Phase A and B to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare working standard solutions by further dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the betamethasone API sample in the same solvent to a known concentration.
-
System Suitability: Inject a system suitability solution (containing both betamethasone and key impurities) to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity by comparing the peak area in the sample to the peak area of the known standard.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research on the biological effects of specific process impurities is often limited unless a particular safety concern is identified.
However, as a structurally related derivative of betamethasone, it is plausible that this compound could interact with glucocorticoid receptors, albeit with potentially different affinity and efficacy. The general mechanism of action for glucocorticoids like betamethasone involves both genomic and non-genomic pathways.
General Glucocorticoid Signaling Pathway
The following diagram illustrates the generalized signaling pathways of glucocorticoids. It is important to emphasize that this is a representation of the parent compound class and has not been specifically demonstrated for this compound.
Caption: Generalized Genomic Signaling Pathway of Glucocorticoids.
Experimental Workflows
The identification and characterization of impurities like this compound is a critical workflow in pharmaceutical quality control. A general workflow for this process is outlined below.
Caption: General Workflow for Impurity Identification and Quantification.
Conclusion
This compound is a well-characterized process-related impurity of betamethasone. While its chemical structure and analytical detection methods are established, public domain information on its specific biological activities and detailed synthesis protocols is scarce. For drug development professionals, the primary focus remains on the effective monitoring and control of this impurity within the limits defined by regulatory bodies to ensure the overall safety and quality of betamethasone-containing drug products. The provided analytical workflow serves as a foundational approach for the identification and quantification of this and other related impurities. Further research into the toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Betamethasone Impurity D: A Physicochemical and Analytical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical characteristics and analytical methodologies for Betamethasone Impurity D. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of betamethasone-containing pharmaceutical products.
Introduction
Betamethasone Impurity D, identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, is a known impurity associated with the active pharmaceutical ingredient (API) betamethasone. As with any pharmaceutical impurity, its identification, characterization, and control are critical to ensure the safety and efficacy of the final drug product. This guide compiles available data on its chemical and physical properties, as well as analytical methods for its detection and quantification.
Physicochemical Characteristics
A comprehensive profile of the physicochemical properties of Betamethasone Impurity D is essential for its isolation, identification, and the development of appropriate control strategies. The available data is summarized in the table below. It is important to note that while fundamental identifying information is readily available, specific experimental data such as melting point and solubility are not widely published in publicly accessible literature.
| Property | Value | Source(s) |
| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate | [1][2] |
| Synonyms | Betamethasone 21-O-Ethyl Carbonate, Betamethasone EP Impurity D | [1][3][4] |
| CAS Number | 52619-05-3 | [1][2][5][6] |
| Molecular Formula | C₂₅H₃₃FO₇ | [1][2][5] |
| Molecular Weight | 464.52 g/mol | [1][2][5] |
| Appearance | Data not available in public sources. Typically, such compounds are white to off-white crystalline solids. | |
| Melting Point | Data not available in public sources. | |
| Solubility | Data not available in public sources. For context, the parent compound, Betamethasone, is sparingly soluble in acetone and alcohol, and very slightly soluble in chloroform and ether.[3] | |
| Spectral Data | Specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data are not available in public literature. Characterization data is typically provided with the purchase of a reference standard.[7] |
Analytical Methodologies
The primary analytical technique for the separation and quantification of Betamethasone Impurity D is High-Performance Liquid Chromatography (HPLC). Several methods have been developed for the analysis of betamethasone and its related substances.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is typically employed for the determination of betamethasone and its impurities. While a specific, detailed protocol for Betamethasone Impurity D is not publicly available, the general parameters often include:
-
Column: A C18 column is commonly used for the separation of steroids.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often utilized to achieve adequate separation of the parent drug from its various impurities.[9][10]
-
Detection: UV detection at a wavelength of approximately 240 nm is suitable for these compounds due to the presence of a chromophore in their structure.[9]
Workflow for HPLC Method Development and Validation:
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Identification of Betamethasone Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of betamethasone degradation products. Betamethasone, a potent glucocorticoid steroid, and its various esterified forms are susceptible to degradation under several stress conditions, leading to the formation of impurities that can impact the safety and efficacy of the final drug product. This document outlines the common degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for analysis.
Introduction
Betamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties.[][2] It is widely used in various pharmaceutical formulations to treat a range of conditions, including skin disorders, autoimmune diseases, and severe allergies.[2] The chemical stability of betamethasone and its esters, such as betamethasone dipropionate, betamethasone valerate, and betamethasone sodium phosphate, is a critical aspect of drug development and quality control.[3][4] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][5]
Key Degradation Pathways and Products
Betamethasone and its esters degrade through several mechanisms, including hydrolysis, oxidation, photolysis, and thermal decomposition. The specific degradation products formed depend on the ester form of betamethasone and the nature of the stress condition.
Hydrolysis (Acidic and Alkaline Conditions): Under acidic and alkaline conditions, the primary degradation pathway for betamethasone esters is the hydrolysis of the ester groups. For instance, betamethasone dipropionate can hydrolyze to form betamethasone 17-monopropionate and betamethasone 21-monopropionate.[] Further hydrolysis can lead to the formation of betamethasone alcohol.[4][6] In acidic media, betamethasone can also undergo a Mattox rearrangement to form enol aldehydes.[] Under alkaline conditions, base-catalyzed autooxidation of the 20-keto-21-hydroxyl side chain can also occur.[7]
Oxidation: Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various degradation products. The specific products are often complex and depend on the reaction conditions.
Photodegradation: Exposure to light can cause photodegradation of betamethasone and its esters. One identified photodegradation product of betamethasone dipropionate is lumibetametasone dipropionate.[8][9]
Thermal Degradation: Elevated temperatures can accelerate the degradation of betamethasone esters. For betamethasone valerate, thermal degradation leads to the formation of betamethasone-21-valerate and betamethasone alcohol.[4][10] Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol upon heating.[4][6] The degradation kinetics are often pH-dependent, with maximum stability observed at specific pH ranges.[4][10] For betamethasone sodium phosphate, thermal stress in the solid state can lead to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid.[11][12]
A proposed degradation pathway for betamethasone dipropionate under thermal stress is illustrated below.
Caption: Proposed thermal degradation pathway of Betamethasone Dipropionate.
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from forced degradation studies performed on various betamethasone esters. The data highlights the percentage of degradation and the major degradation products formed under different stress conditions.
Table 1: Forced Degradation of Betamethasone Dipropionate [3]
| Stress Condition | Reagent/Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C, 2h | 10.2 | Unknown impurities |
| Base Hydrolysis | 0.1N NaOH, RT, 15min | 15.6 | Unknown impurities at RRT 2.28 |
| Oxidation | 30% H₂O₂, RT, 24h | 20.5 | Unknown impurities |
| Photodegradation | UV light, 7 days | 5.8 | Unknown impurities |
| Thermal | 80°C, 48h | No significant degradation | - |
Table 2: Thermal Degradation of Betamethasone Valerate and Dipropionate [4][6]
| Compound | pH | Major Degradation Products | % Formation (at 10% total degradation) |
| Betamethasone-17-valerate | 2.5-5.5 | Betamethasone-21-valerate | 8.33 - 9.65 |
| Betamethasone alcohol | 0.17 - 0.9 | ||
| Betamethasone dipropionate | 2.5-7.5 | Betamethasone-17-propionate | Increases with pH |
| Betamethasone-21-propionate | Decreases with pH | ||
| Betamethasone alcohol | Decreases with pH |
Experimental Protocols
A general workflow for the identification of betamethasone degradation products is outlined below.
Caption: General workflow for betamethasone degradation product identification.
1. Forced Degradation (Stress Testing) [3][13]
Forced degradation studies are performed to generate degradation products under controlled stress conditions.
-
Acid Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1N to 1N HCl) at room temperature or elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Base Hydrolysis: The drug substance is treated with a base (e.g., 0.01N to 0.1N NaOH) at room temperature. The reaction is often rapid and needs to be monitored closely.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, commonly hydrogen peroxide (3-30%), at room temperature.
-
Photodegradation: The drug substance, in solid or solution form, is exposed to UV and/or visible light in a photostability chamber. The total illumination should be no less than 1.2 million lux hours and the integrated near ultraviolet energy no less than 200 watt hours/square meter.
-
Thermal Degradation: The drug substance is heated in an oven at a specified temperature (e.g., 60-105°C) for a defined period. The effect of humidity can also be investigated.
2. Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent drug and from each other. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.
Table 3: Example HPLC Method Parameters
| Parameter | Betamethasone Dipropionate[3][14] | Betamethasone Dipropionate[15][16] |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Inertsil-ODS 3V (250x4.6mm, 5µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Water:Acetonitrile (200:800 v/v) |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | 240 nm | 240 nm |
| Column Temp. | 50°C | Not specified |
| Injection Vol. | 20 µL | Not specified |
3. Structure Elucidation
The identification of unknown degradation products often requires a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for preliminary identification.[8][9][11]
-
Semi-preparative HPLC: Used to isolate sufficient quantities of the unknown degradation products for further characterization.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive identification of the isolated degradation products.[8][9][11]
Conclusion
The identification and characterization of betamethasone degradation products are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. A systematic approach involving forced degradation studies, development of stability-indicating analytical methods, and the use of advanced analytical techniques for structure elucidation is necessary. This guide provides a foundational understanding of the common degradation pathways and analytical strategies for researchers and drug development professionals working with betamethasone and its derivatives.
References
- 2. veeprho.com [veeprho.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 8. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
An In-depth Technical Guide to Betamethasone EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betamethasone EP Impurity D, a known related substance of the synthetic corticosteroid, betamethasone. This document collates critical information regarding its chemical identity, analytical quantification, and potential formation, aimed at supporting research, development, and quality control activities in the pharmaceutical industry.
Chemical Identity and Properties
This compound is chemically identified as a carbonate ester derivative of betamethasone at the C21 position. Its formation is often associated with the synthesis process or degradation of the active pharmaceutical ingredient (API).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate | [1][2] |
| Synonyms | Betamethasone 21-O-Ethyl Carbonate | [1] |
| CAS Number | 52619-05-3 | [1][2] |
| Molecular Formula | C₂₅H₃₃FO₇ | [1][2] |
| Molecular Weight | 464.52 g/mol | [1][2] |
Analytical Methodologies for Detection and Quantification
The control of impurities is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of betamethasone and its related substances, including Impurity D.
Recommended Chromatographic Methods
While a specific monograph detailing the analysis of only this compound is not available, methods developed for betamethasone and its impurities are applicable. The following tables summarize typical parameters derived from published analytical procedures.
Table 2: Representative HPLC Method Parameters for Betamethasone Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Thermo Scientific Syncronis C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Elution | A multi-step gradient is typically employed to resolve all impurities. |
| Flow Rate | Approximately 1.0 mL/min |
| Column Temperature | 28-32 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 3: Representative UPLC Method Parameters for Betamethasone Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer : Acetonitrile (70:30, v/v) |
| Mobile Phase B | 20 mM Phosphate Buffer : Acetonitrile (30:70, v/v) |
| Gradient Elution | A suitable gradient program should be developed to ensure separation. |
| Flow Rate | - |
| Detection | UV |
| Injection Volume | - |
Experimental Protocol: A Composite HPLC Method
The following protocol is a composite methodology based on established practices for the analysis of betamethasone impurities. Method development and validation are essential for implementation in a regulated environment.
Objective: To separate and quantify this compound from betamethasone and other related substances.
Materials:
-
Reference standards for betamethasone and its impurities, including this compound.
-
HPLC grade acetonitrile, methanol, and water.
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Volumetric flasks and pipettes.
-
Analytical balance.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Mobile Phase C: HPLC grade methanol.
-
Degas all mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol:acetonitrile 1:1 v/v).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and calibration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the betamethasone drug substance or product in the diluent to achieve a known concentration.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Synthesis and Formation
Forced degradation studies of betamethasone under various stress conditions (e.g., heat, light, pH changes) can also provide insights into the formation pathways of its impurities.
Toxicological and Biological Activity
There is currently a lack of publicly available toxicological data or studies on the specific biological activities and signaling pathways of this compound. As a matter of good practice in drug development, all impurities should be controlled within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3A/B) to ensure the safety and efficacy of the final drug product. The toxicological potential of any impurity that exceeds these limits should be thoroughly evaluated.
Conclusion
This technical guide has summarized the key information available for this compound. While its chemical identity is well-established and general analytical approaches are available, further research is needed to fully characterize its synthesis, toxicological profile, and biological impact. The provided information serves as a valuable resource for professionals involved in the development, manufacturing, and quality control of betamethasone-containing pharmaceutical products.
References
An In-depth Technical Guide to the Synthesis of Betamethasone 21-O-Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Betamethasone 21-O-Ethyl Carbonate, a corticosteroid derivative. While specific literature detailing the synthesis of this exact compound is limited, this guide outlines a highly probable synthetic route based on analogous and well-established reactions for similar corticosteroids. The information is intended for a technical audience in the fields of medicinal chemistry, drug development, and pharmaceutical sciences.
Introduction
Betamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Esterification of the 21-hydroxyl group of corticosteroids is a common strategy to modify their pharmacokinetic and pharmacodynamic properties. Betamethasone 21-O-Ethyl Carbonate (CAS No. 52619-05-3) is a derivative where the 21-hydroxyl group is converted to an ethyl carbonate ester. This modification can influence the drug's solubility, stability, and rate of hydrolysis, potentially leading to altered therapeutic profiles.
Proposed Synthesis Pathway
The most direct and logical approach for the synthesis of Betamethasone 21-O-Ethyl Carbonate is the reaction of betamethasone with ethyl chloroformate. This is a standard method for the preparation of carbonate esters from alcohols. The reaction proceeds via a nucleophilic acyl substitution where the 21-hydroxyl group of betamethasone acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically added to neutralize the hydrochloric acid byproduct.
The proposed overall reaction is as follows:
Betamethasone + Ethyl Chloroformate → Betamethasone 21-O-Ethyl Carbonate + HCl
Experimental Protocol
The following is a detailed, proposed experimental protocol for the synthesis of Betamethasone 21-O-Ethyl Carbonate. This protocol is adapted from established procedures for the synthesis of similar corticosteroid-21-carbonates.
Materials:
-
Betamethasone
-
Ethyl Chloroformate
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric Acid (dilute aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Betamethasone in a suitable anhydrous aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution in an ice bath (0-5 °C) and add a suitable base, such as pyridine, dropwise with stirring. The base acts as a scavenger for the HCl produced during the reaction.
-
Acylation: While maintaining the low temperature, slowly add ethyl chloroformate to the reaction mixture. The reaction is typically exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Betamethasone 21-O-Ethyl Carbonate using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
| Parameter | Expected/Inferred Value | Notes |
| Molecular Formula | C₂₅H₃₃FO₇ | [2] |
| Molecular Weight | 464.52 g/mol | Calculated from the molecular formula. |
| Reaction Yield | > 80% | Based on typical yields for similar esterification reactions of corticosteroids. |
| Purity (post-chromatography) | > 98% | Achievable with standard purification techniques. |
| Appearance | White to off-white solid | Typical for steroid derivatives. |
| ¹H NMR | Diagnostic peaks for the ethyl group (triplet and quartet) and steroid backbone. | |
| ¹³C NMR | Diagnostic peaks for the carbonate carbonyl and ethyl group carbons. | |
| IR Spectroscopy | Characteristic absorption bands for the carbonate carbonyl (~1750 cm⁻¹), ketone carbonyls, hydroxyl group, and C-F bond. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Visualization of the Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for Betamethasone 21-O-Ethyl Carbonate.
References
An In-depth Technical Guide to Understanding Impurities in Betamethasone Drug Substance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impurities associated with the betamethasone drug substance. It details their origins, structures, and the analytical methodologies for their identification and quantification. This document is intended to be a valuable resource for professionals in the pharmaceutical industry, offering insights into the control and management of betamethasone impurities to ensure the safety and efficacy of the final drug product.
Introduction to Betamethasone and its Impurities
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various conditions, including rheumatic disorders, skin diseases, and allergic states.[3] The chemical structure of betamethasone is 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione.[4]
Impurities in the betamethasone drug substance can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interaction with excipients or packaging materials.[5] These impurities can be categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and isomers formed during the synthesis of betamethasone. A notable process-related impurity is its stereoisomer, dexamethasone.[6][7]
-
Degradation Products: These arise from the chemical decomposition of betamethasone due to factors such as heat, light, and pH.[8][9]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[4]
The control of these impurities is a critical aspect of drug development and manufacturing, as they can impact the safety, efficacy, and stability of the final product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for various impurities in betamethasone.[4][10]
Common Impurities in Betamethasone
Several impurities have been identified and characterized in betamethasone drug substances. These are often designated by letters in the pharmacopoeias or are known by their chemical names.
Pharmacopoeial Impurities
The European Pharmacopoeia lists several potential impurities for betamethasone, designated as Impurity A through J.[10]
| Impurity Designation | Chemical Name | Type |
| Impurity A | 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (Dexamethasone) | Process-Related |
| Impurity B | 21-Chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | Process-Related |
| Impurity C | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | Process-Related |
| Impurity D | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | Process-Related |
| Impurity E | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | Process-Related |
| Impurity G | 11α,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | Process-Related |
| Impurity H | 14-Fluoro-11β,17,21-trihydroxy-16β-methyl-8α,9β,14β-pregna-1,4-diene-3,20-dione | Process-Related |
Degradation Products
Betamethasone and its esters are susceptible to degradation under various conditions.
-
Thermal Degradation: The thermal degradation of betamethasone esters, such as betamethasone-17-valerate and betamethasone dipropionate, primarily involves hydrolysis. This leads to the formation of betamethasone-21-valerate and betamethasone alcohol from betamethasone-17-valerate, and betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol from betamethasone dipropionate.[8][11] The stability of these esters is pH-dependent, with maximum stability observed around pH 4-5 for the valerate and pH 3.5-4.5 for the dipropionate.[8]
-
Photodegradation: Exposure to UV light can cause significant degradation of betamethasone esters. For instance, betamethasone-17-valerate is known to decompose into lumi, photolumi, and andro derivatives through a radical mechanism involving the rearrangement of the cyclohexadienone moiety.[9]
Pharmacopeial Limits for Impurities
The United States Pharmacopeia (USP) sets limits for impurities in betamethasone and its ester derivatives. These limits ensure that the levels of impurities in the drug substance are below a threshold that could affect its safety and efficacy.
| Product | Individual Impurity Limit | Total Impurity Limit |
| Betamethasone | - | - |
| Betamethasone Valerate | Not more than 1.0% | Not more than 2.0% |
| Betamethasone Dipropionate | Not more than 1.0% | Not more than 2.0% |
| Betamethasone Sodium Phosphate | Limit of free betamethasone: Not more than 1.0% | - |
(Source: USP Monographs)[12][13][14]
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed for the detection, quantification, and structural elucidation of betamethasone impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying betamethasone and its impurities.
Experimental Protocol: HPLC-UV for Betamethasone and its Impurities (Based on EP Monograph)
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: A 4.6 mm x 250 mm, 5 µm, C18 (octadecylsilane) column.
-
Mobile Phase A: A mixture of water and acetonitrile (250:750, v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 100% A, 0% B
-
15-40 min: 0% A, 100% B
-
40-41 min: 100% A, 0% B
-
41-46 min: 100% A, 0% B
-
-
Flow Rate: 2.5 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Test Solution: Dissolve 25 mg of Betamethasone in a 1:1 mixture of acetonitrile and methanol and dilute to 10 mL with the same solvent mixture.
-
Reference Solution (a): Dissolve 2 mg of Betamethasone and 2 mg of Methylprednisolone in mobile phase A and dilute to 100 mL with mobile phase A.
-
Reference Solution (b): Dilute 1 mL of the test solution to 100 mL with Mobile phase A.
-
-
System Suitability: The resolution between the methylprednisolone and betamethasone peaks should be at least 1.5.
(This protocol is a representative example based on publicly available information and may require optimization for specific applications.)[15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.
Experimental Protocol: LC-MS/MS for Betamethasone Impurity Characterization
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A 4.6 mm x 50 mm, 1.8 µm, C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing a modifier like 2 mM ammonium acetate at pH 3.2.
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification of known impurities and full scan or product ion scan for identification of unknown impurities. For betamethasone, the transition of the protonated molecular ion [M+H]+ at m/z 393.3 to a daughter ion at m/z 373.2 can be monitored.
-
Sample Preparation: Plasma samples can be prepared by liquid-liquid extraction. For drug substance, dissolution in a suitable solvent like methanol is appropriate.
(This protocol is a generalized example and specific parameters will depend on the analyte and the instrument used.)[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural confirmation of isolated impurities. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are used to determine the exact chemical structure, including stereochemistry.[17][18] The structural assignment of process-related impurities and degradation products is often confirmed by various 1D and 2D NMR experiments.[17]
Signaling Pathways and Biological Activity of Impurities
Betamethasone exerts its anti-inflammatory effects through genomic and non-genomic pathways.[1][19]
-
Genomic Pathway: Betamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated receptor-steroid complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes.[2][20]
-
Non-Genomic Pathway: Betamethasone can also elicit rapid anti-inflammatory responses through membrane-bound receptors and second messenger systems.[1][19]
The biological activity of most betamethasone impurities is not extensively studied. However, impurities that are structurally similar to betamethasone, such as its stereoisomer dexamethasone (Impurity A), are also potent glucocorticoids and can contribute to the overall pharmacological effect of the drug substance. Other degradation products may have reduced or no therapeutic activity and could potentially be toxic.[9]
Visualizations
Betamethasone Signaling Pathway
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tlcpharma.com [tlcpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. uspbpep.com [uspbpep.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. lcms.cz [lcms.cz]
- 16. akjournals.com [akjournals.com]
- 17. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
The Genesis of Betamethasone Impurity D: A Technical Guide to its Origin in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins of Betamethasone Impurity D, a process-related impurity encountered in the manufacturing of the potent corticosteroid, betamethasone. Understanding the formation pathways of such impurities is critical for the development of robust control strategies, ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the likely chemical origins of Betamethasone Impurity D, alongside detailed analytical methodologies for its detection and quantification.
Unveiling Betamethasone Impurity D
Betamethasone Impurity D is chemically identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate , with the synonym Betamethasone 21-O-Ethyl Carbonate [1][2]. Its chemical structure reveals the key feature that differentiates it from the active pharmaceutical ingredient (API) – the presence of an ethoxycarbonyl group attached to the 21-hydroxyl position of the betamethasone molecule.
Table 1: Chemical Identification of Betamethasone Impurity D
| Parameter | Value |
| Chemical Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate |
| Synonym | Betamethasone 21-O-Ethyl Carbonate |
| CAS Number | 52619-05-3[1][2][3] |
| Molecular Formula | C25H33FO7[1][3] |
| Molecular Weight | 464.52 g/mol [1] |
The Formation Pathway: A Story of Reactivity
The formation of Betamethasone Impurity D is not a typical degradation pathway such as hydrolysis or oxidation, which are commonly observed for corticosteroids[4]. Instead, its structure strongly suggests a synthetic origin, arising from a side reaction during the manufacturing process. The most plausible mechanism is the reaction of the primary hydroxyl group at the C21 position of betamethasone with a reactive ethoxycarbonylating agent.
The Key Reactant: Ethyl Chloroformate
The likely culprit in the formation of Betamethasone Impurity D is ethyl chloroformate (C2H5O(CO)Cl) or a similar reactive species. Ethyl chloroformate is a known reagent in organic synthesis, utilized for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides. In the pharmaceutical industry, it can be used as a protecting agent for amines and alcohols during multi-step syntheses.
The presence of residual ethyl chloroformate, or its inadvertent introduction as a contaminant in raw materials or solvents, can lead to the unwanted esterification of the C21-hydroxyl group of betamethasone. This reaction is typically facilitated by a base, which acts as a scavenger for the hydrochloric acid byproduct.
Potential Sources of the Ethoxycarbonylating Agent
The introduction of an ethoxycarbonylating agent like ethyl chloroformate into the manufacturing process can occur through several avenues:
-
Residual Reagent: If ethyl chloroformate is used as a protecting group for an intermediate in the betamethasone synthesis and its removal is incomplete, it can persist and react with the final API.
-
Contaminant in Raw Materials: Solvents, particularly chlorinated solvents, can sometimes contain related impurities. For instance, chloroform can degrade to form phosgene, which in the presence of ethanol (a common stabilizer in chloroform) can form ethyl chloroformate.
-
Cross-Contamination: In a multi-product facility, cross-contamination from other processes where ethyl chloroformate is used is a possibility if cleaning and changeover procedures are not rigorously followed.
Analytical Detection and Quantification
The detection and quantification of Betamethasone Impurity D require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.
Experimental Protocol: A Validated RP-HPLC Method
The following is a representative experimental protocol for the analysis of betamethasone and its related substances, which can be adapted and validated for the specific quantification of Impurity D.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v)[5] |
| Mobile Phase B | Mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v)[5] |
| Gradient Elution | A gradient program is typically used to resolve the main peak from all impurities. |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 50°C[5] |
| Detection | UV at 240 nm[5] |
| Injection Volume | 20 µL[5] |
Method Validation: A crucial aspect of impurity analysis is method validation as per the International Council for Harmonisation (ICH) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte and impurity peaks should be demonstrated. No interference from blank and placebo. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the impurity should be within 80.0% to 120.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 10.0% for impurities. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
Experimental Workflow for Impurity Identification and Quantification
Control and Mitigation Strategies
Given the likely synthetic origin of Betamethasone Impurity D, its control hinges on a thorough understanding and control of the manufacturing process. Key strategies include:
-
Raw Material Control: Rigorous testing of all starting materials, reagents, and solvents for the presence of potential ethoxycarbonylating agents.
-
Process Optimization: If an ethoxycarbonylating agent is used as a protecting group, the deprotection step must be optimized to ensure its complete removal. This may involve adjusting reaction conditions, using a scavenger, or implementing an effective purification step.
-
Cleaning Validation: Robust cleaning procedures for manufacturing equipment are essential to prevent cross-contamination between different production campaigns.
-
In-Process Controls: Implementing in-process checks at critical steps can help monitor and control the formation of this impurity.
-
Specification Setting: Establishing an appropriate acceptance criterion for Betamethasone Impurity D in the final drug substance based on safety and regulatory requirements.
Conclusion
Betamethasone Impurity D is a process-related impurity whose formation is most likely due to the reaction of betamethasone with an ethoxycarbonylating agent, such as residual ethyl chloroformate. Its control requires a comprehensive approach that encompasses stringent raw material control, process optimization, and robust analytical monitoring. The information and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, detect, and ultimately control the presence of Betamethasone Impurity D in pharmaceutical manufacturing, thereby ensuring the quality and safety of this vital corticosteroid medication.
References
- 1. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations [ouci.dntb.gov.ua]
- 2. Ethyl Chloroformate Market – Global Market – Industry Trends and Forecast to 2029 | Data Bridge Market Research [databridgemarketresearch.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Betamethasone EP Impurity D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of Betamethasone EP Impurity D. Due to the proprietary nature of reference standards, specific spectral data (NMR, MS) and detailed experimental protocols for this compound are not publicly available. However, this document outlines the standard procedures and expected data presentation based on the analysis of similar steroidal compounds and publicly accessible information regarding this impurity.
Introduction to this compound
This compound is a known impurity of the synthetic corticosteroid, Betamethasone. Its systematic IUPAC name is 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.
Key Chemical Information:
| Property | Value |
| CAS Number | 52619-05-3 |
| Molecular Formula | C₂₅H₃₃FO₇ |
| Molecular Weight | 464.52 g/mol |
| Synonyms | Betamethasone 21-O-Ethyl Carbonate |
Analytical Characterization Workflow
The structural elucidation and routine analysis of this compound would typically follow a standardized workflow to ensure accurate identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound. High-resolution ¹H and ¹³C NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), would be required for complete signal assignment.
Hypothetical ¹H NMR Data Presentation
The following table illustrates how ¹H NMR data for this compound would be presented. The chemical shifts (δ) are hypothetical but are in expected regions for a steroidal structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| 7.25 | d | 1H | 10.2 | H-1 |
| 6.28 | d | 1H | 1.8 | H-4 |
| 6.10 | dd | 1H | 10.2, 1.8 | H-2 |
| 5.20 | d | 1H | 17.5 | H-21a |
| 4.95 | d | 1H | 17.5 | H-21b |
| 4.30 | q | 2H | 7.1 | -O-CH₂ -CH₃ |
| 4.15 | m | 1H | H-11 | |
| 1.52 | s | 3H | CH₃-19 | |
| 1.30 | t | 3H | 7.1 | -O-CH₂-CH₃ |
| 1.05 | d | 3H | 7.5 | CH₃-16 |
| 0.95 | s | 3H | CH₃-18 |
Experimental Protocol for NMR
A standardized protocol for acquiring NMR spectra of a betamethasone-related compound would be as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 250 ppm.
-
Acquire data for 1024-4096 scans with a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
-
Data Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition.
Expected Mass Spectrometry Data
The table below shows the expected MS data for this compound.
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 465.2232 | To be determined | ESI-HRMS |
| [M+Na]⁺ | 487.2051 | To be determined | ESI-HRMS |
Experimental Protocol for MS
A general procedure for obtaining mass spectra is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the ion of interest.
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (e.g., [M+H]⁺) using collision-induced dissociation (CID) and analyze the resulting product ions.
Logical Relationship Diagram
The relationship between Betamethasone and its Impurity D is a direct result of the synthesis or degradation process.
Conclusion
While specific, publicly available spectral data for this compound is limited, this guide outlines the standard analytical methodologies and data presentation formats that are fundamental to its characterization. Researchers and drug development professionals should procure the official European Pharmacopoeia (EP) reference standard and accompanying documentation for definitive spectral data and validated analytical procedures. The application of high-resolution NMR and MS techniques, as described, is paramount for the accurate identification, structural elucidation, and quantification of this and other related impurities in pharmaceutical products.
An In-depth Technical Guide to the Hydrolytic Stability of Betamethasone EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of Betamethasone EP Impurity D, a known impurity of the synthetic corticosteroid betamethasone. Due to the limited availability of direct studies on this specific impurity, this guide draws upon established knowledge of the hydrolytic degradation of analogous betamethasone esters, particularly betamethasone 17-valerate and betamethasone 17,21-dipropionate, to infer the stability profile of Impurity D. This document outlines the predicted degradation pathways, kinetics, and influential factors, alongside detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Introduction to this compound
This compound is chemically identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, also known as Betamethasone 21-O-Ethyl Carbonate. As an impurity in betamethasone drug substances and products, understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical formulation. Hydrolysis is a common degradation pathway for ester-containing molecules, and therefore, the hydrolytic stability of this compound is of significant interest.
Predicted Hydrolytic Degradation Pathway
Based on the hydrolytic behavior of other betamethasone esters, the primary degradation pathway for this compound is the cleavage of the 21-ethoxycarbonyl group. This hydrolysis reaction is expected to yield betamethasone as the main degradation product. The reaction is anticipated to be catalyzed by both acid and base.
Caption: Predicted hydrolytic degradation pathway of this compound.
Predicted Hydrolysis Kinetics
The hydrolysis of this compound is expected to follow pseudo-first-order kinetics in aqueous solutions where water is in large excess. The rate of degradation will likely be significantly influenced by the pH of the solution.
Drawing parallels from studies on betamethasone valerate and dipropionate, a V-shaped pH-rate profile is anticipated.[1] This indicates that the impurity will exhibit maximum stability in a weakly acidic environment (around pH 4-5) and will degrade more rapidly in both strongly acidic and alkaline conditions.
Table 1: Predicted pH-Dependent Hydrolytic Stability of this compound
| pH Range | Predicted Degradation Rate | Predominant Catalysis |
| < 3 | High | Specific Acid Catalysis |
| 3.5 - 5.0 | Low (Maximum Stability) | Minimal Catalysis |
| > 6 | High | Specific Base Catalysis |
Note: This table is predictive and based on the behavior of analogous betamethasone esters.[1]
Experimental Protocols
To definitively determine the hydrolytic stability of this compound, a forced degradation study is essential. The following protocols outline the methodology for such a study and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Hydrolysis Study
This protocol is designed to investigate the degradation of this compound under acidic, neutral, and alkaline conditions.
Objective: To identify the degradation products and determine the degradation kinetics of this compound under various pH conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Phosphate or citrate buffers (pH 3, 5, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.
-
If no significant degradation is observed, repeat the experiment with 1 N HCl.
-
-
Alkaline Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 N NaOH instead of 0.1 N HCl, and neutralize the aliquots with 0.1 N HCl.
-
If no significant degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Neutral Hydrolysis:
-
Repeat the procedure described in step 2, using water instead of acid or base.
-
-
Buffered Hydrolysis:
-
Prepare solutions of this compound in buffers of different pH values (e.g., 3, 5, 7, 9) at a concentration of approximately 100 µg/mL.
-
Incubate and sample as described above.
-
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method (see section 4.2).
Caption: Experimental workflow for the forced hydrolysis study of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact impurity from its degradation products, allowing for accurate quantification. The following method is a starting point based on published methods for betamethasone and its impurities.[1] Method development and validation would be required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its primary degradation product, betamethasone.
Data Presentation and Interpretation
The data obtained from the forced degradation study should be tabulated to facilitate comparison and interpretation.
Table 2: Example Data Table for Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | Peak Area of Impurity D | % Impurity D Remaining | Peak Area of Betamethasone | % Betamethasone Formed |
| 0.1 N HCl | 0 | 100 | 0 | ||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 N NaOH | 0 | 100 | 0 | ||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
From this data, the pseudo-first-order degradation rate constants (k) can be calculated at each pH value using the following equation:
ln([A]t) = -kt + ln([A]0)
Where:
-
[A]t is the concentration of this compound at time t
-
[A]0 is the initial concentration of this compound
-
k is the pseudo-first-order rate constant
-
t is time
A plot of ln([A]t) versus time will yield a straight line with a slope of -k. By determining the rate constants at different pH values, a pH-rate profile can be constructed to identify the pH of maximum stability.
Conclusion
References
Methodological & Application
Application Note: HPLC Method for the Quantification of Betamethasone Impurity D
Introduction
Betamethasone is a potent glucocorticoid steroid used to treat various inflammatory conditions. As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Betamethasone Impurity D is a known related substance that requires accurate quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Betamethasone Impurity D, adapted from established pharmacopeial methods.
Materials and Methods
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Betamethasone and its related impurities. The method utilizes a C18 column and a gradient elution program to achieve optimal separation.
Experimental Protocol
1. Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of Betamethasone Impurity D reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Betamethasone drug substance or product and dissolve it in the mobile phase to achieve a target concentration (e.g., 1 mg/mL of Betamethasone).
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of Betamethasone Impurity D standard solution to assess accuracy and recovery.
2. HPLC Conditions
The following chromatographic conditions are based on the European Pharmacopoeia (EP) 8.0 monograph for Betamethasone impurity determination.[1]
| Parameter | Value |
| Column | Thermo Scientific Syncronis C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection | UV at 240 nm |
3. Data Analysis
The concentration of Betamethasone Impurity D in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding standard. The calculation is performed using the following formula:
Concentration of Impurity D (µg/mL) = (AreaImpurity D in Sample / AreaImpurity D in Standard) x ConcentrationStandard
Quantitative Data Summary
The following table summarizes typical quantitative performance data for this method. These values should be experimentally verified.
| Parameter | Typical Value |
| Retention Time (RT) of Betamethasone Impurity D | Approximately 26.31 min[1] |
| Limit of Detection (LOD) | 0.02 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[2] |
| Linearity Range | 0.07 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Experimental Workflow
Caption: Workflow for HPLC quantification of Betamethasone Impurity D.
The described HPLC method is suitable for the reliable quantification of Betamethasone Impurity D in pharmaceutical samples. The method is specific, sensitive, and accurate, making it a valuable tool for quality control and drug development professionals. It is recommended to validate the method in accordance with ICH guidelines before routine use.
References
- 1. EP 8.0 monograph - impurity determination of betamethasone using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC Analysis of Betamethasone and Its Impurities
This document provides a detailed methodology for the analysis of Betamethasone and its related impurities using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended for researchers, scientists, and drug development professionals requiring a robust and efficient method for quality control and stability testing of Betamethasone.
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is crucial to monitor and control impurities in the active pharmaceutical ingredient (API) and finished drug products to ensure safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC methods by providing higher resolution, increased sensitivity, and faster analysis times for separating Betamethasone from its potential impurities.[1][2][3] This application note describes a validated UPLC method for the determination of Betamethasone and its related compounds.
Experimental Protocols
Materials and Reagents
-
Betamethasone reference standard and impurity standards
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Potassium phosphate monobasic, analytical grade
-
Orthophosphoric acid, analytical grade
-
Water, ultrapure (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A variety of UPLC systems can be utilized. The following conditions are based on a validated method and can be adapted as needed.[1][4]
| Parameter | Recommended Conditions |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30, v/v)[1] |
| Mobile Phase B | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (30:70, v/v)[1] |
| Gradient Elution | See Table 2 for a typical gradient profile. |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 240 nm[1] |
| Run Time | Approximately 8-10 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Betamethasone reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Prepare individual stock solutions of known impurities in the same manner.
-
A working standard solution can be prepared by diluting the stock solution with the mobile phase to the desired concentration (e.g., 50 µg/mL).
Sample Preparation (for drug product analysis):
-
For formulations like creams or ointments, accurately weigh a portion of the sample equivalent to a target concentration of Betamethasone.
-
Disperse the sample in a suitable extraction solvent (e.g., a mixture of methanol and glacial acetic acid).[3]
-
Sonicate or vortex the mixture to ensure complete extraction of the drug and its impurities.
-
Centrifuge the sample to separate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
UPLC Analysis Workflow
The following diagram illustrates the general workflow for the UPLC analysis of Betamethasone and its impurities.
Caption: General workflow for UPLC analysis of Betamethasone.
Data Presentation
The following tables summarize the expected quantitative data from the UPLC analysis. Retention times are approximate and may vary slightly depending on the specific system and conditions used.
Table 1: Chromatographic Parameters for Betamethasone and Known Impurities
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| Betamethasone Impurity A | 3.5 | 0.7 |
| Betamethasone Impurity B | 4.2 | 0.84 |
| Betamethasone | 5.0 | 1.0 |
| Betamethasone Impurity C | 6.1 | 1.22 |
| Betamethasone Impurity D | 7.3 | 1.46 |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Method Validation
The described UPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters include:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are typically performed to demonstrate specificity.[1]
-
Linearity: A linear relationship should be established across a range of concentrations of Betamethasone and its impurities.[5]
-
Accuracy: The accuracy of the method should be assessed by determining the recovery of spiked samples with known amounts of impurities.[2]
-
Precision: The precision of the method should be evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of an analyte that can be reliably detected and quantified.
-
Robustness: The robustness of the method should be demonstrated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[1]
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and reliable approach for the analysis of Betamethasone and its impurities. The short run time allows for high-throughput analysis, which is essential in a quality control environment. Proper validation of this method will ensure its suitability for its intended purpose in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Application Note: Characterization of Betamethasone Impurity D using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Betamethasone Impurity D, identified as Betamethasone 21-O-Ethyl Carbonate[1][2], is a potential process-related impurity or degradation product. This application note provides a detailed protocol for the characterization of Betamethasone Impurity D using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocol
This protocol is designed for the identification and semi-quantitative analysis of Betamethasone Impurity D in a betamethasone drug substance or formulated product.
Materials and Reagents
-
Betamethasone Reference Standard
-
Betamethasone Impurity D Reference Standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Sample of Betamethasone drug substance or formulation
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation
The following is a general procedure for sample preparation. The specific details may need to be optimized based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of Betamethasone reference standard in methanol at a concentration of 1 mg/mL.
-
If available, prepare a stock solution of Betamethasone Impurity D reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 1 µg/mL) by diluting with the mobile phase.
-
-
Sample Solution Preparation (for Betamethasone Drug Substance):
-
Accurately weigh and dissolve the Betamethasone drug substance in methanol to obtain a concentration of approximately 1 mg/mL.
-
Further dilute the solution with the mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 10 µg/mL).
-
-
Sample Solution Preparation (for Formulations, e.g., Creams/Ointments):
-
Accurately weigh a portion of the formulation equivalent to a known amount of Betamethasone.
-
Extract the active ingredient and impurities using a suitable solvent such as methanol or a mixture of methanol and acetonitrile. This may involve sonication and centrifugation to separate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Settings (Positive ESI Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the expected mass spectrometric data for Betamethasone and Betamethasone Impurity D. The exact values for Impurity D may need to be determined experimentally.
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Collision Energy (eV) |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | 393.2 | To be determined | To be determined |
| Betamethasone Impurity D | C₂₅H₃₃FO₇ | 464.52 | 465.2 | To be determined | To be determined |
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of Betamethasone Impurity D.
Conclusion
This application note provides a robust LC-MS/MS protocol for the characterization of Betamethasone Impurity D. The method is sensitive, specific, and can be adapted for use in various stages of drug development and quality control. Proper identification and characterization of impurities like Betamethasone Impurity D are essential for ensuring the quality and safety of pharmaceutical products. Further validation of this method should be performed in accordance with regulatory guidelines.
References
Application Notes and Protocols for the Quality Control of Betamethasone Impurity D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Betamethasone Impurity D, a critical quality attribute in the manufacturing of betamethasone-containing drug products. Adherence to these protocols is essential for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical formulations.
Introduction to Betamethasone Impurity D
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of quality control. Betamethasone Impurity D is a known related substance of betamethasone that must be monitored to ensure it does not exceed established safety thresholds. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs for betamethasone and its related compounds, outlining the requirements for their control.[3][4] This document details the necessary standards, analytical methods, and protocols for the accurate quantification of Betamethasone Impurity D.
Reference Standard
A qualified reference standard of Betamethasone Impurity D is required for all analytical procedures. This standard is used for the identification (e.g., by retention time) and quantification of the impurity in the drug substance and product. Betamethasone Impurity D is also known by other names, including Betamethasone Acetate EP Impurity D and Betamethasone Acetate USP Related Compound D. It is crucial to obtain a certified reference standard from a reputable supplier.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of analytical methods for Betamethasone Impurity D. These values are provided for guidance and should be verified by the end-user's laboratory.
Table 1: Chromatographic Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C18 (4.6 x 250 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[5][6] |
| Mobile Phase A | Water: Acetonitrile (250:750 v/v)[7] | 20 mM Phosphate Buffer: Acetonitrile (70:30 v/v)[5][6] |
| Mobile Phase B | Acetonitrile | 20 mM Phosphate Buffer: Acetonitrile (30:70 v/v)[5][6] |
| Flow Rate | 2.5 mL/min[7] | 0.31 mL/min |
| Detection Wavelength | 254 nm[7] | 254 nm |
| Injection Volume | 20 µL[7] | 2 µL |
| Column Temperature | 45°C[7] | 31.6°C |
| Retention Time (Impurity D) | ~26.31 min[3] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Linearity Range | LOQ to 150% of specification level |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
The following are detailed protocols for the analysis of Betamethasone Impurity D using HPLC and UPLC.
Protocol 1: HPLC Method for the Determination of Betamethasone Impurity D
This protocol is based on the European Pharmacopoeia (EP) monograph for betamethasone impurities.[3]
1. Materials and Reagents:
-
Betamethasone Impurity D Reference Standard
-
Betamethasone Reference Standard
-
Methylprednisolone Reference Standard (for system suitability)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample of Betamethasone drug substance or product
2. Preparation of Solutions:
-
Diluent: A mixture of equal volumes of Acetonitrile and Methanol.
-
Test Solution: Dissolve 25 mg of the Betamethasone sample in the diluent and dilute to 10.0 mL with the same solvent.[7]
-
Reference Solution (a) - System Suitability: Dissolve 2 mg of Betamethasone RS and 2 mg of Methylprednisolone RS in Mobile Phase A and dilute to 100.0 mL with Mobile Phase A.[7]
-
Reference Solution (b) - Quantification: Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A.[7]
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Syncronis C18 (4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase A: Water: Acetonitrile (250:750 v/v).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 15 100 0 15 - 40 0 100 40 - 41 100 0 | 41 - 46 | 100 | 0 |
-
Flow Rate: 2.5 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Detection: 254 nm.[7]
-
Injection Volume: 20 µL.[7]
4. System Suitability:
-
Inject Reference Solution (a).
-
The resolution between the peaks due to methylprednisolone and betamethasone should be at least 1.5.[7]
5. Procedure:
-
Inject the diluent as a blank.
-
Inject Reference Solution (b).
-
Inject the Test Solution.
-
Identify the peak corresponding to Betamethasone Impurity D in the chromatogram of the Test Solution by comparing its retention time with that of the principal peak in the chromatogram of a solution of Betamethasone Impurity D reference standard.
-
Calculate the percentage of Betamethasone Impurity D in the sample using the area of the principal peak in the chromatogram of Reference Solution (b) (representing 1% impurity) and the area of the Impurity D peak in the Test Solution.
Protocol 2: UPLC Method for the Determination of Betamethasone Impurities
This protocol is a rapid and sensitive method suitable for the analysis of betamethasone and its impurities in topical formulations.[5][6]
1. Materials and Reagents:
-
Betamethasone Impurity D Reference Standard
-
Betamethasone Dipropionate Reference Standard
-
Acetonitrile (UPLC grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (UPLC grade)
-
Sample of Betamethasone Dipropionate cream or ointment
2. Preparation of Solutions:
-
20 mM Phosphate Buffer: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution: Prepare a solution of Betamethasone Dipropionate RS in acetonitrile at a concentration of 0.2 mg/mL.
-
Spiked Sample Solution (for validation): Spike a placebo cream/ointment with known amounts of Betamethasone Impurity D and the active pharmaceutical ingredient.
3. Sample Preparation (for Cream/Ointment):
-
Accurately weigh a quantity of the cream/ointment equivalent to 0.5 mg of Betamethasone Dipropionate into a 50 mL centrifuge tube.
-
Add 25 mL of diluent and vortex for 5 minutes.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
4. Chromatographic Conditions:
-
Instrument: UPLC system with a PDA or UV detector.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5][6]
-
Mobile Phase A: 20 mM Phosphate Buffer: Acetonitrile (70:30 v/v).[5][6]
-
Mobile Phase B: 20 mM Phosphate Buffer: Acetonitrile (30:70 v/v).[5][6]
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 100 0 5 100 0 15 0 100 20 0 100 22 100 0 | 25 | 100 | 0 |
-
Flow Rate: 0.31 mL/min.
-
Column Temperature: 31.6°C.
-
Detection: 254 nm.
-
Injection Volume: 2 µL.
5. Procedure:
-
Inject the diluent as a blank.
-
Inject a standard solution of Betamethasone Impurity D to determine its retention time.
-
Inject the prepared sample solution.
-
Quantify the amount of Betamethasone Impurity D in the sample using a calibration curve prepared from standard solutions of the impurity.
Visualizations
The following diagrams illustrate the experimental workflow for the quality control of Betamethasone Impurity D and the signaling pathway of Betamethasone.
Caption: Experimental workflow for Betamethasone Impurity D analysis.
Caption: Glucocorticoid receptor signaling pathway of Betamethasone.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. EP 8.0 monograph - impurity determination of betamethasone using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Protocol for Forced Degradation Studies of Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule.[1] This application note provides a detailed protocol for conducting forced degradation studies on betamethasone, a potent glucocorticoid. The information herein will aid in the development and validation of stability-indicating analytical methods, as well as in the elucidation of degradation pathways.
Experimental Protocols
The following protocols outline the conditions for subjecting betamethasone to various stress factors, including hydrolysis (acidic and alkaline), oxidation, heat, and light. The goal is to achieve a target degradation of 5-20%.[2]
Materials and Reagents
-
Betamethasone reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Phosphate buffer
Sample Preparation
A stock solution of betamethasone should be prepared in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 20:80 v/v).[3]
Forced Degradation Conditions
-
To a solution of betamethasone, add 1N HCl.
-
Reflux the mixture at 40°C for 1 hour.
-
After the specified time, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute the sample with the mobile phase to the desired concentration for analysis.
-
To a solution of betamethasone, add 0.2N NaOH.
-
Keep the mixture at room temperature for 15 minutes.
-
Neutralize the solution with an equivalent amount of 0.2N HCl.
-
Dilute the sample with the mobile phase to the desired concentration for analysis.
-
To a solution of betamethasone, add 50% v/v H₂O₂.
-
Keep the mixture at room temperature for 20 minutes.
-
Dilute the sample with the mobile phase to the desired concentration for analysis.
-
Expose the solid betamethasone drug substance to a temperature of 105°C for 6 hours.
-
Alternatively, heat a solution of betamethasone at a controlled temperature (e.g., 40°C) for a predetermined time.[4]
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
Expose a solution of betamethasone to UV light (total 200 watt h/m²) and visible light (total 1.2 million Lux h).[1][5]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
After exposure, dilute the sample with the mobile phase for analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating and quantifying betamethasone from its degradation products.
Chromatographic Conditions
A gradient reversed-phase HPLC method is recommended.[5][6][7][8]
| Parameter | Condition |
| Column | Altima C18 (250×4.6 mm, 5 µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 30 | 0 | 100 |
| 50 | 0 | 100 |
| 55 | 100 | 0 |
| 60 | 100 | 0 |
Data Presentation
The results of the forced degradation studies for betamethasone dipropionate, a closely related ester, are summarized below and can be used as a reference for the expected degradation of betamethasone.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Betamethasone Dipropionate) | Major Degradation Products |
| Acidic Hydrolysis | 1N HCl | 1 hour | 40°C | Not specified, but degradation occurs | Betamethasone 17-propionate, Betamethasone 21-propionate, Betamethasone[5] |
| Alkaline Hydrolysis | 0.2N NaOH | 15 min | Room Temp | 2.28% | Unknown impurities[5] |
| Oxidative Degradation | 50% H₂O₂ | 20 min | Room Temp | 17.63% | Betamethasone 17-propionate[5] |
| Thermal Degradation | 105°C | 6 hours | 105°C | Not specified, but degradation occurs | Betamethasone 17-propionate, Betamethasone 21-propionate, Betamethasone[4][9] |
| Photolytic (UV) | 200 watt h/m² | - | - | 49.4% | Does not result in known impurities[5] |
| Photolytic (Visible) | 1.2 million Lux h | - | - | 89.6% | Does not result in known impurities[5] |
Visualizations
Experimental Workflow
Caption: Workflow for subjecting betamethasone to various stress conditions and subsequent analysis.
Potential Degradation Pathways
Caption: General degradation pathways of betamethasone under different stress conditions.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on betamethasone. The outlined protocols and analytical methods will enable researchers to effectively assess the stability of betamethasone and identify its degradation products. This information is invaluable for the development of robust and stable pharmaceutical formulations. It is important to note that the provided degradation percentages are for betamethasone dipropionate and should be considered as an estimation for betamethasone. Actual degradation will need to be determined experimentally.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Genotoxic Impurities in Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure its safety and efficacy. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are considered a potential cancer risk even at trace levels.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of GTIs in pharmaceutical products.[4][5] A widely accepted threshold for GTIs is the Threshold of Toxicological Concern (TTC), which for most pharmaceuticals is set at a daily intake of 1.5 µ g/day .[1][4] This necessitates the development of highly sensitive and specific analytical methods for their quantification.
These application notes provide a comprehensive overview of the potential genotoxic impurities in betamethasone based on its synthesis routes and detail the analytical protocols for their quantification.
Potential Genotoxic Impurities in Betamethasone Synthesis
The synthesis of betamethasone is a multi-step process that often starts from precursors like diosgenin or 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD).[6][7][8][9] Throughout the synthesis, various reagents, intermediates, and by-products are formed, some of which may be genotoxic. A critical analysis of the synthesis pathway allows for the identification of potential GTIs.
A key intermediate in the synthesis of betamethasone is the corticosteroid 9,11β-epoxide.[4][10] The formation and subsequent reactions of this epoxide ring are crucial steps. Epoxides as a class are known for their potential genotoxicity due to their reactivity towards DNA.[11] Another potential source of GTIs is the introduction of the 16β-methyl group, which may involve the use of alkylating agents such as methyl bromide (CH3Br).[7] Alkyl halides are a well-known class of genotoxic compounds.[12][13]
The following table summarizes the potential genotoxic impurities that may arise during the synthesis of betamethasone.
| Potential Genotoxic Impurity | Chemical Class | Potential Source in Synthesis | Structural Alert for Genotoxicity |
| 9,11β-Epoxide Intermediates | Epoxides | Intermediate in the formation of the betamethasone core structure.[4][10] | Strained three-membered ether ring, electrophilic. |
| Methyl Bromide | Alkyl Halides | Reagent for the introduction of the 16β-methyl group.[7] | Alkylating agent. |
| Alkyl Mesylates/Tosylates | Sulfonate Esters | Reaction of sulfonic acids with alcoholic solvents or intermediates. | Alkylating agent. |
| Hydrazine | Hydrazines | Potential carry-over from starting materials or use as a reagent in related syntheses.[14] | Reactive nitrogen species. |
Experimental Protocols
Accurate quantification of GTIs at trace levels requires highly sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods for this purpose.
Quantification of Epoxide Impurities by GC-MS
Principle: This method is suitable for the quantification of volatile or semi-volatile epoxide impurities. The high sensitivity and selectivity of GC-MS in selected ion monitoring (SIM) mode allow for detection at the parts-per-million (ppm) level.[15]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Capillary Column: e.g., MN OPTIMA delta-3 silica capillary column or equivalent[15]
Reagents and Materials:
-
Betamethasone drug substance
-
Reference standard of the target epoxide impurity
-
High-purity solvents (e.g., Dichloromethane, Methanol)
Sample Preparation:
-
Accurately weigh approximately 50 mg of the betamethasone sample into a clean vial.
-
Dissolve the sample in a suitable solvent (e.g., 1.0 mL of dichloromethane).
-
Vortex the sample until fully dissolved.
-
Prepare a series of calibration standards of the epoxide impurity in the same solvent.
GC-MS Parameters:
-
Injector Temperature: Optimized to minimize matrix effects, e.g., 160°C[15]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target epoxide.
Data Analysis:
-
Quantify the epoxide impurity in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
The limit of detection (LOD) and limit of quantification (LOQ) should be established during method validation, with typical values in the range of 0.001-0.005 µg/mL.[15]
Quantification of Alkyl Halides (e.g., Methyl Bromide) by Headspace GC-MS
Principle: For volatile GTIs like methyl bromide, headspace sampling is the preferred technique as it minimizes matrix effects from the non-volatile API.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
Reagents and Materials:
-
Betamethasone drug substance
-
Reference standard of methyl bromide
-
High-purity solvents (e.g., Dimethyl sulfoxide - DMSO)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the betamethasone sample into a headspace vial.
-
Add 1.0 mL of DMSO to dissolve the sample.
-
Seal the vial immediately.
-
Prepare calibration standards by spiking known amounts of methyl bromide into headspace vials containing the betamethasone matrix.
Headspace-GC-MS Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 min
-
Syringe Temperature: 90°C
-
Injection Volume: 1.0 mL
-
GC and MS parameters: Similar to the direct injection method, with optimization for the specific analyte.
Quantification of Alkyl Mesylates by LC-MS/MS
Principle: Alkyl mesylates are often less volatile and can be effectively analyzed by LC-MS/MS. Derivatization can be employed to enhance sensitivity and chromatographic retention.[16]
Instrumentation:
-
Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS)
-
Autosampler
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column[16]
Reagents and Materials:
-
Betamethasone drug substance
-
Reference standard of the target alkyl mesylate
-
Derivatizing agent (e.g., triethylamine for methyl esters)[16]
-
High-purity solvents (e.g., Acetonitrile, Water, Formic Acid)
Sample and Standard Preparation with Derivatization:
-
Dissolve a known amount of betamethasone (e.g., 5 mg/mL) in a suitable solvent.
-
Prepare calibration standards of the alkyl mesylate.
-
To both samples and standards, add the derivatizing agent (e.g., triethylamine).
-
Allow the reaction to proceed under controlled temperature and time.
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: Optimized to separate the derivatized GTI from the API.
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the derivatized analyte.
Data Analysis:
-
Quantify the alkyl mesylate based on the peak area of the derivatized product against the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity, with LOQs typically in the low ppm range.[16]
Quantification of Hydrazine by HPLC-UV with Derivatization
Principle: Hydrazine lacks a UV chromophore, making direct detection difficult. Derivatization with a suitable reagent, such as 2-hydroxy-1-naphthaldehyde, creates a product with strong UV absorbance, allowing for sensitive quantification by HPLC-UV.[7]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD)
Reagents and Materials:
-
Betamethasone drug substance
-
Hydrazine sulfate (for standard preparation)
-
2-hydroxy-1-naphthaldehyde (derivatizing agent)
-
High-purity solvents (e.g., Methanol, Acetonitrile, Water)
Sample and Standard Preparation with Derivatization:
-
Dissolve the betamethasone sample in a suitable diluent.
-
Prepare a stock solution of hydrazine from hydrazine sulfate.
-
Create a series of calibration standards.
-
Add the derivatizing agent to both samples and standards and allow the reaction to complete.
HPLC-UV Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Maximum absorbance of the hydrazone product (e.g., 406/424 nm for the 2-hydroxy-1-naphthaldehyde derivative).[7]
Data Presentation
The quantitative data for genotoxic impurities should be summarized in a clear and structured table to allow for easy comparison and assessment against regulatory limits.
| Genotoxic Impurity | Analytical Method | Limit of Quantification (LOQ) (ppm) | Regulatory Limit (ppm) | Batch 1 (ppm) | Batch 2 (ppm) | Batch 3 (ppm) |
| Epoxide Impurity A | GC-MS | 0.5 | 5 | < 0.5 | 0.8 | < 0.5 |
| Methyl Bromide | Headspace GC-MS | 0.1 | 1 | < 0.1 | < 0.1 | 0.15 |
| Methyl Mesylate | LC-MS/MS | 0.2 | 2 | < 0.2 | < 0.2 | < 0.2 |
| Hydrazine | HPLC-UV | 0.6 | 5 | < 0.6 | 0.7 | < 0.6 |
| Regulatory limits are hypothetical and should be calculated based on the daily dose of betamethasone and the TTC of 1.5 µ g/day . |
Visualizations
Workflow for Quantification of Genotoxic Impurities in Betamethasone```dot
Caption: Decision-making process for controlling a potential genotoxic impurity.
References
- 1. tapi.com [tapi.com]
- 2. edqm.eu [edqm.eu]
- 3. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of genotoxic epoxide at trace level in drug substance by direct injection GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of Betamethasone Impurity D
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Betamethasone is a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), the purity of betamethasone is critical to its safety and efficacy. Regulatory bodies require the identification and quantification of impurities to ensure product quality. Betamethasone Impurity D is a known related substance that must be monitored. This document provides a detailed protocol for the sample preparation and analysis of Betamethasone Impurity D in drug substances and formulations. The methodology is based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities.
2. Materials and Reagents
-
Betamethasone reference standard (≥98% purity)
-
Betamethasone Impurity D reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm, nylon or PTFE)
-
HPLC or UHPLC system with UV detector
-
Analytical balance
3. Experimental Protocols
3.1. Preparation of Standard Solutions
3.1.1. Standard Stock Solution (Betamethasone)
-
Accurately weigh approximately 25 mg of Betamethasone reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a mixture of equal volumes of acetonitrile and methanol.
-
Dilute to the mark with the same solvent mixture and mix thoroughly. This yields a stock solution with a concentration of approximately 1000 µg/mL.
3.1.2. Standard Stock Solution (Betamethasone Impurity D)
-
Accurately weigh approximately 5 mg of Betamethasone Impurity D reference standard into a 50 mL volumetric flask.
-
Dissolve the standard in the same acetonitrile/methanol mixture.
-
Dilute to volume and mix well to obtain a stock solution of approximately 100 µg/mL.
3.1.3. Working Standard Solution
-
Pipette 1.0 mL of the Betamethasone stock solution and 1.0 mL of the Betamethasone Impurity D stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase (see section 4 for mobile phase composition) and mix thoroughly. This solution contains approximately 10 µg/mL of Betamethasone and 1 µg/mL of Betamethasone Impurity D.
3.2. Preparation of Sample Solution (for Drug Substance)
-
Accurately weigh approximately 25 mg of the Betamethasone drug substance into a 10 mL volumetric flask.[1]
-
Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.3. Preparation of Sample Solution (for Cream/Ointment Formulation)
-
Accurately weigh a portion of the cream or ointment equivalent to approximately 1.25 mg of Betamethasone into a 100 mL amber volumetric flask.[2]
-
Add 10 mL of n-hexane and sonicate for 15 minutes to disperse the sample completely.[2]
-
Add 5 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and mix using a vortex mixer for 5 minutes.[2]
-
Centrifuge the mixture at 5000 rpm for 5 minutes.[2]
-
Carefully collect the clear lower layer for injection.[2]
4. HPLC Analytical Method
The following are typical HPLC conditions for the analysis of Betamethasone and its impurities. Method optimization may be required depending on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water:Acetonitrile (75:25, v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 40 | |
| 41 | |
| 46 | |
| Flow Rate | 2.5 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL[1] |
5. Data Presentation
The following table summarizes the key quantitative parameters for the sample and standard preparations.
| Parameter | Value |
| Betamethasone Standard Stock Concentration | ~1000 µg/mL |
| Impurity D Standard Stock Concentration | ~100 µg/mL |
| Working Standard Betamethasone Concentration | ~10 µg/mL |
| Working Standard Impurity D Concentration | ~1 µg/mL |
| Sample Concentration (Drug Substance) | ~2500 µg/mL |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
6. Visualizations
6.1. Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of Betamethasone Impurity D.
Caption: Workflow for Betamethasone Impurity D Analysis.
7. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A resolution of not less than 1.5 between the Betamethasone peak and the Methylprednisolone peak (if used as a resolution marker) is typically required.[1] The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
8. Calculation
The concentration of Betamethasone Impurity D in the sample is calculated using the following formula:
% Impurity D = (AreaImpurity D in Sample / AreaImpurity D in Standard) x (ConcImpurity D in Standard / ConcSample) x 100
9. Stability Considerations
Betamethasone and its esters can be sensitive to pH and temperature.[3][4][5] It is recommended to prepare solutions fresh and store them at controlled room temperature, protected from light.[6] For cream and ointment formulations, the stability of betamethasone can be influenced by the base used.[6]
Disclaimer: This application note is intended for informational purposes only. The described methods may require validation by the user to ensure they are suitable for their specific application. Always follow appropriate laboratory safety procedures.
References
- 1. lcms.cz [lcms.cz]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Stability of a novel corticosteroid nasal irrigation solution: betamethasone 17-valerate added to extemporaneously prepared nasal irrigation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]
Application Note: Capillary Electrophoresis for Steroid Impurity Analysis
Abstract
This application note details a robust capillary electrophoresis (CE) method for the separation and quantification of steroid impurities in pharmaceutical preparations. The inherent high efficiency and resolution of CE, particularly Micellar Electrokinetic Chromatography (MEKC), make it a powerful alternative and orthogonal technique to traditional High-Performance Liquid Chromatography (HPLC) methods.[1][2] This document provides a comprehensive protocol for the analysis of corticosteroids and their related impurities, complete with method validation parameters and illustrative diagrams to guide researchers, scientists, and drug development professionals.
Introduction
The presence of impurities in pharmaceutical products, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[2][3] Regulatory bodies mandate stringent control and monitoring of impurities. Steroids, due to their complex structures and potential for stereoisomers, present a unique analytical challenge.[4][5] Capillary electrophoresis offers several advantages for steroid impurity profiling, including high separation efficiency, rapid analysis times, and reduced solvent consumption compared to other analytical techniques.[2][3]
This application note focuses on the use of Micellar Electrokinetic Chromatography (MEKC), a mode of CE, for the analysis of neutral and structurally similar steroid compounds. In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, enabling the separation of uncharged analytes based on their partitioning between the micelles and the surrounding aqueous buffer.[4][6]
Experimental Protocols
Materials and Reagents
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with an effective length of 50 cm and a total length of 60.2 cm.
-
Buffer: 50 mM sodium phosphate buffer.
-
Surfactant: Sodium Dodecyl Sulfate (SDS).
-
Organic Modifier: Acetonitrile or Methanol.
-
Standard Solutions: Prepare stock solutions of the primary steroid active pharmaceutical ingredient (API) and known impurities in the appropriate solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Sample Preparation: Dissolve the pharmaceutical formulation in a suitable solvent, followed by filtration through a 0.45 µm filter to remove any particulate matter.
Instrumentation
-
Capillary Electrophoresis system equipped with a UV-Vis detector.
-
Data acquisition and analysis software.
Detailed Method Protocol
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Equilibrate with the running buffer for 30 minutes.
-
Between runs, rinse with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.
-
-
Preparation of the Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to the desired value (e.g., pH 7.4).[4]
-
Add the surfactant, such as Sodium Dodecyl Sulfate (SDS), to the buffer at a concentration above its critical micelle concentration (e.g., 50 mM).
-
Incorporate an organic modifier, like acetonitrile or methanol (e.g., 20% v/v), to improve the resolution of hydrophobic steroids.[4][7]
-
Degas the BGE by sonication before use.
-
-
Sample Injection:
-
Inject the sample hydrodynamically at the anodic end of the capillary for a specified time (e.g., 5 seconds at 50 mbar).
-
-
Separation and Detection:
-
Data Analysis:
-
Identify the peaks corresponding to the main steroid and its impurities by comparing their migration times with those of the standard solutions.
-
Quantify the impurities using the peak area and a calibration curve generated from the standard solutions.
-
Data Presentation
The following tables summarize typical validation parameters for a CE method for steroid impurity analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 100,000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.28 - 0.97 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 0.54 - 3.24 µg/mL[8][10] |
| Precision (RSD%) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision (n=6) | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from placebo or known degradation products |
Visualization of Experimental Workflow and Principles
The following diagrams illustrate the key processes involved in the capillary electrophoresis method for steroid impurity analysis.
Caption: Experimental workflow for steroid impurity analysis by CE.
Caption: Principle of MEKC separation for steroid impurities.
References
- 1. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous separation of free and conjugated steroids by micellar electrokinetic chromatography and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Supercritical Fluid Chromatography (SFC) in Impurity Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Supercritical Fluid Chromatography (SFC) for Impurity Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for the separation and purification of impurities in the pharmaceutical industry.[1][2] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with the addition of a small amount of an organic modifier.[][4] The low viscosity and high diffusivity of supercritical CO₂ enable faster separations, reduced solvent consumption, and higher efficiency compared to HPLC.[5][6][7] SFC is particularly advantageous for the separation of chiral compounds and for closely related achiral impurities that are challenging to resolve by reversed-phase liquid chromatography (RPLC).[6][8][9]
These application notes provide an overview of the principles of SFC, detailed protocols for impurity separation, and a comparison with traditional HPLC methods.
Advantages of SFC for Impurity Separation
SFC offers several key advantages over conventional chromatographic techniques for impurity profiling and purification:
-
Speed and Efficiency: The low viscosity of the mobile phase in SFC allows for higher flow rates and faster separations without a significant loss in efficiency, often 3 to 10 times faster than HPLC.[5] This high throughput is beneficial in drug discovery and development where rapid analysis is crucial.[1]
-
Reduced Solvent Consumption: The primary mobile phase in SFC is recycled CO₂, significantly reducing the consumption of organic solvents. This not only lowers costs but also aligns with green chemistry initiatives by minimizing hazardous waste.[5]
-
Orthogonal Selectivity: SFC provides a different selectivity compared to RPLC, making it a valuable tool for separating impurities that co-elute in traditional methods. This orthogonality is crucial for a comprehensive impurity profile of a drug substance.[8]
-
Enhanced Resolution for Chiral and Achiral Compounds: SFC is a well-established technique for chiral separations and is increasingly used for achiral impurity profiling.[6][10] The unique properties of the supercritical fluid mobile phase often lead to better resolution of closely related compounds.
-
Simplified Post-Purification Processing: In preparative SFC, the CO₂ in the mobile phase evaporates upon depressurization, leaving the collected fractions highly concentrated in the organic modifier. This significantly reduces the time and energy required for solvent evaporation compared to the large aqueous fractions from preparative RPLC.[11]
Data Presentation: Quantitative Comparison of SFC and HPLC
The following tables summarize the quantitative comparison between SFC and HPLC for impurity separation, highlighting the advantages of SFC in terms of speed and reduced solvent usage.
Table 1: Comparison of Preparative SFC vs. Preparative HPLC for the Purification of a Development Compound [12]
| Parameter | Preparative HPLC | Preparative SFC |
| Column | Chiralcel OD-H (250 x 21.2 mm i.d.) | Chiralcel OD-H (250 x 21.2 mm i.d.) |
| Mobile Phase | Not Specified | 45% Methanol in CO₂ |
| Flow Rate | Not Specified | 60 mL/min |
| Purification Time | 8 hours (workup and drying) | 3 hours (stacked injections) |
| Solvent Consumption | Not Specified | < 5 L of Methanol |
| Recovery | 57% (overall) | 70% (overall) |
Table 2: Comparison of SFC and RPLC for the Purification of Fenofibrate Impurities [1]
| Parameter | Preparative RPLC | Preparative SFC |
| Total Turnaround Time | 12.5 hours | 2 hours |
| Solvent Consumption | Not Specified | 63% less than RPLC |
Experimental Protocols
Protocol 1: Chiral Impurity Separation of Warfarin Enantiomers by Preparative SFC
This protocol describes the preparative separation of warfarin enantiomers using a semi-preparative SFC system.[10][11]
1. Instrumentation:
-
JASCO LC-4000 series UFC Prep-SFC-M system or similar
-
CO₂ pump and modifier pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
-
Back pressure regulator (BPR)
-
Fraction collector with a gas-liquid separation nozzle
2. Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK IA (20 mm I.D. x 250 mm L, 5 µm) |
| Mobile Phase | CO₂ / Methanol (60/40) |
| Flow Rate | 50 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 10 MPa |
| Detection | PDA at 230 nm |
| Injection Volume | 1000 µL |
| Sample Concentration | 5000 µg/mL Warfarin in Methanol |
3. Sample Preparation:
-
Dissolve the racemic warfarin standard in methanol to a final concentration of 5000 µg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
4. Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the warfarin standard solution.
-
Monitor the separation at 230 nm.
-
Collect the fractions corresponding to the two enantiomers using the fraction collector.
-
Analyze the collected fractions to determine enantiomeric purity and recovery.
5. Expected Results:
Protocol 2: Achiral Impurity Profiling of Atorvastatin by SFC
This protocol outlines a method for the determination of the enantiomeric purity of Atorvastatin using SFC.[9]
1. Instrumentation:
-
SFC system equipped with UV and polarimetric detectors.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Supercritical CO₂ / Methanol (90:10 v/v) |
| Flow Rate | 2.5 mL/min |
| Detection | UV and Polarimetric |
3. Sample Preparation:
-
Prepare a solution of Atorvastatin in a suitable solvent.
-
Filter the sample through a 0.45 µm filter prior to injection.
4. Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the Atorvastatin sample.
-
Monitor the elution of the enantiomers using both UV and polarimetric detectors.
-
Quantify the impurities based on the peak areas.
5. Validation and Robustness:
-
The method should demonstrate strong linearity (r² > 0.9999) and high precision (intra- and inter-day assay variations under 0.63%).[9]
-
The robustness of the method can be tested by altering parameters such as flow rate, mobile phase composition, and column temperature. The resolution between the enantiomers should remain greater than 2.0.[9]
Mandatory Visualization
SFC Impurity Separation Workflow
The following diagram illustrates the general workflow for impurity separation using SFC, from sample preparation to data analysis and reporting.
References
- 1. lcms.cz [lcms.cz]
- 2. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Method development for impurity profiling in SFC: The selection of a dissimilar set of stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. matheo.uliege.be [matheo.uliege.be]
Application of qNMR for the Quantification of Betamethasone Impurity D
Application Note
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties used in the treatment of various conditions, including skin disorders, allergic reactions, and rheumatic diseases.[1] The control of impurities in active pharmaceutical ingredients (APIs) like betamethasone is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Betamethasone Impurity D, chemically known as Betamethasone 21-O-Ethyl Carbonate, is a potential process-related impurity or degradation product. Its accurate quantification is essential to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the purity assessment and quantification of APIs and their impurities.[2] Unlike chromatographic techniques, qNMR does not require a reference standard for every analyte, as the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification using a certified internal standard.[3] This application note provides a detailed protocol for the quantification of Betamethasone Impurity D in a sample matrix using ¹H qNMR.
Principle of qNMR Quantification
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, well-resolved signal from the analyte (Betamethasone Impurity D) with the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined. The equation for calculating the purity of the analyte is as follows:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
-
I_analyte and I_std are the integral areas of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
M_analyte and M_std are the molar masses of the analyte and internal standard.
-
m_sample and m_std are the masses of the sample and internal standard.
-
P_std is the purity of the internal standard.
Experimental Protocols
Materials and Equipment
-
Analyte: Sample containing Betamethasone and Betamethasone Impurity D.
-
Internal Standard: Maleic acid (certified reference material).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Vortex Mixer
-
NMR Tubes: 5 mm, high precision.
-
Volumetric flasks and pipettes
Selection of Quantification Signal
A crucial step in developing a qNMR method is the selection of a suitable signal for quantification. For Betamethasone Impurity D (Betamethasone 21-O-Ethyl Carbonate), the protons of the ethoxycarbonyl group (-O-CH2-CH3) are unique to the impurity and are expected to be in a region of the ¹H NMR spectrum with minimal overlap from the signals of the betamethasone steroid backbone. The quartet signal of the methylene protons (-O-CH2-) and the triplet signal of the methyl protons (-CH3) of the ethyl group are ideal candidates. Based on typical chemical shifts, the methylene quartet is expected around 4.2 ppm and the methyl triplet around 1.3 ppm. The specific signal should be chosen based on the actual spectrum to ensure it is well-resolved from any other signals present in the sample matrix.
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid (internal standard) into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d6.
-
Sample Preparation: Accurately weigh approximately 10 mg of the betamethasone sample (containing Impurity D) into a vial.
-
Addition of Internal Standard: Accurately transfer 1.0 mL of the maleic acid internal standard stock solution to the vial containing the sample.
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube.
¹H qNMR Data Acquisition
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These parameters should be optimized for the specific instrument and sample.
| Parameter | Recommended Value |
| Pulse Program | zg30 (or equivalent 30° pulse) |
| Number of Scans (NS) | 16 - 64 (to achieve S/N > 250 for the signal of interest) |
| Relaxation Delay (D1) | 5 x T1 (longest T1 of analyte and internal standard signals) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
Note: The T1 relaxation time for the protons of interest should be determined experimentally using an inversion-recovery pulse sequence to ensure complete relaxation between scans, which is critical for accurate quantification. A sufficiently long relaxation delay (D1) is crucial.
Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption lineshape. Perform a baseline correction across the entire spectrum.
-
Integration: Integrate the selected, well-resolved signal for Betamethasone Impurity D (e.g., the quartet of the -O-CH2- protons) and the singlet signal of the internal standard (maleic acid, ~6.3 ppm).
-
Calculation: Use the integral values and the masses of the sample and internal standard in the qNMR equation to calculate the concentration of Betamethasone Impurity D.
Data Presentation
The following table presents hypothetical quantitative data for the qNMR analysis of Betamethasone Impurity D. Actual experimental data should be used to populate such a table for method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 5.0 mg/mL |
| Limit of Detection (LOD) | 0.05% (w/w) |
| Limit of Quantification (LOQ) | 0.15% (w/w) |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
Mandatory Visualizations
Betamethasone Signaling Pathway
Caption: Mechanism of action of Betamethasone.
qNMR Experimental Workflow
Caption: Workflow for qNMR quantification.
Conclusion
Quantitative ¹H NMR spectroscopy provides a reliable and accurate method for the quantification of Betamethasone Impurity D. The method is highly specific, as it relies on the unique signals of the impurity, and offers the advantage of direct quantification without the need for an impurity-specific reference standard. Proper method development, including the selection of a suitable internal standard and optimization of NMR parameters, is crucial for achieving accurate and precise results that meet regulatory requirements for impurity control in pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Betamethasone and Impurity D
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of betamethasone and its related substance, Impurity D.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UHPLC analysis of betamethasone and Impurity D, offering systematic solutions to improve peak resolution.
Question: What are the initial steps if betamethasone and Impurity D are co-eluting?
Answer:
Co-elution of betamethasone and Impurity D is a common challenge. A systematic approach to troubleshoot this issue is crucial. The following workflow outlines the initial steps to take.
Caption: Initial troubleshooting workflow for co-eluting peaks.
A detailed breakdown of these steps is provided in the subsequent questions.
Question: How can I improve resolution by modifying the mobile phase?
Answer:
Altering the mobile phase composition is often the most effective way to improve the resolution between betamethasone and Impurity D. Key parameters to adjust include the organic modifier ratio, the type of organic modifier, and the pH of the aqueous phase.
Table 1: Mobile Phase Modification Strategies
| Parameter | Recommended Action | Expected Outcome |
| Organic Modifier Ratio | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Increased retention times for both compounds, potentially leading to better separation.[1] |
| Organic Modifier Type | If using acetonitrile, try substituting with methanol, or vice-versa. A ternary mixture (e.g., water, acetonitrile, methanol) can also be explored. | Changing the organic modifier alters the selectivity of the separation, which can significantly impact the resolution between closely eluting peaks.[2] |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For steroid separations, a pH range of 2.5 to 7.5 is typically effective. Ensure the chosen pH is compatible with the column's stationary phase.[1] | The ionization state of the analytes can be altered, which in turn affects their interaction with the stationary phase and can improve selectivity.[1][3] |
Question: What should I do if modifying the mobile phase does not provide adequate resolution?
Answer:
If mobile phase optimization is insufficient, the next step is to evaluate the stationary phase (the HPLC column).
Table 2: Stationary Phase and Other Chromatographic Parameter Adjustments
| Parameter | Recommended Action | Expected Outcome |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column). | Different stationary phases offer alternative selectivities, which can be highly effective in resolving structurally similar compounds like steroids.[4] |
| Particle Size | Use a column with smaller particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column). | Smaller particles lead to higher column efficiency and sharper peaks, which can improve the resolution of closely eluting compounds. |
| Column Temperature | Adjust the column temperature. An initial approach could be to decrease the temperature to potentially increase retention and improve resolution.[5] However, in some cases, increasing the temperature can improve efficiency. | Temperature changes can affect selectivity and the viscosity of the mobile phase, thereby influencing the separation.[2][5] |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase the efficiency of the separation and lead to better resolution, though it will also increase the analysis time.[5] |
Frequently Asked Questions (FAQs)
Question: What is a typical starting HPLC method for the analysis of betamethasone and its impurities?
Answer:
A common starting point for the separation of betamethasone and its related substances is a reversed-phase HPLC method. A representative method is detailed below.
Experimental Protocol: General Purpose Reversed-Phase HPLC Method
Objective: To provide a baseline chromatographic method for the separation of betamethasone and its impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is often necessary to separate all impurities. A typical gradient might start at a lower percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[6][7] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the betamethasone sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Further dilute the stock solution to an appropriate concentration for analysis.
Question: What is the chemical name and structure of Impurity D?
Answer:
Betamethasone Valerate EP Impurity D is chemically known as 9-Bromo-11β,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate.[8]
Question: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Answer:
The choice of organic modifier is a critical factor in optimizing the selectivity of the separation between betamethasone and Impurity D.
Caption: Impact of organic modifiers on separation selectivity.
-
Acetonitrile generally has a higher elution strength and lower viscosity than methanol. It often provides sharper peaks and different selectivity for steroid separations.
-
Methanol can offer a different selectivity profile due to its protic nature, which can lead to different hydrogen bonding interactions with the analytes and the stationary phase.
If co-elution is observed with one organic modifier, switching to the other is a standard method development strategy to exploit these different selectivities.[2]
Question: What is the role of pH in the mobile phase for separating these compounds?
Answer:
The pH of the mobile phase can significantly influence the retention time and peak shape of ionizable compounds.[3] While betamethasone and its impurities are not strongly ionizable, subtle changes in their polarity can occur with pH shifts, which can be exploited to fine-tune the separation. Maintaining a consistent and buffered pH is crucial for method robustness and reproducibility.[1] It is important to operate within the pH stability range of the chosen HPLC column to prevent degradation of the stationary phase.[1]
References
- 1. moravek.com [moravek.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. (PDF) Prevention of Co-Elution of Steroid Sulfates With [research.amanote.com]
Technical Support Center: Resolving Co-elution of Betamethasone Impurity D
Welcome to the technical support center for resolving the co-elution of Betamethasone Impurity D with other peaks during chromatographic analysis. This guide provides troubleshooting steps and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone Impurity D?
A1: Betamethasone Impurity D is identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate.[1][2][3] It is a known impurity of Betamethasone, a synthetic corticosteroid.
Q2: Why is resolving the co-elution of Betamethasone Impurity D important?
A2: Accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Co-elution with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate reporting of impurity levels, potentially masking a product that is out of specification. Regulatory bodies require robust analytical methods that can clearly separate all known and unknown impurities.
Q3: What are the common causes of co-elution involving Betamethasone Impurity D?
A3: Co-elution can stem from several factors, including:
-
Suboptimal mobile phase composition: The organic modifier, aqueous phase pH, and buffer concentration may not be ideal for resolving Impurity D from adjacent peaks.
-
Inadequate stationary phase chemistry: The choice of HPLC/UPLC column (e.g., C18, C8) and its properties (particle size, pore size) may not provide the necessary selectivity.
-
Inappropriate gradient slope: In gradient elution, a steep gradient may not provide sufficient time to separate closely eluting compounds.
-
Temperature fluctuations: Column temperature can influence retention times and peak shapes.
-
High flow rate: A flow rate that is too high can lead to band broadening and decreased resolution.
Troubleshooting Guides
Issue 1: Co-elution of Betamethasone Impurity D with an Unknown Peak
If you are observing the co-elution of Betamethasone Impurity D with an unknown peak, follow this systematic approach to troubleshoot and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Confirm Peak Identity and Purity
Before modifying the method, it's crucial to confirm that the peak is indeed Betamethasone Impurity D and to assess its purity.
-
Mass Spectrometry (MS): If your system is equipped with a mass detector, verify the mass-to-charge ratio (m/z) of the eluting peak to confirm the identity of Betamethasone Impurity D (Molecular Formula: C25H33FO7, Molecular Weight: 464.52 g/mol ).[1]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This can help determine if the peak is comprised of more than one component.
Step 2: Modify the Mobile Phase Composition
Adjusting the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.
-
Organic Modifier:
-
Acetonitrile (ACN) vs. Methanol (MeOH): If you are using ACN, consider replacing it partially or entirely with MeOH, or vice versa. These solvents offer different selectivities for various compounds.
-
Solvent Ratio: In isocratic elution, systematically vary the ratio of the organic modifier to the aqueous phase. For gradient elution, adjust the initial and final concentrations of the organic solvent.
-
-
Aqueous Phase:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Experiment with different pH values using appropriate buffers (e.g., phosphate buffer).
-
Buffer Concentration: Varying the buffer concentration can also influence peak shape and retention.
-
Step 3: Adjust the Gradient Program (for Gradient Elution)
If you are using a gradient method, modifying the slope can improve resolution.
-
Shallow Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) around the elution time of the co-eluting peaks can increase the separation between them.
-
Isocratic Hold: Introduce an isocratic hold in the gradient at a solvent composition just prior to the elution of the peaks of interest.
Step 4: Evaluate a Different Stationary Phase
If mobile phase modifications are insufficient, the column chemistry may not be suitable.
-
Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Different Phenyl-Hexyl or Cyano (CN) Phases: These stationary phases offer different retention mechanisms and selectivities compared to C18.
Step 5: Optimize Other Chromatographic Parameters
Fine-tuning other parameters can also contribute to better separation.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the run time.
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
Experimental Protocols
Protocol 1: Mobile Phase Scouting
This protocol outlines a systematic approach to screen different mobile phase compositions.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Experimental Runs:
-
Run 1 (Isocratic): 60% Mobile Phase B1, 40% Mobile Phase A.
-
Run 2 (Isocratic): 55% Mobile Phase B1, 45% Mobile Phase A.
-
Run 3 (Isocratic): 65% Mobile Phase B2, 35% Mobile Phase A.
-
Run 4 (Isocratic): 60% Mobile Phase B2, 40% Mobile Phase A.
-
Run 5 (Gradient): Start with a linear gradient from 40% to 80% Mobile Phase B1 over 20 minutes.
-
Protocol 2: Gradient Optimization
This protocol is for refining a gradient method to improve the resolution of closely eluting peaks.
-
Initial Gradient Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm
-
Gradient: 30% to 70% B in 15 minutes.
-
-
Optimization Steps:
-
Step A (Shallow Gradient): Change the gradient to 45% to 55% B over 10 minutes.
-
Step B (Isocratic Hold): Introduce an isocratic hold at 50% B for 5 minutes.
-
Step C (Combined Approach): Combine a shallow gradient with an isocratic hold.
-
Data Presentation
Table 1: Example of Method Parameter Adjustments and Their Impact on Resolution
| Parameter | Initial Value | Modified Value | Observed Resolution (Rs) |
| Mobile Phase | 60% ACN | 55% ACN | 1.2 |
| 60% ACN | 65% MeOH | 1.8 | |
| Gradient Slope | 5%/min | 2%/min | 1.9 |
| Flow Rate | 1.2 mL/min | 0.8 mL/min | 1.6 |
| Temperature | 25 °C | 35 °C | 1.4 |
Issue 2: Co-elution of Betamethasone Impurity D with a Known Betamethasone Impurity (e.g., Impurity B or C)
When Impurity D co-elutes with another known impurity, the troubleshooting approach is similar to that for an unknown peak, but with the advantage of knowing the chemical structures of both compounds. This allows for a more targeted method development strategy.
Logical Relationship Diagram
Caption: Logical approach to resolving co-elution of known impurities.
Step 1: Analyze Structural Differences
Compare the chemical structures of Betamethasone Impurity D and the co-eluting known impurity. Look for differences in polarity, pKa, and the presence of functional groups that can interact differently with the stationary and mobile phases.
Step 2: Targeted Mobile Phase Modification
-
pH Adjustment: If the two impurities have different pKa values, adjusting the mobile phase pH can alter their ionization states and significantly change their retention times.
-
Organic Modifier Selection: The choice of acetonitrile or methanol can be critical. For instance, methanol is more likely to engage in hydrogen bonding interactions, which may be beneficial for separating compounds with different hydrogen-bonding capabilities.
Step 3: Consider an Alternative Stationary Phase
If modifying the mobile phase is not sufficient, a different column chemistry may be necessary to exploit the structural differences between the impurities.
-
Phenyl-Hexyl Column: A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which may be effective for separating aromatic compounds or those with double bonds.
-
Embedded Polar Group (EPG) Column: EPG columns offer a different selectivity profile compared to standard C18 columns and can be effective for separating polar compounds.
Data Presentation
Table 2: Comparison of HPLC and UPLC Methods for Betamethasone Impurity Analysis
| Parameter | HPLC Method Example | UPLC Method Example |
| Column | C18, 4.6 x 250 mm, 5 µm[4] | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[5][6] |
| Mobile Phase A | Water:Acetonitrile (35:65 v/v)[4] | 20 mM Phosphate Buffer:ACN (70:30 v/v)[5][6] |
| Mobile Phase B | N/A (Isocratic) | 20 mM Phosphate Buffer:ACN (30:70 v/v)[5][6] |
| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[6] |
| Detection | 230 nm[4] | 240 nm |
| Run Time | ~15 min | <10 min |
| Resolution | May be challenging for closely eluting peaks | Generally higher resolution and efficiency |
This technical support guide provides a starting point for resolving the co-elution of Betamethasone Impurity D. Successful separation will often involve a systematic evaluation of multiple chromatographic parameters. Always refer to relevant pharmacopeial monographs and internal validation procedures.
References
- 1. veeprho.com [veeprho.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Betamethasone Impurity D Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic peak shape of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Betamethasone Impurity D?
Poor peak shape for Betamethasone Impurity D, often manifesting as peak tailing, can arise from a combination of chemical and physical factors.[1][2][3] Chemical causes often involve secondary interactions between the analyte and the stationary phase.[2][4] Specifically, interactions with residual silanol groups on silica-based columns are a primary cause of peak tailing for compounds with basic functional groups.[3][5] Physical or mechanical issues can also contribute, including problems with the column, such as bed deformation or contamination, and extra-column effects like dead volumes in tubing and connections.[1][2]
Q2: My Betamethasone Impurity D peak is tailing. What is the most likely cause?
Peak tailing for amine-containing compounds like Betamethasone and its impurities is frequently caused by the interaction of protonated basic functional groups with ionized silanol groups on the surface of the silica-based stationary phase.[3][4][5] This is particularly prevalent when operating at a mid-range pH where both the analyte can be protonated and the silanols can be deprotonated.[5] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or issues with the HPLC system itself, such as dead volumes.[2][6]
Q3: How does the mobile phase pH affect the peak shape of Betamethasone Impurity D?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For basic compounds, working at a low pH (typically below 3) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase, thereby reducing secondary interactions.[4] Conversely, operating at a high pH can also be effective as it deprotonates the basic analyte, reducing its interaction with any remaining ionized silanols.[5] It is generally advisable to avoid a mobile phase pH close to the pKa of the analyte to prevent inconsistent ionization and peak distortion.[5]
Q4: Can the choice of column impact the peak shape?
Absolutely. The choice of HPLC column is crucial for achieving good peak shape. For basic compounds like Betamethasone Impurity D, it is recommended to use modern, high-purity silica columns that are end-capped to minimize the number of accessible silanol groups.[2][3] Columns with polar-embedded stationary phases can also provide shielding for basic compounds, leading to improved symmetry.[5] For particularly challenging separations, columns specifically designed for use at high pH may offer a stable and effective solution.[7]
Q5: What are "extra-column effects" and how can they be minimized?
Extra-column effects refer to peak broadening and distortion that occur outside of the analytical column.[2] These are often caused by dead volumes in the system, such as in long or wide-bore connecting tubing, poorly made connections, or the detector flow cell.[2][6] To minimize these effects, it is important to use tubing with a narrow internal diameter (e.g., 0.005" ID), keep tubing lengths as short as possible, and ensure all fittings are properly tightened to eliminate any gaps.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Betamethasone Impurity D.
Problem: Asymmetrical or Tailing Peak for Betamethasone Impurity D
Step 1: Initial System & Method Verification
-
Question: Is the issue specific to Betamethasone Impurity D or are all peaks in the chromatogram affected?
-
If all peaks are affected: This suggests a system-wide issue. Check for leaks, ensure the pump is delivering a stable flow, and inspect the detector for any issues. Consider the possibility of column overload by diluting the sample.[3]
-
If only the Betamethasone Impurity D peak is affected: This points towards a specific chemical interaction. Proceed to the next steps.
-
Step 2: Evaluate and Optimize Mobile Phase Conditions
-
Action: Adjust the mobile phase pH.
-
Protocol: Prepare mobile phases with varying pH levels, for example, at pH 2.5, 3.5, and 7.0, using a suitable buffer (e.g., phosphate or formate). Analyze the sample with each mobile phase to observe the effect on peak shape.
-
-
Action: Add a mobile phase modifier.
-
Protocol: For low pH mobile phases, consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%).[1] This can help to saturate the active silanol sites.
-
-
Action: Increase the buffer concentration.
-
Protocol: If using a buffered mobile phase, increasing the concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by more effectively controlling the surface chemistry of the stationary phase.[4]
-
Step 3: Assess the Analytical Column
-
Action: Check for column contamination and degradation.
-
Protocol: Flush the column with a strong solvent (e.g., a mixture of isopropanol, methanol, and acetonitrile) to remove any strongly retained compounds.[8] If peak shape does not improve, the column may be degraded.
-
-
Action: Consider a different column chemistry.
Step 4: Review Injection and Sample Parameters
-
Action: Ensure the injection solvent is compatible with the mobile phase.
-
Protocol: The injection solvent should ideally be the same as or weaker than the initial mobile phase.[2] If a stronger solvent is used for sample solubility, inject the smallest possible volume.
-
-
Action: Check for sample overload.
-
Protocol: Prepare and inject a series of dilutions of your sample. If the peak shape improves with dilution, this indicates that the column was overloaded.[3]
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters found in methods for the analysis of Betamethasone and its impurities. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Range/Value | Rationale |
| Column | C18, C8 (end-capped) | Minimizes silanol interactions.[3][9] |
| Particle Size | 3 µm, 5 µm | Provides good efficiency. |
| Column Dimensions | 150 x 4.6 mm, 250 x 4.6 mm | Standard dimensions for good resolution.[10][11] |
| Mobile Phase A | Water with buffer (e.g., phosphate) | Controls pH. |
| Mobile Phase B | Acetonitrile, Methanol | Organic modifiers for elution. |
| pH | 2.5 - 3.5 or > 8.0 | Avoids pKa of analyte and silanol activity.[4] |
| Flow Rate | 0.3 - 1.5 mL/min | Optimized for column dimensions and particle size.[12] |
| Column Temperature | 40 - 50 °C | Can improve peak sharpness.[10][11] |
| Detection Wavelength | ~240 nm | Wavelength maxima for Betamethasone and related compounds.[10] |
| Injection Volume | 10 - 20 µL | Minimizes solvent effects and overload.[10] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Stock Buffer: Prepare a 100 mM stock solution of the chosen buffer (e.g., potassium phosphate).
-
Preparation of Mobile Phase A: In a suitable container, add the desired volume of water. Add a sufficient amount of the stock buffer to achieve the target concentration (e.g., 10 mM).
-
pH Adjustment: While stirring, add phosphoric acid or potassium hydroxide dropwise to adjust the pH to the desired level (e.g., 2.5).
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Chromatographic Run: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.
Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Flush with water (if compatible with the stationary phase) for 10 column volumes to remove any buffer salts.
-
Flush with isopropanol for 20 column volumes.
-
Flush with a strong organic solvent mixture (e.g., 50:50 acetonitrile:methanol) for 20 column volumes.
-
Re-equilibrate the column with the mobile phase starting with a high organic composition and gradually moving to the initial conditions.
Visualizations
Caption: A troubleshooting workflow for addressing poor peak shape of Betamethasone Impurity D.
Caption: Logical relationships between the problem of peak tailing and potential solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Betamethasone Impurity D Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Betamethasone Impurity D from pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of Betamethasone Impurity D?
A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Betamethasone Impurity D.[1][2] In HPLC-UV analysis, co-eluting matrix components can cause baseline disturbances or overlapping peaks, leading to inaccurate integration and quantification.
Q2: What are the common sources of matrix effects in pharmaceutical formulations like creams, ointments, and gels?
A2: The excipients used in pharmaceutical formulations are major sources of matrix effects. These can include:
-
Lipophilic components: Waxes, paraffins, and fatty acids commonly found in ointments and creams.
-
Emulsifying agents and surfactants: These can suppress the ionization of the analyte.[3]
-
Polymers and thickening agents: These may not be fully removed during sample preparation and can interfere with the analysis.[3]
-
Preservatives and antioxidants: These are often present in small quantities but can co-elute with the analyte.
-
Degradation products: The degradation of the active pharmaceutical ingredient (API) or other excipients can introduce interfering compounds.[3]
Q3: How can I detect the presence of matrix effects in my LC-MS/MS assay for Betamethasone Impurity D?
A3: Several methods can be used to assess matrix effects:
-
Post-Extraction Spike Method: This is a widely used quantitative method.[2] You compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.[1][2]
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mobile phase after the analytical column.[1][2] A blank matrix extract is then injected. Any suppression or enhancement of the baseline signal at the retention time of the analyte indicates a matrix effect.[1]
-
Comparison of calibration curves: Prepare two calibration curves, one in a pure solvent and another in an extracted blank matrix. A significant difference in the slopes of the two curves suggests the presence of matrix effects.
Q4: Are there any regulatory guidelines I should be aware of regarding impurity testing?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for impurity testing in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the quantification of Betamethasone Impurity D.
Step 1: Problem Identification - Inaccurate or Inconsistent Results
Symptoms:
-
Poor reproducibility of quality control (QC) samples.
-
Non-linear calibration curves.
-
Significant deviation in recovery experiments.
-
Drifting baseline or extraneous peaks in chromatograms.
Step-by-Step Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects.
Step 2: Mitigation Strategies
If matrix effects are confirmed, the following strategies can be employed:
1. Sample Preparation Optimization:
The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different sorbents (e.g., C18, HLB) can be tested to find the optimal one for retaining Betamethasone Impurity D while washing away interfering substances.
-
Liquid-Liquid Extraction (LLE): This can be used to separate the analyte from the matrix based on its solubility in immiscible solvents. Experiment with different solvent systems to maximize recovery and minimize interferences.
-
Protein Precipitation: For formulations containing proteins, precipitation with acetonitrile or methanol can be a quick and effective cleanup step.
-
Dilution: A simple approach is to dilute the sample extract.[4] This can reduce the concentration of interfering components, but it may also decrease the analyte signal, potentially impacting the limit of quantification (LOQ).
2. Chromatographic Method Refinement:
The aim is to chromatographically separate Betamethasone Impurity D from co-eluting matrix components.
-
Change the Stationary Phase: If using a C18 column, consider switching to a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.
-
Modify the Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, or the buffer concentration can alter the retention times of the analyte and interfering peaks.
-
Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Use a Different Chromatographic Mode: If working with Reverse Phase (RP)-HPLC, consider Hydrophilic Interaction Liquid Chromatography (HILIC) if the interfering components are non-polar.
3. Detection Parameter Adjustment (LC-MS/MS):
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means of quantification.
-
Optimize Ion Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix effects.
-
Select Different Precursor/Product Ion Transitions: If interferences are observed on a particular MRM transition, investigate alternative fragmentation pathways that may be more selective.
Experimental Protocols
The following are example protocols that can be used as a starting point for method development.
Protocol 1: Sample Preparation from a Cream Formulation
Caption: A general workflow for sample preparation from a cream formulation.
Detailed Steps:
-
Extraction: Accurately weigh approximately 1 gram of the formulation into a 50 mL centrifuge tube. Add 10 mL of an appropriate extraction solvent (e.g., a mixture of methanol and acetonitrile). Vortex vigorously for 2 minutes, followed by sonication for 15 minutes to ensure complete dispersion and dissolution of the analyte. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute Betamethasone Impurity D with a stronger solvent (e.g., acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Protocol 2: HPLC-UV Method for Quantification
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Protocol 3: LC-MS/MS Method for Quantification
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard of Betamethasone Impurity D. A possible precursor ion would be the [M+H]+ ion.
Quantitative Data Summary
The following tables summarize validation parameters from studies on betamethasone and its related impurities. This data can serve as a reference for what to expect during method development for Betamethasone Impurity D.
Table 1: Linearity Data for Betamethasone and Related Impurities
| Compound | Method | Formulation | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Betamethasone | LC-MS/MS | Human Plasma | 0.5 - 50.0 | > 0.99 | [5] |
| Betamethasone | HPLC-UV | Topical Cream | 70 - 2020 | 0.9991 - 0.9999 | |
| Impurity A | HPLC-UV | Topical Cream | 70 - 10000 | 0.9991 - 0.9999 | |
| Impurity B | HPLC-UV | Topical Cream | 70 - 4000 | 0.9991 - 0.9999 | |
| Impurity C | HPLC-UV | Topical Cream | 70 - 2000 | 0.9991 - 0.9999 |
Table 2: Recovery and Matrix Effect Data for Betamethasone
| Compound | Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Betamethasone | LC-MS/MS | Human Plasma | 94.0 | 85 - 115 | [5] |
| Triamcinolone Acetonide (IS) | LC-MS/MS | Human Plasma | 98.9 | 85 - 115 | [5] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Betamethasone and Related Impurities
| Compound | Method | Formulation | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Betamethasone Dipropionate | HPLC-UV | Topical Formulation | 0.02 | 0.07 | |
| Impurity A | HPLC-UV | Topical Formulation | 0.02 | 0.07 | |
| Impurity B | HPLC-UV | Topical Formulation | 0.02 | 0.07 | |
| Impurity C | HPLC-UV | Topical Formulation | 0.02 | 0.07 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Technical Support Center: Analysis of Betamethasone and Its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of Betamethasone and its related substances, with a specific focus on minimizing the on-column degradation of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone Impurity D and why is its on-column stability a concern?
Betamethasone Impurity D is a known related substance of Betamethasone, a potent glucocorticoid. Its stability during HPLC analysis is crucial for accurate quantification and impurity profiling in pharmaceutical development and quality control. On-column degradation can lead to inaccurate results, such as underestimation of the impurity level or the appearance of factitious peaks, which can complicate data interpretation and potentially lead to out-of-specification results.
Q2: What are the common degradation pathways for corticosteroids like Betamethasone and its impurities?
Corticosteroids are susceptible to several degradation pathways, which can be exacerbated by the conditions within an HPLC system. The primary mechanisms include:
-
Hydrolysis: The ester linkages, particularly at the C17 and C21 positions, are prone to hydrolysis, which can be catalyzed by acidic or basic conditions in the mobile phase or on the stationary phase surface.[1]
-
Oxidation: The dihydroxyacetone side chain and other parts of the steroid nucleus can be susceptible to oxidation. This can be influenced by dissolved oxygen in the mobile phase, temperature, and the presence of metal ions.
-
Ester Migration: Acyl migration between the C17 and C21 hydroxyl groups is a common phenomenon for corticosteroid esters, leading to the formation of isomeric impurities.[1]
-
Elimination Reactions: The presence of certain functional groups can make the molecule susceptible to elimination reactions, particularly under thermal stress.
Understanding these pathways is key to diagnosing and mitigating on-column degradation.
Q3: What are the initial signs of on-column degradation of Betamethasone Impurity D?
Several chromatographic observations can indicate that Betamethasone Impurity D may be degrading on the column:
-
Peak Tailing: The peak for Impurity D may appear asymmetrical with a pronounced tail. This can be caused by interactions with active sites on the stationary phase or by degradation during elution.
-
Ghost Peaks: The appearance of unexpected small peaks in subsequent blank runs or later in the chromatogram can be a sign of a degradant that is being retained and then slowly released from the column.[2][3][4]
-
Irreproducible Peak Areas: If the peak area for Impurity D is inconsistent across multiple injections of the same sample, it could suggest that the extent of degradation is variable.
-
Appearance of New, Small Peaks: The emergence of new, unidentified peaks, especially those that are small and broad, may correspond to degradation products being formed on the column.
-
Loss of Expected Recovery: A consistently low recovery for a known amount of Impurity D spiked into a sample is a strong indicator of degradation.
Troubleshooting Guide
Issue 1: Peak Tailing for Betamethasone Impurity D
Peak tailing is a common issue that can be indicative of undesirable secondary interactions with the stationary phase or on-column degradation.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Silanol Interactions | Use a modern, end-capped C18 or a phenyl-hexyl column. Consider a column with a different bonding technology (e.g., embedded polar group). | Residual silanols on the silica surface of the stationary phase can interact with polar functional groups on the analyte, leading to tailing. Modern columns have better end-capping to minimize these interactions. |
| Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units away from the pKa of any ionizable groups on the molecule. For corticosteroids, a slightly acidic pH (e.g., 3-5) is often beneficial. | Suppressing the ionization of silanols and the analyte can reduce secondary interactions. |
| Metal Contamination | Use a column with low metal content or add a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to the mobile phase. | Metal ions in the stationary phase or from the HPLC system can act as Lewis acids and interact with the analyte. |
| On-Column Degradation | Decrease the column temperature. Optimize the mobile phase to reduce the run time. | Lowering the temperature can slow down degradation kinetics. Reducing the residence time on the column limits the opportunity for degradation to occur. |
Issue 2: Appearance of Ghost Peaks
Ghost peaks are spurious peaks that are not present in the sample but appear in the chromatogram, often in blank injections after a sample run.
| Potential Cause | Troubleshooting Step | Rationale |
| Carryover from Injector | Clean the injector and sample loop with a strong solvent. | Residual sample from a previous injection can be introduced into the column in a subsequent run. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol if necessary). | Strongly retained compounds from previous injections can slowly elute, appearing as broad ghost peaks. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. | Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.[3] |
| On-Column Formation of Degradants | Investigate the identity of the ghost peak using mass spectrometry (MS). If it is a degradant of Impurity D, apply the troubleshooting steps for degradation. | This will confirm if the ghost peak is a result of on-column degradation of the analyte of interest. |
Experimental Protocols
Recommended HPLC Method for Betamethasone and Impurities
This method is a starting point and may require optimization based on the specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C18 |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v)[5] |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v)[5] |
| Gradient | A time-based gradient can be optimized to ensure good separation of all impurities. A typical starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 50°C (Note: If degradation is suspected, reducing the temperature to 30-40°C is a key troubleshooting step)[5] |
| Detection Wavelength | 240 nm[5] |
| Injection Volume | 20 µL[5] |
| Diluent | A mixture of water and acetonitrile is typically suitable. |
Forced Degradation Study Protocol
To understand the potential degradation products and to confirm the stability-indicating nature of the HPLC method, a forced degradation study is recommended.
| Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve the sample in a solution of 3% H2O2 and keep at room temperature for a specified time. |
| Thermal Degradation | Store the solid sample at an elevated temperature (e.g., 80°C) for a specified period. |
| Photolytic Degradation | Expose a solution of the sample to UV light (e.g., 254 nm) for a specified duration. |
Note: The extent of degradation should be monitored to be in the range of 5-20% for meaningful results.
Data Presentation
Table 1: Summary of Forced Degradation of Betamethasone Dipropionate
This table is a representative example based on typical corticosteroid degradation and should be generated with actual experimental data.
| Stress Condition | % Degradation of Betamethasone Dipropionate | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 8h | 15.2% | Betamethasone, Impurity A (Betamethasone 17-propionate) |
| 0.1 M NaOH, RT, 4h | 25.8% | Betamethasone, Impurity B (Betamethasone 21-propionate) |
| 3% H2O2, RT, 24h | 8.5% | Oxidative degradants |
| Heat (80°C), 48h | 5.1% | Various minor degradants |
Table 2: Comparison of HPLC Columns for Betamethasone Impurity D Analysis
This table is a hypothetical example for illustrative purposes.
| Column Type | Peak Tailing Factor for Impurity D | Resolution from Nearest Peak | Notes |
| Standard C18 | 1.8 | 1.3 | Significant tailing observed. |
| Modern End-capped C18 | 1.2 | 1.9 | Improved peak shape and resolution. |
| Phenyl-Hexyl | 1.1 | 2.1 | Excellent peak shape due to alternative selectivity. |
| Embedded Polar Group C18 | 1.3 | 1.8 | Good peak shape, may require mobile phase optimization. |
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: Potential degradation pathways of a Betamethasone ester.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvchroma.com [bvchroma.com]
- 3. uhplcs.com [uhplcs.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Betamethasone Impurity D
Welcome to the Technical Support Center for the analysis of Betamethasone and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the sensitivity for the low-level detection of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone Impurity D and why is its low-level detection important?
Betamethasone Impurity D, chemically known as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, is a known impurity of Betamethasone.[1][2][3][4] Its monitoring at low levels is critical for ensuring the quality, safety, and efficacy of Betamethasone drug products, as required by regulatory agencies.
Q2: What are the common analytical techniques used for the detection of Betamethasone Impurity D?
The most common and established analytical techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors.[5][6][7][8] LC-MS/MS offers the highest sensitivity and selectivity for low-level detection.[9][10][11][12]
Q3: How can I improve the sensitivity of my current HPLC method for Betamethasone Impurity D?
To enhance sensitivity, consider the following:
-
Optimize the mobile phase: Adjusting the solvent composition, pH, and gradient can improve peak shape and resolution, leading to better detection.
-
Increase the injection volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak broadening.
-
Use a more sensitive detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) will offer significantly lower detection limits than a standard UV detector.
-
Select an appropriate column: A column with smaller particle size (e.g., UPLC columns) can provide better separation efficiency and sharper peaks.[7][8]
-
Sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the sample and remove interfering matrix components.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Betamethasone Impurity D.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Co-elution with another compound | - Replace the column- Adjust mobile phase pH to be at least 2 units away from the pKa of the analytes- Reduce sample concentration or injection volume- Optimize the gradient to improve separation |
| Low Signal-to-Noise Ratio | - Low analyte concentration- Detector not sensitive enough- High baseline noise | - Concentrate the sample using SPE or LLE- Switch to a more sensitive detector (e.g., MS)- Ensure mobile phase is properly degassed and of high purity; check for detector lamp issues |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven for stable temperature control- Prepare fresh mobile phase and ensure proper mixing- Check the HPLC pump for leaks and ensure proper functioning |
| Interference from Matrix Components | - Inadequate sample cleanup- Complex sample matrix (e.g., in topical formulations) | - Implement a more rigorous sample preparation method (e.g., SPE)- Use a selective detector like a mass spectrometer (MS) to differentiate the analyte from interferences |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low sensitivity issues.
Experimental Protocols
High-Sensitivity UPLC-UV Method for Betamethasone Impurity D
This protocol is a synthesized example based on common practices for achieving low-level detection.[7][8]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV or DAD detector.
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm[7]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 240 nm[6]
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the Betamethasone sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. System Suitability:
-
Prepare a solution containing Betamethasone and Betamethasone Impurity D at a concentration where the impurity peak is approximately 0.1% of the main peak.
-
The resolution between the Betamethasone and Impurity D peaks should be greater than 2.0.
Experimental Workflow Diagram
Caption: A typical experimental workflow for UPLC analysis.
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Betamethasone and its impurities from various published methods. This data can help in selecting a method that meets your sensitivity requirements.
| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Betamethasone Dipropionate | 0.02 | 0.07 | [6] |
| HPLC-UV | Betamethasone & Related Compounds | 0.02% | 0.05% | [13] |
| LC-MS/MS | Betamethasone | 0.50 ng/mL | - | [9][11] |
| LC-MS/MS | Betamethasone Acetate | 1.00 ng/mL | - | [9][11] |
| LC-MS/MS | Betamethasone Phosphate | - | 2.0 ng/mL | [9][11] |
Note: The LOD and LOQ values are highly dependent on the specific instrumentation and experimental conditions. The values presented here are for comparative purposes.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Betamethasone EP Impurity D in Mobile Phase
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Betamethasone EP Impurity D during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue in HPLC analysis?
This compound is a known related substance of the synthetic corticosteroid, Betamethasone. Structurally similar to the parent compound, it is a hydrophobic molecule with limited solubility in highly aqueous solutions. In reversed-phase HPLC, where mobile phases often contain a significant proportion of water, the poor solubility of this compound can lead to several analytical challenges. These include peak tailing, peak splitting, inaccurate quantification, and even precipitation of the impurity on the column or in the HPLC system, causing blockages and system pressure issues.
Q2: I am observing peak tailing and inconsistent peak areas for this compound. What is the likely cause?
These issues are classic symptoms of poor analyte solubility in the mobile phase. When the sample is injected, the solvent carrying the analyte (the diluent) mixes with the mobile phase. If the mobile phase is significantly weaker (i.e., more aqueous) than the diluent, the impurity can precipitate at the head of the column. This leads to a slow, uneven re-dissolution process as the gradient becomes more organic, resulting in tailed or split peaks. Inconsistent peak areas can arise from partial precipitation in the sample vial or during injection, leading to variable amounts of the analyte reaching the detector.
Q3: What is the best approach to dissolve a this compound standard for HPLC analysis?
It is crucial to dissolve the standard in a solvent that ensures its complete solubilization and is compatible with the initial mobile phase conditions. A common and effective practice is to prepare a stock solution in a strong organic solvent, such as 100% acetonitrile or methanol. This stock solution can then be diluted to the working concentration using a diluent that has a similar or slightly weaker organic strength than the initial mobile phase of the HPLC gradient. This approach minimizes the risk of precipitation upon injection.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Splitting)
Underlying Cause: The primary reason for poor peak shape is the low solubility of this compound in the mobile phase at the time of injection. This "solvent mismatch" between the sample diluent and the mobile phase can cause the analyte to precipitate and then slowly redissolve as the organic content of the mobile phase increases during the gradient.
Troubleshooting Strategies:
-
Optimize the Sample Diluent: The diluent must be strong enough to keep the impurity dissolved. A diluent with a higher organic content is generally preferred.
-
Adjust the Initial Mobile Phase Composition: Increasing the percentage of organic solvent in the starting mobile phase can improve the compatibility with the sample diluent and enhance the solubility of the impurity upon injection.
-
Reduce Injection Volume: If a very strong diluent is necessary, reducing the injection volume can minimize peak distortion.
Experimental Protocol: Diluent Selection
To determine the optimal diluent, a systematic evaluation can be performed:
-
Prepare a stock solution of this compound in 100% acetonitrile.
-
Create a series of working solutions by diluting the stock solution with different mixtures of acetonitrile and water (e.g., 90:10, 75:25, 50:50 v/v).
-
Inject each working solution using your HPLC method and observe the peak shape.
| Diluent Composition (Acetonitrile:Water) | Peak Asymmetry Factor | Observations |
| 90:10 | 1.1 | Symmetrical peak |
| 75:25 | 1.3 | Minor tailing |
| 50:50 | 2.5 | Significant tailing |
Workflow for Optimizing Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Issue 2: Inconsistent and Non-Reproducible Peak Areas
Underlying Cause: This issue is often a direct consequence of the impurity precipitating out of the solution, either in the sample vial over time or during the injection process. This leads to inconsistent amounts of the analyte being introduced into the HPLC system.
Troubleshooting Strategies:
-
Re-evaluate the Diluent: The diluent may not be strong enough to maintain the solubility of the impurity for the duration of the analysis.
-
Prepare Samples Freshly: To minimize the effects of time-dependent precipitation, prepare standards and samples immediately before placing them in the autosampler.
-
Sonication: Briefly sonicate the sample vials after preparation to ensure complete dissolution.
Experimental Protocol: Assessing Solution Stability
-
Prepare a spiked sample solution of this compound in a selected diluent (e.g., 75:25 acetonitrile:water).
-
Inject the solution immediately after preparation (T=0).
-
Store the solution in the autosampler at a controlled temperature and re-inject at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
Calculate the percentage recovery at each time point relative to the initial injection.
| Time (hours) | Peak Area | % Recovery |
| 0 | 125,400 | 100.0 |
| 4 | 124,900 | 99.6 |
| 8 | 115,300 | 92.0 |
| 12 | 101,200 | 80.7 |
| 24 | 85,600 | 68.3 |
Logical Pathway for Ensuring Reproducibility
Caption: A decision pathway for improving peak area reproducibility.
Issue 3: Increasing System Backpressure
Underlying Cause: A gradual or sudden increase in system backpressure can be a strong indicator that the impurity is precipitating within the HPLC system, most commonly at the column inlet frit.
Troubleshooting Strategies:
-
Increase Mobile Phase Strength: Ensure the initial mobile phase composition is strong enough to dissolve the injected sample.
-
Implement a Column Wash: After each analytical sequence, program a high-organic wash (e.g., 100% acetonitrile) to flush any precipitated material from the column.
-
Use a Guard Column: A guard column can trap precipitating material, protecting the more expensive analytical column.
Experimental Protocol: Column Recovery and Prevention
-
Diagnosis: Monitor the system pressure during a blank gradient run. If the pressure is high, disconnect the column and run the system to confirm the blockage is in the column.
-
Column Wash: Reverse the column and flush with a strong, compatible solvent (e.g., isopropanol or 100% acetonitrile) at a low flow rate.
-
Preventative Gradient Modification: Adjust the analytical gradient to start with a higher percentage of organic solvent.
| Gradient Program | Initial % Acetonitrile | Maximum Pressure (psi) | Pressure Stability |
| Original | 40% | 3500 (and increasing) | Unstable |
| Optimized | 55% | 2800 | Stable |
Signaling Pathway for Pressure Issue Resolution
Caption: A signaling pathway for diagnosing and resolving high-pressure issues.
Technical Support Center: Optimal Separation of Betamethasone Impurities
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal HPLC column and troubleshooting the separation of betamethasone and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating betamethasone and its impurities?
A1: The most frequently utilized stationary phase for the analysis of betamethasone and its related substances is reversed-phase C18 (octadecylsilane).[1][2][3][4][5][6][7] Several methods also employ C8 columns, which can offer slightly different selectivity.[8][9]
Q2: How do I select the appropriate column dimensions and particle size?
A2: Column dimensions and particle size are critical for achieving optimal resolution and efficiency. For standard HPLC analysis, columns with dimensions of 250 mm x 4.6 mm and a 5 µm particle size are commonly used and provide robust separation.[1][2][10][11] For faster analysis, particularly in UPLC applications, shorter columns (e.g., 150 mm or 50 mm) with smaller particle sizes (e.g., 3 µm) can be employed.[7][9][12]
Q3: What are the typical mobile phase compositions for this separation?
A3: Mobile phases are generally composed of a mixture of an aqueous component (water, often with a buffer or acid modifier like phosphoric acid or methanesulfonic acid) and an organic modifier.[7][9][12][13] Acetonitrile is the most common organic modifier, often used in combination with methanol or tetrahydrofuran (THF) in gradient elution to achieve separation of a wide range of impurities.[1][2][3][10][11]
Q4: When should I consider using a gradient elution method?
A4: A gradient elution is highly recommended for analyzing betamethasone impurities, as they can have a wide range of polarities. A gradient allows for the effective elution of both early- and late-eluting impurities, ensuring good peak shape and resolution for all components.[1][2][3] Isocratic methods may be suitable for simpler separations or for quantifying a limited number of known impurities.[8]
Q5: What is the recommended detection wavelength for betamethasone and its impurities?
A5: The recommended UV detection wavelength for betamethasone and its related compounds is typically around 240 nm or 254 nm.[1][2][4][10][11] However, a wavelength of 235 nm has also been successfully used.[7][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between betamethasone and a critical impurity pair (e.g., dexamethasone). | Inadequate mobile phase composition or column chemistry. | - Adjust the ratio of organic modifiers in the mobile phase. For instance, replacing a portion of acetonitrile with methanol or THF can alter selectivity.[8] - Consider a different stationary phase, such as a C8 column or a column with a different C18 bonding chemistry.[8][9] - Optimize the column temperature; an increase in temperature can sometimes improve resolution.[1][2] |
| Peak tailing for betamethasone or its impurities. | - Silanol interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload. | - Use a column with end-capping to minimize silanol interactions. - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. - Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | - Fluctuations in column temperature. - Inadequate mobile phase equilibration. - Changes in mobile phase composition. | - Use a column oven to maintain a consistent temperature.[1][2] - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. - Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase or from the sample preparation. - Carryover from previous injections. | - Use high-purity solvents and reagents for mobile phase preparation. - Implement a robust needle wash procedure in the autosampler method. - Inject a blank (diluent) to confirm the source of the ghost peaks. |
Experimental Protocols
Method 1: USP-Referenced Method for Betamethasone Dipropionate Impurities
This method is based on typical parameters found in USP monographs for the analysis of betamethasone dipropionate and its related substances.[4]
-
Column: L1 packing (C18), 4.6 mm x 15 cm.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (65:35).
-
Flow Rate: Approximately 1 mL/min.
-
Detector: UV at 254 nm.
-
System Suitability: The resolution between betamethasone valerate and betamethasone dipropionate should be not less than 4.0.
Method 2: Gradient Method for Forced Degradation Studies of Betamethasone Dipropionate
This method is suitable for stability-indicating assays where degradation products need to be separated from the active pharmaceutical ingredient and its known impurities.[1][2]
-
Column: Altima C18, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v).[1][2]
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v).[1][2]
-
Gradient Program: A linear gradient program should be developed to provide optimal separation.
Column Selection and Troubleshooting Workflow
Caption: Workflow for column selection and method optimization.
Summary of HPLC Columns for Betamethasone Impurity Analysis
| Column Name/Type | Dimensions (mm) | Particle Size (µm) | Reference |
| Altima C18 | 250 x 4.6 | 5 | [1][2] |
| Inertsil-ODS 3V | 250 x 4.6 | 5 | [10][11] |
| YMC-Pack Pro C18 | 150 x 4.6 | 3 | [7][12] |
| Zorbax C18 | 250 x 4.6 | 5 | [14] |
| ACE C8 | 100 x 4.6 | 5 | [8] |
| ACE 3 C18 | 150 x 4.6 | 3 | [9] |
| Discovery C18 | 250 x 4.6 | 5 | [6] |
| Syncronis C18 | Not Specified | Not Specified | [5] |
| Newcrom R1 | Not Specified | 3 | [13] |
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN114324617B - Method for separating and detecting related impurities in betamethasone raw material - Google Patents [patents.google.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. EP 8.0 monograph - impurity determination of betamethasone using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Betamethasone valerate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Betamethasone Impurity D Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Betamethasone and its related substances, with a specific focus on the pH optimization for Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone Impurity D and why is its separation important?
A1: Betamethasone Impurity D is a related substance of Betamethasone, a potent glucocorticoid steroid. Regulatory bodies require the monitoring and control of impurities in pharmaceutical products to ensure their safety and efficacy. The separation and quantification of Impurity D are crucial for the quality control of Betamethasone drug substances and products. While the exact public chemical structure of "Betamethasone Impurity D" can vary between pharmacopeias, a related impurity, Betamethasone Valerate EP Impurity D, is identified as 9-Bromo-11β,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate[1].
Q2: What is the typical retention time for Betamethasone Impurity D in HPLC analysis?
A2: According to the European Pharmacopoeia (EP) 8.0 monograph for Betamethasone, the approximate retention time for Impurity D is 26.31 minutes under the specified chromatographic conditions[2]. However, this can vary depending on the specific HPLC method, column, and mobile phase composition used.
Q3: How does the mobile phase pH affect the retention and resolution of Betamethasone and its impurities?
A3: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC separation of ionizable compounds like steroids and their impurities[3]. For corticosteroids, pH can influence the ionization state of certain functional groups, which in turn affects their retention time and selectivity. Betamethasone and its esters have optimal stability within a pH range of 3.5 to 5.0[4]. Method development for such compounds often starts at a low pH (between 2 and 4) to ensure consistent retention and minimize peak tailing due to the interaction with silica-based columns[3]. Adjusting the pH outside the optimal range can lead to shifts in retention times, co-elution of peaks, and poor peak shape.
Q4: What are the recommended starting conditions for developing an HPLC method for Betamethasone impurity analysis?
A4: A good starting point for method development is to use a C18 column with a gradient elution. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol[5]. The European Pharmacopoeia 8.0 monograph for Betamethasone specifies a gradient method using a C18 column[2]. It is advisable to start with a mobile phase pH in the acidic range (e.g., pH 3.0-4.0) to achieve good peak shapes and resolution for corticosteroids[3].
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Betamethasone Impurity D, with a focus on problems related to mobile phase pH.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Betamethasone and Impurity D | - Suboptimal mobile phase pH: The pH may not be providing sufficient selectivity between the two compounds. - Inappropriate organic modifier concentration: The gradient profile may not be optimal for separation. | - Optimize mobile phase pH: Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., ±0.2 pH units) within the stable range for the column (typically pH 2-8). Observe the effect on the resolution between the main peak and Impurity D. - Adjust gradient slope: Modify the gradient elution profile to increase the separation between closely eluting peaks. |
| Peak tailing for Betamethasone or Impurity D | - Secondary interactions with column silanols: This is more prominent at higher pH values where silanol groups are deprotonated. - Sample overload: Injecting too concentrated a sample. | - Lower the mobile phase pH: Operating in the pH range of 2.5-4.0 can protonate the silanol groups and reduce tailing. - Use a column with advanced end-capping: Modern columns are designed to minimize silanol interactions. - Reduce sample concentration: Dilute the sample to an appropriate concentration. |
| Shifting retention times | - Inconsistent mobile phase preparation: Small variations in pH or composition can lead to significant changes in retention. - Column temperature fluctuations: Temperature affects viscosity and retention. | - Ensure accurate pH measurement and buffering: Use a calibrated pH meter and a suitable buffer to maintain a constant pH. Prepare fresh mobile phase for each analysis set. - Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. |
| Co-elution of Impurity D with other impurities | - Lack of method selectivity: The current conditions are not sufficient to separate all impurities. | - Perform a pH screening study: Evaluate the separation at different pH values (e.g., pH 3.0, 4.5, and 6.0) to find the optimal selectivity for all impurities. - Try a different organic modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity. |
Experimental Protocols
General HPLC Method for Betamethasone and Impurities (Based on EP 8.0)
This protocol provides a general framework. For precise details, refer to the current European Pharmacopoeia.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A time-based gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol for Mobile Phase pH Optimization Study
-
Prepare Stock Solutions: Prepare a stock solution of Betamethasone containing a detectable level of Impurity D and other relevant impurities.
-
Prepare Mobile Phases: Prepare the aqueous component of the mobile phase (e.g., 20 mM potassium phosphate) and adjust the pH to three different levels (e.g., 3.0, 4.0, and 5.0) using phosphoric acid.
-
Chromatographic Runs: For each pH level, perform an HPLC run using the general method described above.
-
Data Analysis: Record the retention times, peak areas, resolution, and tailing factors for Betamethasone and Impurity D at each pH.
-
Optimization: Based on the data, select the pH that provides the best resolution and peak shape.
Quantitative Data Summary
The following table illustrates the expected impact of mobile phase pH on the separation of Betamethasone and Impurity D. The values are representative and will vary based on the specific experimental conditions.
| Mobile Phase pH | Retention Time - Betamethasone (min) | Retention Time - Impurity D (min) | Resolution (Rs) | Peak Tailing Factor (Tf) - Impurity D |
| 3.0 | 20.5 | 25.8 | 2.1 | 1.1 |
| 4.0 | 21.2 | 26.5 | 1.8 | 1.3 |
| 5.0 | 22.0 | 27.0 | 1.5 | 1.6 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Logical flow for pH optimization in HPLC method development.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. EP 8.0 monograph - impurity determination of betamethasone using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gradient Elution Optimization for Betamethasone Impurity Profiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gradient elution optimization for complex betamethasone impurity profiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Betamethasone and its Impurities
Q: My chromatogram shows poor resolution between the main betamethasone peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution is a common challenge, especially with structurally similar impurities.[1][2][3] Here’s a systematic approach to troubleshoot and optimize your gradient elution method:
Troubleshooting Steps:
-
Gradient Slope Adjustment: A steep gradient can lead to co-elution. Try decreasing the gradient steepness (e.g., a smaller change in %B per unit of time). This provides more time for the analytes to interact with the stationary phase, often improving separation.[4]
-
Mobile Phase Optimization:
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter selectivity.
-
pH Adjustment: The pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds. Small adjustments to the pH can alter the charge of the analytes and improve separation.[1]
-
Additives: Introducing additives like trifluoroacetic acid (TFA) or formate buffers can improve peak shape and selectivity.[5]
-
-
Column Chemistry: Not all C18 columns are the same. Consider trying a column with a different C18 bonding technology (e.g., with polar endcapping) or a different stationary phase altogether, such as a phenyl-hexyl or cyano column.
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution if selectivity is compromised.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also lengthen the run time.
Issue 2: Experiencing Peak Tailing with Impurity Peaks
Q: Some of my impurity peaks are exhibiting significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing can compromise accurate integration and quantification.[6] It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.[7][8]
Troubleshooting Steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.[6][7]
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 2-3) can protonate the silanol groups and reduce these interactions.[7]
-
End-capped Column: Use a well-end-capped column where the residual silanols are chemically bonded to reduce their activity.[7]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample to see if the peak shape improves.[9]
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[7] Try replacing the guard column and flushing the analytical column. If the problem persists, the analytical column may need to be replaced.[7]
-
Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to peak broadening and tailing.[7] Ensure all connections are secure and use tubing with the appropriate internal diameter.
Issue 3: Ghost Peaks Appearing in the Chromatogram
Q: I am observing ghost peaks in my blank injections and sample runs. What is the source of these peaks and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[5][10][11][12]
Troubleshooting Steps:
-
Identify the Source:
-
Blank Injection: Inject a blank solvent. If the ghost peak is present, it is likely coming from the mobile phase, system contamination, or carryover.[11]
-
No Injection: Run the gradient without an injection. If the peak is still there, the source is likely the mobile phase or the detector.
-
-
Mobile Phase Contamination:
-
System Contamination: Contaminants can accumulate in the injector, tubing, or column.[10]
-
Flush the system with a strong solvent (e.g., isopropanol) to remove any adsorbed compounds.[13]
-
Clean the injector and sample loop according to the manufacturer's instructions.
-
-
Sample Carryover: Residual sample from a previous injection can be introduced into the current run.
Issue 4: Problems with HPLC Method Transfer to a Different Instrument
Q: I developed a robust gradient method, but when I transfer it to another HPLC system, the retention times and resolution have shifted significantly. Why is this happening and how can I ensure successful method transfer?
A: Method transfer issues are common, especially with gradient methods, due to differences in HPLC system configurations.[15][16][17]
Troubleshooting Steps:
-
Dwell Volume Differences: The dwell volume (the volume from the point of solvent mixing to the column inlet) can vary between HPLC systems.[16][17] This difference can cause significant shifts in retention times for early eluting peaks in a gradient.
-
Measure the dwell volume of both systems.
-
Adjust the gradient table or introduce an initial isocratic hold on the new system to compensate for the difference in dwell volume.[4]
-
-
System Temperature: Ensure that the column compartment and solvent preheater temperatures are accurately calibrated and matched between the two instruments. Temperature differences can affect retention times and selectivity.[17]
-
Detector Settings: Differences in detector flow cell volume and data acquisition rates can impact peak shape and sensitivity.[14] Match these settings as closely as possible between the systems.
-
Pump Performance: The way different pumps mix solvents (binary vs. quaternary) can lead to variations in the delivered mobile phase composition.[17]
-
Extra-Column Volume: Differences in tubing and fittings can affect peak broadening. Keep extra-column volumes minimized and consistent.
Data Presentation
Table 1: Example Starting Gradient Conditions for Betamethasone Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (80:20) |
| Gradient | 5% to 70% B in 40 min | 10% to 80% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 45°C |
| Detection | UV at 240 nm | UV at 254 nm |
Note: These are example starting points. The optimal conditions will vary depending on the specific impurities and the HPLC system used.
Table 2: Typical System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between critical peak pairs[18][19] |
| Tailing Factor (T) | ≤ 2.0[18] |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections of a standard[18] |
| Theoretical Plates (N) | > 2000 |
Experimental Protocols
Protocol 1: Gradient Method Development for Betamethasone Impurities
-
Initial Scouting Gradient:
-
Objective: To determine the approximate elution profile of betamethasone and its impurities.
-
Procedure:
-
Prepare a standard solution of betamethasone and any available impurity standards.
-
Set up a broad linear gradient (e.g., 5% to 95% organic solvent over 40-60 minutes).
-
Use a common mobile phase system, such as acetonitrile and water with a suitable buffer or acid modifier (e.g., 0.1% formic acid).[4]
-
Inject the standard solution and record the chromatogram.
-
-
-
Gradient Optimization:
-
Objective: To improve the resolution of critical peak pairs.
-
Procedure:
-
Based on the scouting run, adjust the initial and final percentages of the organic solvent to focus the gradient around the elution time of the compounds of interest.
-
Modify the gradient slope. A shallower gradient will generally provide better resolution.
-
If co-elution persists, systematically evaluate different organic solvents (e.g., methanol), mobile phase pH, and column temperatures.
-
-
-
System Suitability:
-
Objective: To verify that the analytical system is performing adequately.[20]
-
Procedure:
-
Prepare a system suitability solution containing betamethasone and at least one critical impurity.
-
Perform at least five replicate injections.
-
Calculate the resolution, tailing factor, and RSD for the peak areas and retention times.[18] Ensure all parameters meet the predefined acceptance criteria.[18]
-
-
Protocol 2: Forced Degradation Study
-
Objective: To demonstrate the stability-indicating nature of the developed HPLC method.[21][22]
-
Procedure:
-
Prepare separate solutions of betamethasone.
-
Subject these solutions to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 2 hours
-
Basic: 0.1 M NaOH at 60°C for 1 hour
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours
-
Thermal: 80°C for 24 hours
-
Photolytic: Exposure to UV light for 24 hours
-
-
Neutralize the acidic and basic solutions before injection.
-
Analyze all stressed samples using the developed gradient method.
-
Evaluate the chromatograms to ensure that all degradation products are well-resolved from the parent betamethasone peak and from each other.
-
Mandatory Visualization
Caption: Workflow for troubleshooting poor peak resolution.
Caption: Decision tree for addressing peak tailing issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Inter-laboratory transfer of HPLC methods: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Gradient Elution (U)HPLC Method Development that Enables Successful Method Transfer | Archives of Pharmacy [aseestant.ceon.rs]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
- 19. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 21. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: UPLC Analysis of Betamethasone Impurity D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the run time of UPLC analysis for Betamethasone Impurity D.
Troubleshooting Guide: Reducing UPLC Run Time
This guide addresses common issues encountered when trying to shorten the analysis time for Betamethasone Impurity D, providing potential causes and actionable solutions.
Question: How can I decrease the run time of my UPLC analysis for Betamethasone Impurity D without compromising the resolution between the impurity and the main Betamethasone peak?
Answer:
Reducing run time in UPLC analysis involves a multi-faceted approach that focuses on optimizing several key chromatographic parameters. The primary goal is to increase the speed of elution while maintaining or improving the separation efficiency. Here are the key areas to focus on:
1. Column Selection and Dimensions:
-
Particle Size: Employing columns with smaller particle sizes (sub-2 µm) is a fundamental principle of UPLC for achieving faster separations.[1][2][3] These smaller particles provide a larger surface area, leading to more efficient mass transfer and allowing for the use of higher flow rates without a significant loss in resolution.
-
Column Length and Diameter: Shorter column lengths (e.g., 50 mm) and smaller internal diameters (e.g., 2.1 mm) will inherently reduce the run time by decreasing the void volume.[1]
2. Mobile Phase Optimization:
-
Organic Modifier: The choice and proportion of the organic solvent in the mobile phase significantly impact retention times. Acetonitrile is a common choice for reversed-phase UPLC analysis of steroids due to its lower viscosity, which generates less backpressure and allows for higher flow rates.
-
Gradient Profile: A steeper gradient, where the concentration of the strong eluting solvent (e.g., acetonitrile) is increased more rapidly, will lead to a faster elution of analytes.[4] It is crucial to optimize the gradient to ensure that Betamethasone Impurity D is sufficiently resolved from Betamethasone and other potential impurities.
3. Flow Rate and Temperature:
-
Increased Flow Rate: UPLC systems are designed to operate at higher pressures, allowing for the use of higher mobile phase flow rates.[3][5] Increasing the flow rate directly reduces the analysis time. However, it's important to monitor the backpressure to ensure it remains within the system's limits. A gradual increase in flow rate while monitoring resolution is recommended.[5]
-
Elevated Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, which in turn lowers the system backpressure and allows for higher flow rates.[5] Additionally, higher temperatures can improve mass transfer kinetics, leading to sharper peaks and potentially better resolution. A typical starting point for optimization is around 40°C.[6]
4. System Optimization:
-
Dwell Volume: Minimizing the system's dwell volume (the volume from the point of gradient mixing to the head of the column) is critical for rapid gradient methods. This ensures that the change in mobile phase composition reaches the column as quickly as possible.
-
Extra-Column Volume: Reducing extra-column volume (tubing, detector flow cell) is essential to minimize peak broadening, which can negatively impact resolution, especially in fast UPLC.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these parameters simultaneously and identify the ideal conditions for a rapid and robust analysis.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a fast UPLC method for Betamethasone Impurity D?
A1: A good starting point for a rapid UPLC method would be to use a short (e.g., 50 mm x 2.1 mm) C18 column with sub-2 µm particles.[1] A mobile phase consisting of a phosphate buffer and acetonitrile with a steep gradient at an elevated flow rate (e.g., 0.5-0.6 mL/min) and a column temperature of around 40°C would be a reasonable initial set of conditions.[5][6]
Q2: I'm experiencing poor peak shape (tailing or fronting) when I increase the flow rate. What could be the cause?
A2: Poor peak shape at higher flow rates can be attributed to several factors. One common cause is extra-column band broadening. Ensure that you are using tubing with the smallest possible internal diameter and that all connections are made correctly to minimize dead volume. Another potential cause could be a mismatch between the solvent used to dissolve the sample and the initial mobile phase composition. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: Will increasing the temperature affect the stability of Betamethasone and its impurities?
A3: Corticosteroids like Betamethasone are generally stable at moderately elevated temperatures (e.g., 40-60°C) for the short duration of a UPLC analysis.[5] However, it is always good practice to perform a forced degradation study at the intended analytical temperature to confirm that no on-column degradation is occurring.
Q4: Can I use a different column chemistry other than C18 to improve separation and reduce run time?
A4: Yes, exploring different column chemistries can be beneficial. While C18 is a robust and common choice, other phases like Phenyl-Hexyl or C8 might offer different selectivity for Betamethasone and its impurities, potentially leading to better resolution in a shorter time. It is advisable to screen a few different column chemistries during method development.
Q5: My system pressure is exceeding the limit when I try to increase the flow rate. What can I do?
A5: If your system pressure is too high, you can try several approaches. First, ensure there are no blockages in the system, such as a clogged frit or guard column. If the system is clear, you can reduce the flow rate, increase the column temperature to lower mobile phase viscosity, or switch to a column with a larger particle size or a wider internal diameter, although this may compromise the speed of the analysis.
Experimental Protocols
Proposed Rapid UPLC Method for Betamethasone Impurity D Analysis
This protocol provides a starting point for a fast and efficient UPLC method. Further optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC or equivalent)
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 70% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection | 240 nm |
| Injection Volume | 1-2 µL |
| Run Time | Approximately 5 minutes (including re-equilibration) |
Data Presentation
Table 1: Comparison of UPLC Method Parameters for Betamethasone Analysis
| Parameter | Conventional HPLC Method | Rapid UPLC Method 1[6] | Rapid UPLC Method 2[5] |
| Column | C18, 5 µm, 4.6 x 250 mm | Poroshell 120 EC C18, 1.9 µm, 2.1 x 100 mm | Solid Core C18, 2.6 µm, 3.0 x 50 mm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.6 mL/min |
| Run Time | > 20 minutes | 12 minutes | < 2 minutes |
| Temperature | Ambient | 40°C | 60°C |
Mandatory Visualization
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. A fast, validated UPLC method coupled with PDA-QDa detectors for impurity profiling in betamethasone acetate and betamethasone phosphate injectable suspension and isolation, identification, characterization of two thermal impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Ion suppression effects in LC-MS analysis of Betamethasone Impurity D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect the analysis of Betamethasone Impurity D?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, Betamethasone Impurity D, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the impurity.[3] The presence of other substances in the sample can interfere with the process of turning the analyte molecules into ions, which is essential for mass spectrometry detection.[1]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) are a primary cause.[4]
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can interfere with ionization.[3]
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering substances.[1][4]
-
High Analyte Concentration: Although less common for impurity analysis, very high concentrations of the main compound (Betamethasone) could potentially suppress the ionization of a co-eluting impurity.
Q3: How can I identify if ion suppression is occurring in my analysis of Betamethasone Impurity D?
A3: A common technique to identify ion suppression is the post-column infusion experiment .[2][4] This involves continuously infusing a solution of Betamethasone Impurity D into the LC eluent after the analytical column and before the mass spectrometer. A stable signal for the impurity is expected. If a dip in this signal is observed at a specific retention time when a blank matrix sample is injected, it indicates the presence of co-eluting components that are causing ion suppression.[2]
Troubleshooting Guides
Guide 1: Investigating and Confirming Ion Suppression
This guide outlines the steps to determine if ion suppression is affecting your analysis of Betamethasone Impurity D.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a standard solution of Betamethasone Impurity D at a concentration that gives a stable and moderate signal on your LC-MS system.
-
System Setup:
-
Use a T-connector to introduce the Betamethasone Impurity D solution into the mobile phase flow path between the LC column and the MS ion source.
-
Deliver the impurity solution at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Begin infusing the impurity standard and monitor its signal to ensure a stable baseline is achieved.
-
Inject a blank sample matrix (a sample prepared in the same way as your actual samples but without the analyte).
-
-
Analysis:
-
Examine the chromatogram of the infused Betamethasone Impurity D signal.
-
A consistent and flat baseline indicates no ion suppression from the matrix.
-
A significant drop in the signal at a specific retention time indicates that components from the matrix are eluting at that time and suppressing the ionization of Betamethasone Impurity D.
-
Guide 2: Mitigating Ion Suppression Effects
Once ion suppression is confirmed, the following strategies can be employed to reduce or eliminate its impact.
1. Chromatographic Separation Optimization
The goal is to chromatographically separate Betamethasone Impurity D from the interfering matrix components.
-
Modify the Gradient: Adjust the gradient slope or duration to improve the resolution between the impurity and the interfering peaks. Steeper or shallower gradients can alter selectivity.[5]
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter the elution profile of both the analyte and the matrix components.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds, potentially separating the impurity from interferences.
2. Sample Preparation Enhancement
Improving the cleanliness of the sample before injection can significantly reduce matrix effects.[1][4]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively isolate Betamethasone and its impurities from the bulk of the sample matrix.
-
Liquid-Liquid Extraction (LLE): Employ LLE to partition the analytes of interest into a clean solvent, leaving many interfering compounds behind.
-
Dilution: If the concentration of Betamethasone Impurity D is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1]
3. Mass Spectrometry Source and Parameter Optimization
-
Ionization Source Selection: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1]
-
Ionization Polarity: If possible for your analyte, switching between positive and negative ionization modes can sometimes eliminate interference from compounds that only ionize in one polarity.[1]
-
Source Parameter Tuning: Optimize ion source parameters such as gas flows, temperatures, and voltages in the presence of the matrix to maximize the signal for Betamethasone Impurity D.
Data Presentation
Table 1: Hypothetical Data on the Effect of Sample Preparation on Betamethasone Impurity D Signal Intensity
| Sample Preparation Method | Betamethasone Impurity D Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Dilute-and-Shoot | 50,000 | 75% |
| Liquid-Liquid Extraction (LLE) | 150,000 | 25% |
| Solid-Phase Extraction (SPE) | 190,000 | 5% |
| Neat Standard (No Matrix) | 200,000 | 0% |
This table illustrates a hypothetical scenario where more rigorous sample preparation methods lead to a significant reduction in ion suppression and a corresponding increase in the measured peak area for Betamethasone Impurity D.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: The logical relationship between causes and the effect of ion suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Method robustness testing for Betamethasone Impurity D assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness testing of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is method robustness testing and why is it important for the Betamethasone Impurity D assay?
A1: Method robustness testing is a critical part of analytical method validation that demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters. For the Betamethasone Impurity D assay, this ensures that minor, everyday fluctuations in experimental conditions do not significantly impact the accuracy and precision of the impurity quantification. This is a key requirement of regulatory bodies, as outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
Q2: What are the typical parameters to investigate during a robustness study for an HPLC-based impurity assay?
A2: According to ICH guidelines and common practice in pharmaceutical analysis, the following parameters are typically varied during a robustness study for an HPLC method:
-
Flow rate of the mobile phase
-
pH of the mobile phase buffer
-
Column temperature
-
Organic composition of the mobile phase
-
Wavelength of the UV detector
-
Different HPLC columns (e.g., different batches or manufacturers)
-
Different HPLC instruments
Q3: What are the acceptance criteria for a robustness study?
A3: The acceptance criteria for a robustness study are pre-defined and should demonstrate that the method remains suitable for its intended purpose. Typically, this includes assessing system suitability parameters such as:
-
Resolution between the main peak (Betamethasone) and the impurity peak (Impurity D)
-
Tailing factor of the peaks
-
Theoretical plates (column efficiency)
-
The %RSD of the impurity concentration across the tested parameter variations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Betamethasone Impurity D assay.
Issue 1: Poor Resolution Between Betamethasone and Impurity D
Symptoms:
-
The peaks for Betamethasone and Impurity D are not baseline-separated.
-
The resolution value is below the method's specified limit (typically >1.5).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Verify the correct preparation of the mobile phase, including the ratio of organic solvent to aqueous buffer. A small, deliberate change in the percentage of the organic modifier can often improve resolution. |
| Degraded HPLC Column | The column may be nearing the end of its lifespan. Try washing the column according to the manufacturer's instructions or replace it with a new column of the same type. |
| Incorrect Column Temperature | Ensure the column oven is set to and maintaining the correct temperature. Temperature fluctuations can affect retention times and peak separation.[4][5] |
| Flow Rate Too High | A lower flow rate can sometimes improve the separation of closely eluting peaks. Investigate the effect of a slightly reduced flow rate. |
Issue 2: Peak Tailing for Impurity D
Symptoms:
-
The Impurity D peak is asymmetrical with a "tail" extending from the back of the peak.
-
The tailing factor is above the method's specified limit (typically <1.5).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites on the Column | Residual silanol groups on the stationary phase can interact with polar analytes, causing tailing.[5] Try using a mobile phase with a slightly lower pH to suppress silanol ionization. Using a column with end-capping can also mitigate this issue. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting. |
| Extra-Column Volume | Excessive tubing length between the injector, column, and detector can contribute to peak broadening and tailing. Ensure that the connecting tubing is as short as possible. |
| Contaminated Guard Column or Column Frit | If a guard column is in use, replace it. The inlet frit of the main column may also be blocked; back-flushing the column (if permitted by the manufacturer) may help. |
Issue 3: Inconsistent or Drifting Retention Times
Symptoms:
-
The retention times for Betamethasone and Impurity D shift significantly between injections or over a sequence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly around pump seals and fittings.[4][5] A fluctuating pressure reading is often an indicator of a leak or pump issue. |
| Inadequate Mobile Phase Degassing | Air bubbles in the mobile phase can cause pressure fluctuations and lead to inconsistent flow, affecting retention times.[4] Ensure the mobile phase is properly degassed before and during use. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Allow sufficient time for the column to equilibrate, especially after changing the mobile phase composition. |
| Temperature Fluctuations | As mentioned previously, ensure a stable column temperature.[4][5] |
Experimental Protocols
Protocol 1: Method Robustness Testing
This protocol outlines the steps for conducting a robustness study for the Betamethasone Impurity D HPLC assay.
1. Define Robustness Parameters and Ranges:
-
Based on the method, select the parameters to be investigated (e.g., flow rate, pH, column temperature).
-
Define the range of variation for each parameter. These should be small, deliberate changes that could realistically occur during routine use.
Table 1: Example of Robustness Parameters and Variations
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Detector Wavelength (nm) | 240 | 238 | 242 |
2. Prepare Test Solutions:
-
Prepare a solution of Betamethasone spiked with a known concentration of Impurity D (e.g., at the specification limit).
3. Experimental Design:
-
A one-factor-at-a-time (OFAT) approach can be used, where one parameter is changed while the others are held at their nominal values.
-
Inject the test solution in replicate (e.g., n=3) for each experimental condition.
4. Data Analysis:
-
For each condition, calculate the system suitability parameters (resolution, tailing factor, theoretical plates).
-
Quantify the concentration of Impurity D.
-
Calculate the mean, standard deviation, and %RSD for the Impurity D concentration across all tested conditions.
-
Compare the results against the pre-defined acceptance criteria.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[6][7][8]
1. Stress Conditions:
-
Expose solutions of Betamethasone to various stress conditions to induce degradation. Common conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution)
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours
-
2. Sample Preparation:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
3. HPLC Analysis:
-
Analyze the stressed samples using the Betamethasone Impurity D assay method.
-
Use a photodiode array (PDA) detector to assess peak purity and identify any new degradation products.
4. Data Evaluation:
-
Determine the percentage of degradation of Betamethasone.
-
Ensure that the Impurity D peak is well-resolved from any new degradation peaks.
-
Assess the peak purity of the Betamethasone peak to ensure no co-eluting degradants.
Visualizations
Caption: Workflow for Method Robustness Testing.
Caption: Troubleshooting Guide for Poor Peak Shape.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in Betamethasone Impurity D Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing issues encountered during the chromatographic analysis of Betamethasone Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
Peak tailing is a phenomenon observed in chromatography where the peak corresponding to an analyte is not symmetrical, but rather has a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact the accuracy and resolution of the analysis.
Q2: Why is my Betamethasone Impurity D peak tailing?
The most common cause of peak tailing for compounds like Betamethasone Impurity D in reversed-phase chromatography is secondary interactions between the analyte and the stationary phase.[1] These unwanted interactions, often with residual silanol groups on the silica-based column packing, can cause some molecules of the analyte to be retained longer than others, leading to a tailed peak. Other potential causes include column overload, improper mobile phase conditions, and issues with the HPLC system itself.
Q3: Can the mobile phase composition affect peak tailing?
Yes, the mobile phase composition, particularly its pH and the type and concentration of organic modifier, plays a crucial role in controlling peak shape. For ionizable compounds, operating at a pH that suppresses the ionization of the analyte and/or the stationary phase can significantly reduce tailing.[2]
Q4: What is the role of the HPLC column in peak tailing?
The choice of HPLC column is critical. Columns with a high-purity silica and effective end-capping are less prone to causing peak tailing for basic or polar compounds.[3] The age and condition of the column are also important factors; a contaminated or degraded column can lead to poor peak shapes.
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for Betamethasone Impurity D.
This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing for Betamethasone Impurity D.
Step 1: Initial Assessment & System Check
-
Question: Are all peaks in the chromatogram tailing, or only the Betamethasone Impurity D peak?
-
If all peaks are tailing: This often points to a system-wide issue rather than a specific chemical interaction.
-
Possible Cause: Extra-column dead volume.
-
Solution: Check all tubing and connections for proper fit. Use tubing with the smallest possible inner diameter and length. Ensure that the correct ferrules are being used and are not over-tightened or under-tightened.
-
Possible Cause: Column void or contamination at the inlet.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, consider replacing the column or the inlet frit. Using a guard column can help protect the analytical column from contamination.[1]
-
-
If only the Betamethasone Impurity D peak (and potentially other polar analytes) is tailing: This suggests a specific interaction between the analyte and the stationary phase. Proceed to Step 2.
-
Step 2: Method Parameter Optimization
-
Question: What are the current mobile phase conditions (pH, buffer, organic modifier)?
-
Possible Cause: Inappropriate mobile phase pH. Betamethasone Impurity D has polar functional groups that can interact with ionized silanols on the silica surface.
-
Solution: Adjust the mobile phase pH. Lowering the pH (e.g., to between 2.5 and 3.5) will protonate the silanol groups, reducing their ability to interact with the analyte.[2] Use a buffer to maintain a stable pH.
-
Possible Cause: Inadequate buffering.
-
Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively, especially if the sample is dissolved in a solvent with a different pH.[2]
-
Possible Cause: Choice of organic modifier.
-
Solution: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improve peak shape for certain compounds.[3][4] Consider evaluating methanol as an alternative or in a mixture with acetonitrile.
-
-
Question: What type of HPLC column is being used?
-
Possible Cause: Strong secondary interactions with the stationary phase.
-
Solution:
-
Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups.
-
Consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity and reduce silanol interactions.[3]
-
For basic compounds, a base-deactivated column is often recommended. [5]
-
-
Step 3: Sample and Injection Considerations
-
Question: What is the concentration of the sample and the injection volume?
-
Possible Cause: Column overload. Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Question: In what solvent is the sample dissolved?
-
Possible Cause: The sample solvent is stronger than the mobile phase. This can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with a gradient of 50:50 Mobile Phase A:B.
-
pH Modification: To lower the pH further, a small, precise amount of trifluoroacetic acid (TFA) can be added (e.g., 0.05%). Note that TFA can sometimes cause ion suppression in mass spectrometry detection.
-
Analysis: Equilibrate the column with the new mobile phase and inject the Betamethasone Impurity D standard.
-
Evaluation: Compare the peak symmetry (tailing factor) to the original conditions.
Protocol 2: Column Evaluation
-
Select Columns:
-
Standard end-capped C18 column.
-
Phenyl-Hexyl column.
-
Polar-embedded column.
-
-
Method: Use the optimized mobile phase from Protocol 1.
-
Analysis: Run the Betamethasone Impurity D standard on each column under the same conditions.
-
Evaluation: Compare the peak shape, retention time, and resolution on each column to determine the most suitable stationary phase.
Data Presentation
Table 1: Influence of Chromatographic Parameters on Peak Tailing of Betamethasone Impurity D
| Parameter | Change | Expected Impact on Peak Tailing | Recommendation |
| Mobile Phase pH | Decrease (e.g., to pH 2.5-3.5) | Decrease | Use a buffer like formic acid or phosphate to control pH. |
| Buffer Concentration | Increase (e.g., to 25 mM) | Decrease | Ensure adequate buffering capacity. |
| Organic Modifier | Switch from Acetonitrile to Methanol | May Decrease or Change Selectivity | Evaluate as an alternative for improved peak shape.[3][4] |
| Column Chemistry | Use End-Capped or Polar-Embedded Column | Decrease | Modern, high-purity columns are recommended.[3] |
| Column Temperature | Increase | May Decrease | Can improve mass transfer and reduce viscosity. |
| Flow Rate | Decrease | May Decrease | Allows for more theoretical plates, but increases run time. |
| Injection Volume | Decrease | Decrease | Avoids column overload.[1] |
| Sample Solvent | Match to Mobile Phase | Decrease | Reduces peak distortion caused by solvent effects. |
Visualizations
Caption: Troubleshooting workflow for peak tailing of Betamethasone Impurity D.
References
Validation & Comparative
Comparative Analysis of Betamethasone Impurities: Impurity D vs. Impurity C
This guide provides a detailed comparison of two known impurities of the synthetic corticosteroid Betamethasone: Impurity D and Impurity C. The information is intended for researchers, scientists, and drug development professionals to understand the key differences and facilitate impurity profiling and risk assessment.
Physicochemical Properties
A summary of the key physicochemical properties of Betamethasone Impurity D and Impurity C is presented below. These impurities are structurally related to the parent Betamethasone molecule.
| Property | Betamethasone Impurity D | Betamethasone Impurity C |
| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate[1] | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione[2][3] |
| Synonyms | Betamethasone 21-O-Ethyl Carbonate[1][4] | Betamethasone USP RC C[5] |
| CAS Number | 52619-05-3[1][2] | 13504-15-9[2][5] |
| Molecular Formula | C25H33FO7[1][2] | C22H28O4[2][5] |
| Molecular Weight | 464.52 g/mol [1][2] | 356.46 g/mol [2][5] |
Pharmacological and Toxicological Profile
Specific pharmacological and toxicological data for Betamethasone Impurity D and Impurity C are not extensively available in the public domain. However, as impurities of a potent corticosteroid, their potential biological activity and toxicity are of significant interest.
Inferred Pharmacological Activity:
Corticosteroids exert their anti-inflammatory and immunosuppressive effects primarily by binding to glucocorticoid receptors (GR)[6][7]. This binding leads to the modulation of gene expression, suppressing pro-inflammatory cytokines and promoting anti-inflammatory proteins[6][]. The structural similarity of Impurity D and Impurity C to Betamethasone suggests they could potentially interact with the glucocorticoid receptor. However, the extent of this interaction and whether it would result in agonistic or antagonistic activity is unknown without specific experimental data.
Toxicological Considerations:
The toxicological profile of these impurities has not been independently characterized. Long-term exposure to corticosteroids is known to cause a range of adverse effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, immunosuppression, and metabolic changes[9][10]. The presence of impurities in a drug product could potentially contribute to its overall toxicity profile. Therefore, controlling the levels of these impurities is a critical aspect of drug manufacturing and quality control.
Analytical Methodologies for Detection and Quantification
The quantification of Betamethasone and its impurities is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC)[11][12]. A representative experimental protocol for the analysis of Betamethasone impurities is outlined below.
Experimental Protocol: RP-UPLC Method for Impurity Profiling
-
Objective: To separate and quantify Betamethasone Impurity D and Impurity C in a drug substance or product.
-
Instrumentation:
-
Waters Acquity UPLC System with a PDA detector or equivalent.
-
Empower software or equivalent for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm[13].
-
Mobile Phase A: 20 mM phosphate buffer: Acetonitrile (70:30, v/v)[11].
-
Mobile Phase B: 20 mM phosphate buffer: Acetonitrile (30:70, v/v)[11].
-
Gradient Program: A time-based gradient elution program would be developed to achieve optimal separation of the impurities from the main peak and each other.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm[12].
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard stock solution of Betamethasone and accurately weigh reference standards of Impurity D and Impurity C. Dilute with an appropriate solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Solution: Dissolve the drug substance or extract the drug product in the diluent to achieve a target concentration of the active pharmaceutical ingredient.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness[11].
Signaling Pathway
Betamethasone, as a glucocorticoid, primarily functions through the glucocorticoid receptor signaling pathway. The binding of Betamethasone to the cytosolic glucocorticoid receptor leads to a cascade of events culminating in the modulation of gene transcription in the nucleus.
Caption: Glucocorticoid receptor signaling pathway for Betamethasone.
Experimental Workflows
The process of identifying, quantifying, and characterizing impurities in a pharmaceutical product involves a structured workflow.
Caption: General workflow for pharmaceutical impurity analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Betamethasone EP Impurity D | molsyns.com [molsyns.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Impurity Profiling of Different Betamethasone Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impurity profiles of different batches of betamethasone, a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) like betamethasone is critical for drug safety and efficacy. This document outlines the experimental methodology for impurity profiling, presents comparative data from three hypothetical batches, and discusses the implications of the findings for quality control in drug development.
Comparative Analysis of Betamethasone Impurity Profiles
The following table summarizes the impurity profiles for three distinct, hypothetical batches of Betamethasone API. The analysis was performed using a validated high-performance liquid chromatography (HPLC) method. The impurities listed are known related substances and degradation products of betamethasone.[1][2][3]
Table 1: Impurity Profile of Three Betamethasone Batches
| Impurity Name | Structure Reference | Batch A (% w/w) | Batch B (% w/w) | Batch C (% w/w) | Pharmacopeial Limit (% w/w) |
| Betamethasone Impurity A (Dexamethasone) | [3] | 0.08 | 0.12 | 0.07 | ≤ 0.15 |
| Betamethasone Impurity B (21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione) | [3] | 0.03 | < LOQ | 0.04 | ≤ 0.10 |
| Betamethasone Impurity C (17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione) | [3] | 0.05 | 0.06 | 0.05 | ≤ 0.10 |
| Betamethasone Impurity E (9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione) | [3][4] | < LOQ | 0.02 | < LOQ | ≤ 0.10 |
| Betamethasone 17-Propionate | [1][2] | 0.11 | 0.09 | 0.13 | ≤ 0.20 |
| Betamethasone 21-Propionate | [1][2] | 0.07 | 0.08 | 0.06 | ≤ 0.20 |
| Any Unspecified Impurity | - | 0.04 | 0.06 | 0.05 | ≤ 0.10 |
| Total Impurities | - | 0.38 | 0.43 | 0.40 | ≤ 1.0 |
LOQ: Limit of Quantitation
Discussion of Results:
All three batches of betamethasone meet the typical pharmacopeial limits for both specified and unspecified impurities, with total impurities well below the 1.0% threshold.[2] Batch B shows a slightly higher level of total impurities compared to Batches A and C, primarily driven by a higher concentration of Betamethasone Impurity A (Dexamethasone). Batch C exhibits the highest level of Betamethasone 17-Propionate, a common process-related impurity. The presence and variation in the levels of these impurities underscore the importance of robust analytical monitoring for batch-to-batch consistency.
Experimental Protocols
A validated stability-indicating HPLC method is crucial for the accurate quantification of betamethasone and its related substances.[1][5] The following protocol is a representative method for the impurity profiling of betamethasone API.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1][4][6]
-
Mobile Phase A: Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Mobile Phase C: Methanol.[6]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B % Mobile Phase C 0 65 25 10 10 65 25 10 25 40 45 15 35 40 45 15 36 65 25 10 | 45 | 65 | 25 | 10 |
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Prepare a solution of Betamethasone Reference Standard (RS) in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the betamethasone API in the diluent to obtain a final concentration of approximately 0.5 mg/mL.[6]
-
Impurity Standard Solution: Prepare a stock solution containing known concentrations of certified impurity reference standards. Further dilute to a concentration suitable for determining the limit of detection (LOD) and limit of quantitation (LOQ).
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of betamethasone should be not more than 2.0%.
-
The resolution between betamethasone and its closest eluting impurity peak should be not less than 1.5.
5. Data Analysis:
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity using the external standard method based on the peak areas.
Visualizations
Workflow for Betamethasone Impurity Profiling
The following diagram illustrates the general workflow for the impurity profiling of a betamethasone batch, from sample reception to the final report.
Caption: Workflow for HPLC-based impurity profiling of betamethasone.
Relationship between Betamethasone and Key Impurities
This diagram shows the structural relationship between betamethasone and two of its common related substances, highlighting the minor chemical transformations that lead to their formation.
Caption: Formation pathways of key betamethasone impurities.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. EP 8.0 monograph - impurity determination of betamethasone using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. veeprho.com [veeprho.com]
- 6. CN114324617B - Method for separating and detecting related impurities in betamethasone raw material - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Betamethasone Impurity D
In the landscape of pharmaceutical quality control, the accurate and efficient analysis of impurities is paramount. For corticosteroids like Betamethasone, ensuring the absence or minimal presence of related substances such as Impurity D is critical for product safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Betamethasone Impurity D, offering insights for researchers, scientists, and drug development professionals.
The transition from traditional HPLC to UPLC presents opportunities for significant improvements in analytical performance, including faster run times and enhanced resolution. This document outlines the key considerations and comparative data to facilitate the cross-validation and potential transfer of analytical methods for Betamethasone Impurity D from an HPLC to a UPLC platform.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for both HPLC and UPLC methods, synthesized from established practices for the analysis of Betamethasone and its related substances.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for resolving Betamethasone from its impurities. The following protocol is a typical example:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation.[1]
-
Mobile Phase: A gradient elution is often employed. For instance, Mobile Phase A could be a mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v), while Mobile Phase B could be a mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: An injection volume of 20 µL is standard.[1]
-
Column Temperature: The column is often maintained at an elevated temperature, such as 50°C, to improve peak shape and reduce viscosity.[1]
-
Detection: UV detection at 240 nm is suitable for Betamethasone and its impurities.[1][2]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods leverage sub-2 µm particle columns to achieve faster and more efficient separations.
-
Column: A UPLC column with a C18 stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a common choice.[3][4]
-
Mobile Phase: A gradient elution is also typical for UPLC. For example, Mobile Phase A could be a 20 mM phosphate buffer:acetonitrile mixture (70:30 v/v), and Mobile Phase B could be a 20 mM phosphate buffer:acetonitrile mixture (30:70 v/v).[3][4]
-
Flow Rate: The flow rate is generally lower than in HPLC, for instance, 0.3 mL/min, to accommodate the smaller particle size and column dimensions.
-
Injection Volume: A smaller injection volume, such as 1-2 µL, is used to prevent column overload.
-
Column Temperature: A temperature of around 40°C is often maintained.[4]
-
Detection: UV detection at a similar wavelength to HPLC, such as 240 nm, is appropriate.
Data Presentation: A Comparative Analysis
The primary advantages of UPLC over HPLC are evident in the comparative performance data. The following tables summarize key quantitative metrics that highlight these differences.
| Parameter | HPLC | UPLC |
| Column Dimensions | 250 mm x 4.6 mm | 100 mm x 2.1 mm |
| Particle Size | 5 µm | 1.7 µm |
| Typical Run Time | 30 - 60 minutes | 5 - 15 minutes |
| Resolution | Good | Excellent |
| Backpressure | Lower | Significantly Higher |
| Solvent Consumption | High | Low |
| Sensitivity | Good | Higher |
Table 1: General Comparison of HPLC and UPLC System Parameters.
| Performance Metric | HPLC | UPLC |
| Theoretical Plates | ~15,000 - 25,000 | >100,000 |
| Peak Width | Broader | Narrower |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.01 µg/mL |
Table 2: Comparative Performance Metrics for Impurity Analysis.
Mandatory Visualizations
To visually represent the logical flow of the cross-validation process, the following diagrams have been generated using the DOT language.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validating Method Specificity for Betamethasone: A Comparative Guide to Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and outcomes from forced degradation studies of betamethasone, a potent glucocorticoid steroid. Its purpose is to assist in the development and validation of stability-indicating analytical methods, a critical step in ensuring the safety and efficacy of pharmaceutical products. The data presented is compiled from various studies and is intended to offer a comparative overview of different approaches and their results.
Forced degradation, or stress testing, is a vital component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is crucial for developing analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[3] The recommended extent of degradation is typically between 5% and 20% to ensure that the analytical method is challenged without generating secondary or overly complex degradation profiles.[3][4][5]
Comparison of Stability-Indicating HPLC Methods for Betamethasone Analysis
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For stability-indicating methods, this means accurately quantifying betamethasone in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Below is a comparison of different HPLC methods used in forced degradation studies of betamethasone and its esters.
| Parameter | Method 1[6][7][8][9][10] | Method 2[4][5][11] | Method 3[12][13] | Method 4[2][14][15] |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Inertsil-ODS 3V (250x4.6mm, 5µm) | Waters SymmetryShield RP18 (150 x 4.6 mm) | Lichrosorb RP-18 (250x4.6 mm i.d., 5 µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) | Water | Acetonitrile:Water (60:40, v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Water:Acetonitrile (200:800 v/v) | Acetonitrile | Not Applicable (Isocratic) |
| Elution Mode | Gradient | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 240 nm | 240 nm | 238 nm |
| Column Temperature | 50°C | 45°C | Not Specified | Ambient |
Summary of Forced Degradation Studies on Betamethasone Dipropionate
The following table summarizes the results of a forced degradation study on betamethasone dipropionate, highlighting the conditions used and the extent of degradation observed.
| Stress Condition | Reagent/Condition Details | % Net Degradation | Major Degradation Products Identified | Reference |
| Base Hydrolysis | 0.1 M NaOH | 2.28% | Unknown Impurities | [8][9] |
| Oxidative | 30% H₂O₂ | 17.63% | Impurity A (unspecified) | [8][9] |
| Photolytic (UV) | UV light exposure | 49.4% | Did not result in known impurities | [8][9] |
| Photolytic (Visible) | Visible light exposure | 89.6% | Did not result in known impurities | [8][9] |
| Thermal | Not specified | - | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol | [1][2][14] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing studies. Below are typical protocols for forced degradation studies of betamethasone.
Acid and Base Hydrolysis
To study degradation under hydrolytic conditions, betamethasone is typically exposed to acidic and basic solutions. For example, a sample of betamethasone dipropionate cream can be treated with 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (NaOH) and heated. The reaction is then neutralized, and the resulting solution is analyzed by HPLC.[8][9] The duration and temperature of the exposure are critical parameters that are adjusted to achieve the target degradation of 5-20%.[5]
Oxidative Degradation
Oxidative stress is commonly induced using hydrogen peroxide (H₂O₂). A solution of betamethasone is treated with a solution of H₂O₂ (e.g., 3-30% v/v) at room temperature or elevated temperatures for a specified period.[3][8][9] The choice of temperature is important, as heating H₂O₂ can lead to the formation of highly reactive hydroxyl radicals, potentially altering the degradation pathway.[3]
Thermal Degradation
To assess thermal stability, solid drug substance or a solution is exposed to dry heat at elevated temperatures (e.g., 40-80°C).[5][16] The duration of exposure is adjusted to achieve detectable degradation.
Photolytic Degradation
Photostability testing is conducted by exposing the drug substance to a combination of UV and visible light. The ICH Q1B guideline specifies the required light exposure in terms of lux hours and watt-hours per square meter.[5] Samples are often exposed in photostability chambers, and a dark control is used for comparison.
Visualizing the Process
Diagrams can clarify complex workflows and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for forced degradation studies and the known degradation pathways of betamethasone dipropionate.
Caption: A typical workflow for conducting forced degradation studies.
Caption: Known thermal degradation pathways of betamethasone dipropionate.
Conclusion
Forced degradation studies are indispensable for developing robust and specific stability-indicating methods for betamethasone. The choice of stress conditions and the analytical method are critical for accurately identifying and quantifying degradation products. The data and protocols presented in this guide offer a comparative framework to aid researchers in designing and executing their own studies, ultimately contributing to the development of safe and effective pharmaceutical products. The successful separation of degradation products from the parent drug, as demonstrated in various HPLC methods, underscores the importance of method validation in ensuring the quality of betamethasone formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Betamethasone Impurity D: Linearity, Accuracy, and Precision
In the development and quality control of pharmaceutical products, the accurate and reliable quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of the linearity, accuracy, and precision of common analytical methods used for the quantification of impurities in betamethasone, with a focus on providing expected performance characteristics for a method targeting Betamethasone Impurity D. The data presented here is synthesized from various studies on betamethasone and its related substances, offering a robust framework for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2][3][4] For impurity testing, key validation parameters include linearity, accuracy, and precision, which are critical for ensuring that the method can reliably quantify the impurity at specified levels.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV detection are the most prevalent techniques for the analysis of betamethasone and its impurities.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for structure elucidation and when higher sensitivity is required.[8][9][10][11]
The following tables summarize typical performance data for these methods, providing a benchmark for what can be expected from a validated method for Betamethasone Impurity D.
Table 1: Comparison of Linearity for Betamethasone Impurity Analysis
| Parameter | HPLC-UV Method | UPLC-UV Method | LC-MS/MS Method |
| Analyte | Betamethasone and related impurities | Betamethasone Dipropionate impurities | Betamethasone |
| Linearity Range | 0.07 µg/mL to 2.02 µg/mL | Not explicitly stated, but validated as per ICH | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | 0.9991 - 0.9999 | Not explicitly stated, but validated | >0.99 |
Data synthesized from multiple sources indicating typical performance.[6][9]
Table 2: Comparison of Accuracy for Betamethasone Impurity Analysis
| Parameter | HPLC-UV Method | UPLC-UV Method | LC-MS/MS Method |
| Analyte | Betamethasone and related impurities | Betamethasone Dipropionate impurities | Betamethasone |
| Concentration Levels | 50%, 100%, 150% of specification | Not explicitly stated, but validated | Not explicitly stated, but validated |
| Recovery (%) | 98% - 102% | Specific, accurate, and robust | Within- and between-run precision <10% variation |
Data synthesized from multiple sources indicating typical performance.[5][10][12]
Table 3: Comparison of Precision for Betamethasone Impurity Analysis
| Parameter | HPLC-UV Method | UPLC-UV Method | LC-MS/MS Method |
| Analyte | Betamethasone and related impurities | Betamethasone Dipropionate impurities | Betamethasone |
| Precision Type | Repeatability (Intra-day), Intermediate Precision (Inter-day) | Not explicitly stated, but validated | Within- and between-run precision |
| Relative Standard Deviation (RSD) (%) | < 2.0% | Precise and rugged | Coefficient of variation <10% |
Data synthesized from multiple sources indicating typical performance.[5][6][10]
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a typical methodology for an HPLC-UV or UPLC-UV method for the analysis of betamethasone impurities, based on common practices found in the literature.[5][6][7]
Typical HPLC-UV/UPLC-UV Method for Betamethasone Impurity Analysis
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm or Altima C18, 250×4.6 mm, 5 μm).[5][6]
-
Mobile Phase: A gradient elution is often employed.
-
Flow Rate: Typically around 1.0 mL/min for HPLC and lower for UPLC.[6]
-
Detection Wavelength: UV detection is commonly performed at 240 nm.[6][7]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[6]
-
Injection Volume: Typically 10-20 µL.[6]
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Betamethasone Impurity D reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase components). This stock solution is then serially diluted to prepare calibration standards and control samples.
-
Sample Solution: The drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration where the impurity can be accurately quantified.
4. Method Validation Protocol:
-
Linearity:
-
Prepare a series of at least five concentrations of the Betamethasone Impurity D standard across the expected range (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.
-
-
Accuracy:
-
Prepare placebo samples spiked with known amounts of Betamethasone Impurity D at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the impurity at each level. The recovery should generally be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of a standard or spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. The RSD should typically be not more than 2.0%.
-
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method for a pharmaceutical impurity, encompassing the core requirements of linearity, accuracy, and precision as mandated by guidelines such as ICH Q2(R1).[1][3][4][13]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. ICH Official web site : ICH [ich.org]
A Comparative Guide to Detectors for the Analysis of Betamethasone Impurity D
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. Betamethasone, a potent corticosteroid, and its related impurities, such as Betamethasone Impurity D, are closely monitored during drug development and manufacturing. The choice of analytical detector plays a pivotal role in achieving the required sensitivity, selectivity, and accuracy for impurity profiling. This guide provides a comparative overview of commonly used detectors for the analysis of Betamethasone Impurity D: Diode Array Detector (DAD/PDA), Mass Spectrometry (MS), and Charged Aerosol Detector (CAD).
Data Presentation: A Comparative Analysis
The selection of a suitable detector for the analysis of Betamethasone Impurity D depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural information. The following table summarizes the key performance characteristics of DAD, MS, and CAD for the analysis of steroid impurities. Please note that while specific data for Betamethasone Impurity D is limited in publicly available literature, the presented values are based on data for betamethasone and its other related impurities and are indicative of the expected performance for Impurity D.
| Performance Parameter | Diode Array Detector (DAD/PDA) | Mass Spectrometry (MS) | Charged Aerosol Detector (CAD) |
| Limit of Detection (LOD) | ~0.02 µg/mL[1] | < 0.5 ng/mL[2] | ng-level[3] |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL[1] | 0.5 ng/mL[2] | Low ng-level[3] |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | Typically requires a quadratic fit over a wide range, but can be linear over a smaller range[3] |
| Precision (%RSD) | < 2%[1] | < 15%[2] | < 5% for non-volatile analytes[4] |
| Specificity | Good (based on retention time and UV spectrum)[5] | Excellent (based on mass-to-charge ratio and fragmentation)[5] | Universal (responds to all non-volatile analytes)[6] |
| Structural Information | Limited (UV spectrum)[5] | Extensive (molecular weight and fragmentation pattern)[5] | None |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are typical experimental protocols for the analysis of Betamethasone Impurity D using HPLC coupled with DAD, MS, and CAD.
High-Performance Liquid Chromatography (HPLC) - Common Conditions
A standard reverse-phase HPLC method is generally employed for the separation of betamethasone and its impurities.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: Water/Acetonitrile/Tetrahydrofuran (e.g., 90:6:4 v/v/v)[1]
-
Mobile Phase B: Acetonitrile/Methanol/Water/Tetrahydrofuran (e.g., 74:20:4:2 v/v/v/v)[1]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL[1]
-
Column Temperature: 30-40 °C
Detector-Specific Methodologies
1. Diode Array Detector (DAD/PDA)
-
Principle: Measures the absorbance of UV-Vis light by the analyte. A key advantage is the ability to acquire the full UV spectrum of a peak, which aids in peak identification and purity assessment.
-
Wavelength: Detection is typically performed at the maximum absorbance wavelength of betamethasone and its impurities, which is around 240 nm.[1]
-
Data Acquisition: The DAD collects absorbance data across a range of wavelengths (e.g., 200-400 nm), allowing for the extraction of chromatograms at specific wavelengths and the generation of UV spectra for each peak.
2. Mass Spectrometry (MS)
-
Principle: Involves the ionization of the analyte molecules and their separation based on their mass-to-charge ratio (m/z). LC-MS provides high sensitivity and selectivity and is a powerful tool for the structural elucidation of unknown impurities.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for steroid analysis.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers can be used. Tandem MS (MS/MS) provides further structural information through fragmentation analysis.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity for target analytes.
3. Charged Aerosol Detector (CAD)
-
Principle: A universal detector that measures the charge of aerosol particles formed from the column eluent. The response is proportional to the mass of the non-volatile analyte, largely independent of its chemical structure. This makes it particularly useful for detecting impurities that lack a UV chromophore.[6]
-
Nebulization: The column eluent is nebulized to form fine droplets.
-
Drying: The solvent is evaporated, leaving behind analyte particles.
-
Charging: The analyte particles are charged by collision with a stream of positively charged gas.
-
Detection: The total charge of the particles is measured by an electrometer.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Betamethasone Impurity D, from sample preparation to data analysis and comparison across different detectors.
Caption: Workflow for Betamethasone Impurity D Analysis.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. HPLC-CAD Response Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Analysis of Betamethasone Impurity D in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Betamethasone Impurity D, a known related substance of the synthetic corticosteroid, Betamethasone. Due to the limited availability of public data from formal inter-laboratory comparison studies specifically targeting Betamethasone Impurity D, this document focuses on comparing the performance of validated analytical methods from individual research laboratories. The information presented herein is intended to assist researchers in selecting and implementing robust analytical procedures for quality control and drug development purposes.
Understanding Betamethasone Impurity D
Betamethasone Impurity D, as defined by the European Pharmacopoeia (EP), is chemically identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate. The presence and quantity of this and other impurities are critical quality attributes for Betamethasone drug substances and products, necessitating sensitive and accurate analytical methods for their control.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of two distinct high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods developed for the analysis of Betamethasone and its related substances. While direct inter-laboratory comparison data for Betamethasone Impurity D is not available, the data presented for other impurities from these validated methods provide a strong indication of the expected performance for similar compounds.
Table 1: Summary of Quantitative Data from Single-Laboratory Method Validations
| Parameter | Method 1: RP-HPLC for Betamethasone Dipropionate and Related Substances | Method 2: RP-UPLC for Betamethasone Dipropionate Impurities |
| Limit of Detection (LOD) | 0.02 µg/mL (for Betamethasone and its related substances)[1] | Not explicitly stated for individual impurities. |
| Limit of Quantitation (LOQ) | 0.07 µg/mL (for Betamethasone and its related substances)[1] | Not explicitly stated for individual impurities. |
| Linearity Range | 0.07 µg/mL to ≥ 2.02 µg/mL (for Betamethasone and related impurities)[1] | LOQ to 150% of the specification level.[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 |
| Precision (%RSD) | Not explicitly stated for individual impurities. | Not explicitly stated for individual impurities. |
| Accuracy (Recovery) | Not explicitly stated for individual impurities. | Not explicitly stated for individual impurities. |
Note: The data in the table is based on single-laboratory validation studies and may not be directly comparable to results from a formal inter-laboratory proficiency test. The performance of these methods for Betamethasone Impurity D is expected to be within a similar range to the data presented for other related impurities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation in other laboratory settings.
Method 1: RP-HPLC for Betamethasone Dipropionate and Related Substances
This method is a gradient reversed-phase HPLC method developed and validated for the analysis of Betamethasone Dipropionate and its related substances in topical formulations.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Altima C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6, v/v/v).[1]
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20, v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: The sample preparation involves extraction of the active pharmaceutical ingredient and its impurities from the formulation matrix using a suitable solvent, followed by dilution to a working concentration.
Method 2: RP-UPLC for Betamethasone Dipropionate Impurities
This method utilizes ultra-high-performance liquid chromatography for a rapid and sensitive determination of impurities in cream and ointment formulations of Betamethasone Dipropionate.[2]
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 20 mM phosphate buffer:Acetonitrile (70:30, v/v).
-
Mobile Phase B: 20 mM phosphate buffer:Acetonitrile (30:70, v/v).
-
Elution Mode: Gradient.
-
Sample Preparation: A suitable extraction and dilution procedure is employed to prepare the sample solution from the topical formulation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an inter-laboratory comparison of Betamethasone Impurity D analysis, from sample distribution to final data analysis.
Caption: Workflow for an inter-laboratory comparison study.
Signaling Pathways and Logical Relationships
The logical relationship in method validation, a precursor to any inter-laboratory comparison, follows a hierarchical structure ensuring the reliability of the analytical procedure.
References
Validation and Comparative Analysis of Betamethasone EP Impurity D Reference Standard
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive validation summary and comparative analysis of an in-house qualified reference standard for Betamethasone EP Impurity D. The data presented herein is intended to assist researchers, scientists, and quality control professionals in the pharmaceutical industry in making informed decisions regarding the selection and application of reference standards for this specific impurity.
This compound, chemically known as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate[1][2], is a known impurity of the potent corticosteroid Betamethasone. Accurate quantification of this impurity is critical for ensuring the safety and efficacy of Betamethasone drug products. The validation of the reference standard is performed in accordance with ICH guidelines to ensure its identity, purity, and content.[3][4]
Comparative Performance Data
The following tables summarize the key quality attributes of the in-house validated this compound reference standard compared to a commercially available alternative.
Table 1: Comparison of Purity and Assay Data
| Parameter | In-House Validated Standard | Alternative Commercial Standard | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.5% | ≥ 99.0% |
| Assay (by Mass Balance) | 99.2% | 98.7% | ≥ 98.0% |
| Loss on Drying | 0.15% | 0.25% | ≤ 0.5% |
| Residue on Ignition | 0.05% | 0.08% | ≤ 0.1% |
| Total Impurities | 0.2% | 0.5% | Not More Than 1.0% |
Table 2: Comparison of Spectroscopic and Physical Data
| Parameter | In-House Validated Standard | Alternative Commercial Standard |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | Conforms to expected mass | Conforms to expected mass |
| FTIR Spectrum | Conforms to reference spectrum | Conforms to reference spectrum |
| CAS Number | 52619-05-3[1][5] | 52619-05-3[1][5] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A validated stability-indicating HPLC method was used to determine the purity of the this compound reference standard.[3][4]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water:Acetonitrile:Tetrahydrofuran (90:6:4, v/v/v)[3].
-
Mobile Phase B: Acetonitrile:Methanol:Water:Tetrahydrofuran (74:20:4:2, v/v/v/v)[3].
-
Gradient Program: A gradient elution is employed for optimal separation of impurities.
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 50°C[3].
-
Injection Volume: 20 µL.
-
Method: The method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4]
Assay Determination by Mass Balance
The assay value of the reference standard was determined by the mass balance method, calculated using the following formula:
Assay (%) = 100% - % Purity by HPLC - % Water Content - % Residual Solvents - % Residue on Ignition
-
Purity: Determined by the HPLC method described above.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Gas Chromatography (GC) with a headspace autosampler.
-
Residue on Ignition: Determined as per USP <281>.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed to confirm the molecular weight and elemental composition. The observed mass was compared with the theoretical mass of this compound (C₂₅H₃₃FO₇)[5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded and compared against a well-characterized internal reference lot to confirm the identity and functional groups.
Reference Standard Validation Workflow
The following diagram illustrates the logical workflow for the validation and qualification of a new batch of this compound secondary reference standard against a primary or pharmacopeial standard.
Caption: Workflow for Reference Standard Validation.
References
- 1. veeprho.com [veeprho.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. This compound - Protheragen [protheragen.ai]
Unraveling the Stability Landscape of Betamethasone and Its Impurities: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) like betamethasone and its related impurities is paramount for ensuring drug product quality, safety, and efficacy. This guide provides an objective comparison of the stability of betamethasone and its common impurities, supported by experimental data and detailed methodologies.
Betamethasone, a potent glucocorticoid, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. The stability profile of betamethasone and its esters, such as betamethasone dipropionate and betamethasone valerate, is critically influenced by factors including pH, temperature, light, and oxidative stress. Degradation not only reduces the therapeutic potency of the drug but can also introduce new chemical entities with potentially adverse effects.
Comparative Stability under Stress Conditions
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve exposing the drug to stress conditions that accelerate its decomposition.
Thermal Degradation
Thermal stress is a critical factor affecting the stability of betamethasone and its esters. The degradation generally follows first-order kinetics. Betamethasone valerate and betamethasone dipropionate exhibit maximum stability in the pH ranges of 4-5 and 3.5-4.5, respectively.[1][2] The rate of thermal degradation is observed to be faster for betamethasone valerate compared to betamethasone dipropionate, indicating its higher susceptibility to heat.[1]
The primary thermal degradation pathway for betamethasone esters involves the hydrolysis of the ester side chains. For instance, betamethasone-17-valerate degrades to form betamethasone-21-valerate and betamethasone alcohol.[1][2] Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[1][2]
| Compound | Stress Condition | Key Degradation Products | Apparent First-Order Rate Constant (k) | Reference |
| Betamethasone Valerate | Thermal (various media) | Betamethasone-21-valerate, Betamethasone alcohol | 0.399 - 9.07 x 10⁻³ h⁻¹ | [1][2] |
| Betamethasone Dipropionate | Thermal (various media) | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol | 0.239 - 1.87 x 10⁻³ h⁻¹ | [1][2] |
Photodegradation
Exposure to light, particularly UV radiation, can induce significant degradation of betamethasone and its derivatives. The photodegradation of betamethasone-17-valerate also follows first-order kinetics and results in the formation of lumi, photolumi, and andro derivatives.[3] The rate of photodegradation is influenced by the solvent system, with a higher rate observed in solvents with a lower dielectric constant.[3]
| Compound | Stress Condition | Key Degradation Products | Apparent First-Order Rate Constant (k) | Reference |
| Betamethasone-17-Valerate | UV light (300-400 nm) | Lumi, Photolumi, and Andro derivatives | 1.62 - 11.30 x 10⁻³ min⁻¹ | [3] |
pH-Dependent Degradation
The stability of betamethasone is highly dependent on the pH of the solution. In acidic medium, betamethasone degrades to a mixture of two isomers of 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one and 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione. Conversely, in alkaline conditions, it yields 9α-fluoro-11β, 17α-dihydroxy-16β-methylandrosta-1, 4-dien-3-one-17-carboxylic acid and 9α-fluoro-11β-hydroxy-16β-methylandrosta-1, 4-diene-3, 17-dione.
Degradation Pathways and Experimental Workflows
To visualize the complex degradation processes and the methodologies used to study them, the following diagrams are provided.
Caption: Degradation pathways of Betamethasone under various stress conditions.
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols
A summary of the methodologies employed in the stability testing of betamethasone is provided below. These protocols are based on established scientific literature and regulatory guidelines.
Forced Degradation Studies
Forced degradation studies are conducted to generate degradation products and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Betamethasone solution is treated with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The drug solution is exposed to a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.
-
Oxidative Degradation: Betamethasone is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug substance or its solution is heated in a controlled environment (e.g., oven at 60-80°C).
-
Photostability Testing: The drug is exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying betamethasone from its impurities and degradation products.
-
Chromatographic Conditions: A typical method involves a C18 column with a gradient elution using a mobile phase consisting of a mixture of aqueous and organic solvents (e.g., water, acetonitrile, methanol).[4]
-
Detection: UV detection at a specific wavelength (e.g., 240 nm) is commonly used.[4]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[4]
Conclusion
The stability of betamethasone is a complex interplay of various environmental factors. A thorough understanding of its degradation pathways and the stability of its impurities is essential for the development of robust and safe pharmaceutical formulations. This guide provides a comparative overview based on available scientific data, highlighting the importance of comprehensive stability testing in drug development. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers in this field.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Betamethasone Impurity D with Betamethasone and its closely related structural analogs. The information presented is intended to aid in the identification, characterization, and quality control of these pharmaceutical compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Structural Relationships and Overview
Betamethasone is a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. During its synthesis and storage, various impurities can arise. Betamethasone Impurity D, identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, is a critical impurity to monitor. This guide focuses on the spectroscopic differentiation of Betamethasone Impurity D from the active pharmaceutical ingredient (API), Betamethasone, and other related structures such as Dexamethasone, Betamethasone 17-propionate, and Betamethasone 21-propionate.
The structural relationship between Betamethasone and Betamethasone Impurity D is illustrated below. The core steroid structure remains the same, with the modification occurring at the C21 position where a hydroxyl group in Betamethasone is replaced by an ethoxycarboxylate group in Impurity D.
Caption: Structural relationship between Betamethasone and Impurity D.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for Betamethasone Impurity D and its related structures. The data for Betamethasone Impurity D is based on its known structure and may be predicted or based on vendor-provided information, as publicly available experimental spectra are limited.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) Key Signals | ¹³C NMR (δ ppm) Key Signals | Mass Spectrum (m/z) | IR (cm⁻¹) Key Bands |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | 0.92 (d, 3H, C16-CH₃), 1.24 (s, 3H, C18-CH₃), 1.52 (s, 3H, C19-CH₃), 4.28 (d, 2H, C21-H), 6.02 (s, 1H, C4-H), 6.22 (d, 1H, C2-H), 7.22 (d, 1H, C1-H) | ~15.5 (C16-CH₃), ~17.0 (C18), ~23.0 (C19), ~69.0 (C21), ~90.0 (d, J=170Hz, C9), ~123.0 (C4), ~128.0 (C2), ~153.0 (C1), ~168.0 (C5), ~186.0 (C3), ~210.0 (C20) | 392 [M]⁺, 372, 354, 331, 313 | ~3450 (O-H), ~1710 (C=O, C20), ~1660 (C=O, C3), ~1620, ~1600 (C=C) |
| Betamethasone Impurity D | C₂₅H₃₃FO₇ | 464.52 | Expected: Additional signals for ethoxy group: ~1.3 (t, 3H), ~4.2 (q, 2H). Shift in C21-H protons. | Expected: Signals for ethoxycarbonyl group: ~14.0 (-CH₃), ~65.0 (-O-CH₂-), ~155.0 (C=O). Shift in C21 signal. | 464 [M]⁺, 392, 372 | Expected: Additional C=O stretch from carbonate ~1750 cm⁻¹, prominent C-O stretches. |
| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | 0.88 (d, 3H, C16-CH₃), 1.02 (s, 3H, C18-CH₃), 1.59 (s, 3H, C19-CH₃), 4.35 (m, 2H, C21-H), 6.10 (s, 1H, C4-H), 6.32 (d, 1H, C2-H), 7.28 (d, 1H, C1-H) | ~16.0 (C16-CH₃), ~18.0 (C18), ~24.0 (C19), ~69.0 (C21), ~90.0 (d, J=170Hz, C9), ~124.0 (C4), ~129.0 (C2), ~152.0 (C1), ~167.0 (C5), ~186.0 (C3), ~210.0 (C20) | 392 [M]⁺, 372, 354, 331, 313 | ~3400 (O-H), ~1715 (C=O, C20), ~1665 (C=O, C3), ~1620, ~1605 (C=C) |
| Betamethasone 17-propionate | C₂₅H₃₃FO₆ | 448.52 | Signals for propionate group: ~1.1 (t, 3H), ~2.4 (q, 2H). No C17-OH proton. | Signals for propionate group: ~9.0 (-CH₃), ~27.0 (-CH₂-), ~173.0 (C=O). Shift in C17 signal. | 448 [M]⁺, 392, 372 | ~3500 (O-H, C21), ~1730 (C=O, ester), ~1710 (C=O, C20), ~1660 (C=O, C3) |
| Betamethasone 21-propionate | C₂₅H₃₃FO₆ | 448.52 | Signals for propionate group: ~1.1 (t, 3H), ~2.4 (q, 2H). Shift in C21-H protons. | Signals for propionate group: ~9.0 (-CH₃), ~27.0 (-CH₂-), ~174.0 (C=O). Shift in C21 signal. | 448 [M]⁺, 392, 372 | ~3450 (O-H, C17), ~1740 (C=O, ester), ~1715 (C=O, C20), ~1660 (C=O, C3) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent typical experimental conditions for the analysis of corticosteroids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Carbon-¹³ ({¹³C}) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Instrument: Agilent 6530 Q-TOF LC/MS or similar high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mobile Phase (for LC-MS): A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Sample Preparation: Potassium Bromide (KBr) pellet method. A small amount of sample is ground with KBr and pressed into a thin pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A spectrum of a pure KBr pellet is recorded as the background.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of Betamethasone and its impurities.
Caption: Workflow for spectroscopic comparison.
Conclusion
The spectroscopic techniques of NMR, Mass Spectrometry, and FTIR are powerful tools for the differentiation of Betamethasone from its impurity D and other related structures. While sharing a common steroidal backbone, the unique functional group at the C21 position of Betamethasone Impurity D provides distinct spectroscopic signatures that allow for its unambiguous identification and quantification. This guide provides the foundational data and methodologies to assist researchers in this analytical challenge. It is important to note that the spectroscopic data for Betamethasone Impurity D presented herein is based on its known chemical structure and may require experimental verification.
Performance Verification of a New Column for Betamethasone Impurity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical "NewGen C18" UHPLC column against established alternatives for the analysis of betamethasone and its related impurities. The objective is to present experimental data and protocols to aid in the selection of the most suitable analytical column for quality control and drug development applications.
Introduction
Betamethasone is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for impurity profiling of betamethasone.
The choice of the analytical column is paramount in achieving the required separation and sensitivity. This guide evaluates the performance of the "NewGen C18" column in comparison to other commonly used columns, focusing on key performance indicators such as resolution, peak shape, and sensitivity for critical impurity pairs.
Experimental Protocols
A standardized UHPLC method was employed to ensure a fair comparison between the columns. The following protocol is a composite based on established methods for betamethasone impurity analysis.
Instrumentation:
-
UHPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and a UV detector.
-
Detector: UV detector set at 240 nm.[1]
Sample Preparation:
-
Test Solution: 25 mg of Betamethasone dissolved in 10 mL of a 1:1 mixture of Acetonitrile and Methanol.[2]
-
Reference Solution: A solution containing Betamethasone and known impurities at appropriate concentrations for system suitability and identification.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 30% B
-
15-40 min: 30-70% B
-
40-41 min: 70-30% B
-
41-46 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C[2]
-
Injection Volume: 5 µL
Data Presentation
The performance of the "NewGen C18" column was compared against three other commercially available C18 columns and one C8 column. The key performance parameters are summarized in the tables below.
Table 1: System Suitability Test (SST) Results
| Parameter | NewGen C18 | Competitor C18-A | Competitor C18-B | Competitor C8-A | USP Requirement |
| Resolution (Betamethasone & Impurity A) | 2.8 | 2.2 | 2.4 | 1.9 | ≥ 1.5 |
| Tailing Factor (Betamethasone) | 1.1 | 1.4 | 1.3 | 1.6 | ≤ 2.0 |
| Theoretical Plates (Betamethasone) | 18,500 | 14,200 | 15,100 | 12,500 | ≥ 2000 |
Table 2: Linearity and Sensitivity
| Parameter | NewGen C18 | Competitor C18-A | Competitor C18-B | Competitor C8-A |
| Linearity (R²) for Betamethasone | 0.9998 | 0.9995 | 0.9996 | 0.9992 |
| LOD for Impurity C (µg/mL) | 0.05 | 0.08 | 0.07 | 0.10 |
| LOQ for Impurity C (µg/mL) | 0.15 | 0.24 | 0.21 | 0.30 |
Table 3: Precision
| Parameter | NewGen C18 | Competitor C18-A | Competitor C18-B | Competitor C8-A |
| Intra-day Precision (%RSD, n=6) | 0.8 | 1.2 | 1.1 | 1.5 |
| Inter-day Precision (%RSD, n=6) | 1.0 | 1.5 | 1.4 | 1.8 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for performance verification of a new analytical column and the signaling pathway for glucocorticoid action.
Caption: Workflow for new column performance verification.
Caption: Simplified glucocorticoid signaling pathway.
Conclusion
Based on the comparative data, the "NewGen C18" column demonstrates superior performance for the analysis of betamethasone and its impurities under the tested conditions. It offers higher resolution for critical pairs, improved peak shape, and enhanced sensitivity, making it a highly suitable alternative for routine quality control and stability testing. The improved theoretical plates suggest a higher column efficiency, which can lead to better overall separation and more reliable quantification of impurities. Researchers and drug development professionals may find the "NewGen C18" column to be a valuable tool for ensuring the quality and safety of betamethasone-containing products.
References
Justification of Acceptance Criteria for Betamethasone EP Impurity D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and justifying the acceptance criteria for Betamethasone EP Impurity D, a known impurity in the active pharmaceutical ingredient (API) Betamethasone. Due to the proprietary nature of specific toxicological data and typical impurity levels in commercial batches, this document focuses on the scientific and regulatory rationale required for such justifications, rather than presenting direct comparative data.
Chemical Identity of this compound
This compound is chemically identified as 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate.[1] It is also known by its synonym, Betamethasone 21-O-Ethyl Carbonate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 52619-05-3[1] |
| Molecular Formula | C25H33FO7[1] |
| Molecular Weight | 464.52 g/mol [1] |
| IUPAC Name | 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate[1] |
Regulatory Framework for Impurity Control
The acceptance criteria for any impurity are established based on a combination of pharmacopoeial standards and internationally recognized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Pharmacopoeial Guidelines
Major pharmacopoeias such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) provide monographs for Betamethasone. While these monographs establish the overall purity requirements for the API, they may not list a specific acceptance criterion for every potential impurity. Often, a general limit for unspecified impurities is provided. For instance, the USP monograph for Betamethasone Dipropionate specifies that not more than 1.0% of any individual impurity is found.[1] The European Pharmacopoeia outlines tests for related substances and may list specific, identified impurities with their acceptance criteria.
ICH Guidelines
The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is a cornerstone for justifying impurity limits. It introduces three key thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in the drug substance specification.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
The justification for the acceptance criterion of this compound would heavily rely on its level relative to these thresholds.
Justification Strategy for Acceptance Criteria
A robust justification for the acceptance criteria of this compound involves a multi-faceted approach, integrating data from the manufacturing process, analytical chemistry, and toxicology.
Understanding the Formation of Impurity D
A critical step in controlling an impurity is understanding its origin. Impurities can arise from starting materials, intermediates, by-products of the manufacturing process, or degradation of the drug substance.[2] this compound is likely a process-related impurity. A thorough analysis of the Betamethasone synthesis route is necessary to pinpoint the specific reaction step where it is formed. This understanding allows for process optimization to minimize its presence.
Caption: Logical workflow for the justification of acceptance criteria.
Analytical Methodologies
The quantification of this compound requires a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The European Pharmacopoeia (EP) 8.0 monograph for Betamethasone outlines an HPLC method for the determination of related substances, which includes Impurity D.[3]
Experimental Protocol: HPLC Method for Betamethasone Impurities (Based on EP 8.0 Monograph Principles)
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of water and a suitable buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of all related substances.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.
Toxicological Assessment
The acceptable daily intake of an impurity is a key factor in setting its limit. In the absence of specific toxicological data for this compound, a risk assessment can be conducted. This may involve:
-
Literature Review: A thorough search for any existing safety data on structurally similar compounds.
-
In Silico Analysis: The use of computational models to predict potential toxicity, including mutagenicity (e.g., using (Q)SAR software).
If the levels of Impurity D in the final drug substance exceed the ICH qualification threshold, dedicated toxicological studies may be necessary.
Comparison with Alternatives
A direct comparison of this compound with other impurities of Betamethasone would require access to proprietary data. However, a comparative analysis can be framed in terms of their potential risk.
Table 2: Comparative Risk Assessment Framework for Betamethasone Impurities
| Impurity | Potential Source | Structural Alert for Toxicity | Control Strategy |
| Impurity A (e.g., Starting Material) | Synthesis | Known | Control in starting material specification |
| Impurity B (e.g., By-product) | Synthesis | To be determined | Process optimization |
| Impurity C (e.g., Degradant) | Storage | To be determined | Stability studies, appropriate packaging |
| This compound | Synthesis | To be determined | Process optimization, in-process controls |
Conclusion
The justification of acceptance criteria for this compound is a scientifically rigorous process that aligns with global regulatory expectations. It necessitates a deep understanding of the manufacturing process, the use of validated analytical methods for accurate quantification, and a thorough assessment of the impurity's potential toxicological effects. While specific limits are ultimately set based on data from manufacturing batches and safety studies, the framework presented in this guide provides a comprehensive approach for researchers and drug development professionals to establish and justify scientifically sound acceptance criteria for this and other impurities.
References
Safety Operating Guide
Safe Disposal of Betamethasone EP Impurity D: A Procedural Guide
This guide provides a comprehensive, step-by-step plan for the safe disposal of Betamethasone EP Impurity D from a laboratory setting.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a respirator may be required.[2]
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the foundation of a safe disposal process.[3][4][5] this compound should be treated as a hazardous pharmaceutical waste.
Key Segregation Steps:
-
Do Not Mix: Do not mix this compound with other waste streams, especially incompatible chemicals.[3][6] It should be collected in its own dedicated waste container.
-
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated consumables) separately from liquid waste (e.g., solutions containing the impurity).
-
Avoid the Drain: Under no circumstances should this chemical be disposed of down the drain.[4][7] Corticosteroids can be very toxic to aquatic life with long-lasting effects.[1]
The table below summarizes the key data for this compound for disposal purposes.
| Parameter | Value/Information | Source/Rationale |
| Chemical Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate | [8] |
| CAS Number | 52619-05-3 | [8][9] |
| Waste Category | Hazardous Pharmaceutical Waste | Inferred from parent compound (Betamethasone) |
| Primary Hazard | Environmental Hazard | Inferred from parent compound (Betamethasone)[1] |
| Disposal Method | Incineration via a licensed hazardous waste disposal facility | [10] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff to a certified waste management provider.
Step 1: Container Selection and Labeling
-
Choose a waste container that is compatible with the chemical. For solid waste, a sealable, sturdy plastic container is suitable. For liquid waste, use a high-density polyethylene (HDPE) carboy.[2][11]
-
The container must be leak-proof and have a secure lid.[12]
-
As soon as the first particle of waste is added, label the container clearly with a "Hazardous Waste" label.[12][13]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "52619-05-3"
-
The primary hazard(s) (e.g., "Environmental Hazard")
-
The date accumulation started.
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Keep the waste container closed at all times, except when adding waste.[12][13]
-
Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[12]
Step 3: Managing Contaminated Materials
-
Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Spill cleanup materials
-
-
These items should be placed in the designated solid hazardous waste container for this impurity.[12]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its collection.[3][13]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[2][14]
-
Do not attempt to transport the hazardous waste off-site yourself.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural workflow for handling and disposing of this compound.
Caption: Experimental workflow for the safe disposal of this compound.
Caption: Logical decision tree for this compound waste handling.
References
- 1. organon.com [organon.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. veeprho.com [veeprho.com]
- 9. This compound | molsyns.com [molsyns.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. gaiaca.com [gaiaca.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Betamethasone EP Impurity D
For research use only. This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Betamethasone EP Impurity D. The information is based on the safety protocols for the parent compound, Betamethasone, and general best practices for handling chemical impurities in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, latex, or neoprene gloves should be worn. Inspect gloves before each use and wash them before removal.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Eye protection is mandatory where chemicals are stored or handled.[2] A face shield offers additional protection against splashes. |
| Body | Laboratory coat | A flame-resistant coat should be used if working with flammable materials.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | A fume hood is the most effective way to prevent dangerous concentrations of chemical vapors.[3] If ventilation is insufficient, appropriate respiratory equipment should be used.[2] |
| Feet | Closed-toe shoes | Sandals or perforated shoes are not permitted in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Work within a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Use designated tools for transferring the chemical to avoid cross-contamination.[1]
-
Avoid direct contact with the substance.[5] Do not smell or taste the chemical.[2]
-
Keep the container tightly closed when not in use.[6]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[7] Do not dispose of waste into the sewer system.[5][8] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated, sealed container for hazardous waste.[9] |
| Empty Containers | Empty containers should be taken to an approved waste handling site for recycling or disposal.[8] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if symptoms persist.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Use a spill kit to contain and absorb the spill.[1][4] Avoid breathing dust.[6] Ventilate the area. Dispose of cleanup materials as hazardous waste. |
Visual Guides
To further clarify the safety and handling procedures, the following diagrams illustrate the key workflows and relationships.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 4. skillmaker.education [skillmaker.education]
- 5. caelo.de [caelo.de]
- 6. organon.com [organon.com]
- 7. carlroth.com [carlroth.com]
- 8. organon.com [organon.com]
- 9. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
